Calcium bromide dihydrate
Description
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Structure
2D Structure
Properties
IUPAC Name |
calcium;dibromide;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BrH.Ca.2H2O/h2*1H;;2*1H2/q;;+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XABDSFFYLIOFDO-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[Ca+2].[Br-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br2CaH4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40617030 | |
| Record name | Calcium bromide--water (1/2/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40617030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22208-73-7 | |
| Record name | Calcium bromide--water (1/2/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40617030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Calcium Bromide Dihydrate: A Laboratory Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the laboratory synthesis of calcium bromide dihydrate (CaBr₂·2H₂O). It includes detailed experimental protocols, data presentation, and visualizations to facilitate understanding and replication of the synthesis process.
Introduction
Calcium bromide is a salt with significant applications in various fields, including as a dense brine in oil and gas drilling, as a dehydrating agent, and in medicine.[1][2][3][4][5] In the laboratory, its synthesis is a fundamental inorganic preparation that can be achieved through several reaction pathways. This guide focuses on the reaction of calcium carbonate with hydrobromic acid, a common and straightforward method for producing high-purity calcium bromide.[1][2][3] The subsequent controlled crystallization to obtain the dihydrate form is a critical step that will be detailed.
Reaction Stoichiometry and Physical Properties
The primary reaction for this synthesis is:
CaCO₃(s) + 2HBr(aq) → CaBr₂(aq) + H₂O(l) + CO₂(g)[1][2]
Table 1: Physical and Chemical Properties of Key Compounds
| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) | Solubility in Water |
| Calcium Carbonate | CaCO₃ | 100.09 | White solid | 1339 (decomposes) | - | Insoluble |
| Hydrobromic Acid (48%) | HBr | 80.91 | Colorless to pale yellow liquid | -11 | 124 | Miscible |
| Calcium Bromide | CaBr₂ | 199.89 | White hygroscopic solid | 730 | 1815 | 143 g/100 mL at 20°C[1] |
| This compound | CaBr₂·2H₂O | 235.92 | Colorless crystalline solid | 38[6] | 810[7] | Highly soluble |
Experimental Protocol
This protocol details the synthesis of this compound from calcium carbonate and hydrobromic acid.
Materials and Equipment
-
Calcium carbonate (CaCO₃), high purity
-
Hydrobromic acid (HBr), 48% aqueous solution
-
Deionized water
-
pH indicator strips or a pH meter
-
Beakers and Erlenmeyer flasks
-
Magnetic stirrer and stir bar
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
-
Crystallizing dish
-
Desiccator
Synthesis Procedure
-
Reaction Setup: In a well-ventilated fume hood, place a magnetic stir bar in a beaker of appropriate size and add a calculated amount of 48% hydrobromic acid.
-
Addition of Calcium Carbonate: Slowly and portion-wise, add a stoichiometric amount of calcium carbonate to the stirring hydrobromic acid. The reaction is exothermic and will produce carbon dioxide gas, causing effervescence. Control the rate of addition to prevent excessive foaming.
-
Neutralization and Impurity Removal: Continue adding calcium carbonate until the effervescence ceases. Check the pH of the solution. If the solution is acidic, add small amounts of calcium carbonate until the pH is neutral (pH ~7). To remove any potential carbonate impurities from the final solution, carefully add a few drops of dilute hydrobromic acid to make the solution slightly acidic (pH 1-3).[4][8] Gently heat the solution to about 60°C and stir for a short period to ensure all carbonate impurities are converted to carbon dioxide and expelled.[8][9]
-
Filtration: Allow the solution to cool to room temperature. Filter the solution using a Buchner funnel and vacuum filtration to remove any unreacted calcium carbonate or other insoluble impurities.
-
Concentration: Transfer the clear filtrate to a clean beaker and heat it gently to concentrate the solution. The goal is to create a supersaturated solution from which the this compound can crystallize upon cooling. The exact concentration will depend on the desired yield and crystallization conditions.
-
Crystallization: Transfer the hot, concentrated solution to a crystallizing dish. Allow the solution to cool slowly to room temperature. To promote the formation of the dihydrate, the cooling process can be controlled, and seeding with a small crystal of this compound can be beneficial. The dihydrate is known to crystallize from aqueous solutions.[10]
-
Isolation and Drying of Crystals: Once a significant amount of crystals has formed, isolate them by vacuum filtration. Wash the crystals with a small amount of ice-cold deionized water to remove any remaining impurities. Dry the crystals in a desiccator over a suitable drying agent.
Expected Yield and Purity
The theoretical yield of this compound should be calculated based on the limiting reactant. Actual yields may vary depending on the experimental conditions. Purity can be assessed using the characterization techniques outlined below.
Table 2: Representative Synthesis Data
| Parameter | Value |
| Reactants | |
| Calcium Carbonate | Specify mass (g) and moles |
| Hydrobromic Acid (48%) | Specify volume (mL) and moles |
| Product | |
| Theoretical Yield of CaBr₂·2H₂O | Calculated mass (g) |
| Actual Yield of CaBr₂·2H₂O | Measured mass (g) |
| Percent Yield | (Actual Yield / Theoretical Yield) x 100% |
| Purity | >99% (analytical grade)[10] |
| Impurities (Typical Maximums) | |
| Chloride (Cl⁻) | < 0.4%[10] |
| Sulfate (SO₄²⁻) | < 0.05%[10] |
Visualization of the Synthesis Workflow
The following diagram illustrates the key steps in the laboratory synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Characterization of this compound
To confirm the identity and purity of the synthesized product, the following characterization techniques can be employed:
-
Appearance: The product should be a white, crystalline solid.[7][11]
-
Melting Point: The melting point of the dihydrate is reported to be around 38 °C.[6]
-
Qualitative Analysis:
-
Flame Test for Calcium: A sample introduced to a flame should impart a characteristic orange-red color.
-
Precipitation Test for Bromide: Addition of silver nitrate (B79036) solution to an aqueous solution of the product should yield a pale yellow precipitate of silver bromide.
-
-
Spectroscopic and Analytical Techniques:
-
X-ray Diffraction (XRD): This technique can be used to confirm the crystal structure of the dihydrate.
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These methods can be used to study the dehydration process and determine the water of hydration content.[12]
-
Safety Precautions
-
Hydrobromic acid is corrosive and can cause severe skin burns and eye damage. [8] Always handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The reaction of calcium carbonate with hydrobromic acid produces carbon dioxide gas, which can cause pressure buildup if the reaction is performed in a closed system. Ensure the reaction vessel is open to the atmosphere.
-
The reaction is exothermic and can generate heat. Control the rate of addition of the reactants to manage the temperature.
By following this guide, researchers can successfully synthesize and characterize this compound in a laboratory setting.
References
- 1. grokipedia.com [grokipedia.com]
- 2. sndb.in [sndb.in]
- 3. collegedunia.com [collegedunia.com]
- 4. Calcium Bromide | CaBr2 | CID 5360316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. entrepreneurindia.co [entrepreneurindia.co]
- 6. Calcium bromide synthesis - chemicalbook [chemicalbook.com]
- 7. Dihydrate Calcium Bromide-Twin International Co., Limited [chinabromides.com]
- 8. US4234556A - Method of producing calcium bromide - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound Crystals n Solution Manufacturers [mubychem.com]
- 11. chemimpex.com [chemimpex.com]
- 12. WO2004050557A1 - Process for the preparation of cabr2 hydrates and uses thereof - Google Patents [patents.google.com]
Unveiling the Structure of Calcium Bromide Dihydrate: A Technical Guide
For researchers, scientists, and professionals in drug development, a thorough understanding of the crystallographic properties of active pharmaceutical ingredients and related compounds is paramount. This technical guide provides an in-depth analysis of the crystal structure of calcium bromide dihydrate (CaBr₂·2H₂O), a compound with applications in various scientific and industrial fields.
This compound, a hydrated form of calcium bromide, presents a unique crystalline architecture. While less common than its hexahydrate counterpart, its structural elucidation provides valuable insights into the coordination chemistry of calcium and the role of water molecules in stabilizing crystal lattices. This guide summarizes the key crystallographic data, details the experimental protocols for its determination, and visualizes the essential structural features and analytical workflow.
Crystallographic Data Summary
The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The key quantitative data from this analysis are summarized in the table below for easy reference and comparison. This information is crucial for computational modeling, understanding solid-state properties, and quality control in relevant applications.
| Parameter | Value |
| Chemical Formula | CaBr₂·2H₂O |
| Formula Weight | 235.92 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pbcn |
| Unit Cell Dimensions | |
| a | 13.593(3) Å |
| b | 6.969(1) Å |
| c | 8.289(2) Å |
| α | 90° |
| β | 90° |
| γ | 90° |
| Volume | 784.7(3) ų |
| Z (Formula units per cell) | 4 |
| Calculated Density | 1.996 g/cm³ |
| Data Collection | |
| Radiation | MoKα (λ = 0.71073 Å) |
| Temperature | 150(2) K |
| Refinement | |
| R-factor (R1) | 0.0336 |
| wR2 | 0.0789 |
| Goodness-of-fit (S) | 1.056 |
Experimental Protocols
The determination of the crystal structure of this compound involves a precise and systematic experimental workflow. The primary technique employed is single-crystal X-ray diffraction, which allows for the unambiguous determination of the atomic arrangement within the crystal.
Single Crystal Growth
-
Synthesis: this compound crystals can be obtained by slow evaporation of a saturated aqueous solution of calcium bromide at a controlled temperature.
-
Crystal Selection: A suitable single crystal of appropriate size and quality, free from visible defects, is selected under a microscope.
-
Mounting: The selected crystal is mounted on a goniometer head, typically using a cryoprotectant to prevent degradation of the crystal during data collection at low temperatures.
Single-Crystal X-ray Diffraction Data Collection
-
Diffractometer: A four-circle single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., MoKα radiation) and a detector is used.
-
Data Collection Strategy: The crystal is cooled to a low temperature (e.g., 150 K) to minimize thermal vibrations of the atoms, leading to higher quality diffraction data. A series of diffraction images are collected by rotating the crystal in the X-ray beam.
-
Data Processing: The collected diffraction images are processed to integrate the intensities of the diffraction spots. Corrections for various experimental factors, such as Lorentz and polarization effects, and absorption are applied.
Structure Solution and Refinement
-
Structure Solution: The processed diffraction data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This is typically achieved using direct methods or Patterson methods.
-
Structure Refinement: The initial atomic model is then refined using a least-squares method. This process optimizes the atomic coordinates, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction intensities. The positions of hydrogen atoms are often located from the difference Fourier map and refined.
-
Validation: The final refined crystal structure is validated using various crystallographic checks to ensure its quality and accuracy.
Visualizations
To further elucidate the experimental process and the resulting crystal structure, the following diagrams are provided.
Caption: Experimental workflow for the crystal structure analysis of this compound.
Caption: Coordination environment of the Calcium (Ca²⁺) ion in the crystal structure of CaBr₂·2H₂O.
Spectroscopic Properties of Calcium Bromide Dihydrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium bromide (CaBr₂), a salt of calcium and hydrobromic acid, is a compound with significant applications in drilling fluids, as a desiccant, and in medicine. In its hydrated form, calcium bromide can exist as a hexahydrate (CaBr₂·6H₂O) or the less common dihydrate (CaBr₂·2H₂O).[1][2] The degree of hydration significantly influences its physical and chemical properties. Understanding the spectroscopic signature of calcium bromide dihydrate is crucial for quality control, stability testing, and formulation development in various industries, including pharmaceuticals. This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy. It includes a summary of quantitative data, detailed experimental protocols, and a visual representation of the analytical workflow.
Spectroscopic Data
The spectroscopic properties of this compound are primarily defined by the vibrations of the water molecules and the Ca-Br lattice, as well as the nuclear magnetic environment of the bromine and calcium ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR (SSNMR) spectroscopy is a powerful technique for characterizing the local structure and hydration state of inorganic salts like calcium bromide.[3] Specifically, 79Br and 81Br NMR are highly sensitive to the symmetry of the bromide ion's local environment and the presence of water molecules.[3]
| Nucleus | Chemical Shift (δiso) | Quadrupolar Coupling Constant (CQ) | Asymmetry Parameter (ηQ) |
| 79Br / 81Br | Varies with hydration state | Sensitive to the presence of hydrates | - |
Note: Specific chemical shift and quadrupolar coupling constant values for the distinct bromide environments in the dihydrate are not publicly available but can be determined experimentally using the protocol below. The presence of multiple, distinct bromide signals in the SSNMR spectrum would be indicative of different crystallographic sites.
Vibrational Spectroscopy: Infrared (IR) and Raman
Vibrational spectroscopy provides insights into the molecular vibrations of the water of hydration and the Ca-Br lattice.
| Vibrational Mode | IR Peak Position (cm-1) | Raman Peak Position (cm-1) | Assignment |
| O-H Stretching | ~3400 - 3500 (broad) | ~3400 - 3500 (weak, broad) | Symmetric and asymmetric stretching of water molecules |
| H-O-H Bending | ~1600 - 1650 | ~1600 - 1650 (weak) | Bending mode of water molecules |
| Water Librations | ~300 - 600 | ~300 - 600 | Rocking, wagging, and twisting modes of coordinated water |
| Ca-Br Stretching | < 300 | ~195 | Lattice vibrations |
Note: The peak positions for the water molecules are approximate and can be influenced by the strength of hydrogen bonding within the crystal lattice. The Ca-Br stretching frequency is based on data for the anhydrous form and may be shifted in the dihydrate.[1]
Experimental Protocols
Solid-State 79Br/81Br NMR Spectroscopy
Objective: To characterize the local environment of the bromide ions and confirm the hydration state of this compound.
Methodology:
-
Sample Preparation: The powdered sample of this compound is packed into a zirconia rotor (e.g., 4 mm diameter). Due to the hygroscopic nature of the material, packing should be performed in a controlled humidity environment (e.g., a glove box).
-
Instrumentation: A solid-state NMR spectrometer operating at a high magnetic field (e.g., 11.75 T or 21.1 T) is used.[3] A probe suitable for wide-line spectra of quadrupolar nuclei is required.
-
Data Acquisition:
-
Static (non-spinning) 79Br or 81Br NMR spectra are acquired using a quadrupolar echo pulse sequence (e.g., Solomon echo or QCPMG).[3]
-
Key experimental parameters to be optimized include the pulse lengths, recycle delay, and the number of scans.
-
Spectra should be acquired at different magnetic field strengths to aid in the separation of chemical shift and quadrupolar interactions.[3]
-
-
Data Analysis: The resulting spectra are processed and simulated to extract the isotropic chemical shift (δiso), the quadrupolar coupling constant (CQ), and the asymmetry parameter (ηQ) for each distinct bromide site. These parameters provide information about the local symmetry and coordination of the bromide ions.
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
Objective: To identify the vibrational modes of the water of hydration in this compound.
Methodology:
-
Sample Preparation: A small amount of the powdered this compound is placed directly onto the ATR crystal (e.g., diamond).
-
Instrumentation: A Fourier-transform infrared spectrometer equipped with an ATR accessory is used.
-
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is collected.
-
The sample is brought into firm contact with the crystal using the pressure clamp.
-
The sample spectrum is then recorded, typically in the range of 4000 to 400 cm-1.
-
Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: The resulting absorbance spectrum is analyzed to identify the characteristic peaks for O-H stretching, H-O-H bending, and water librational modes.
Raman Spectroscopy
Objective: To probe the lattice vibrations and the vibrational modes of the water of hydration.
Methodology:
-
Sample Preparation: A small amount of the powdered this compound is placed in a glass vial or on a microscope slide.
-
Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 785 nm) and a microscope for sample alignment is used.[4]
-
Data Acquisition:
-
The laser is focused on the sample.
-
The scattered light is collected and directed to the spectrometer.
-
The spectrum is recorded over a suitable wavenumber range to capture both the low-frequency lattice modes and the higher-frequency water vibrations.
-
The laser power and acquisition time should be optimized to obtain a good quality spectrum without causing sample degradation. The use of an orbital raster scanning (ORS) technique can help to minimize localized heating.[4]
-
-
Data Analysis: The Raman spectrum is analyzed to identify the Ca-Br lattice vibrations and the characteristic bands of the water molecules.
Workflow and Relationships
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.
Conclusion
The spectroscopic characterization of this compound using solid-state NMR, IR, and Raman spectroscopy provides a comprehensive understanding of its structure and hydration state. Solid-state NMR is particularly powerful for probing the local environment of the bromide ions and distinguishing between different hydrated forms. Vibrational spectroscopy complements this by identifying the characteristic modes of the water molecules and the inorganic lattice. The integration of these techniques, following the detailed protocols provided, enables researchers and drug development professionals to accurately identify and characterize this compound, ensuring its quality and performance in various applications.
References
calcium bromide dihydrate solubility in organic solvents for research
An In-depth Technical Guide to the Solubility of Calcium bromide Dihydrate in Organic Solvents for Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of calcium bromide, with a focus on its dihydrate form, in various organic solvents. The information herein is intended to support research, development, and drug formulation activities by providing key solubility data, experimental methodologies, and insights into its functional applications.
Introduction to Calcium Bromide
Calcium bromide (CaBr₂) is an ionic compound that exists in several forms, including an anhydrous state (CaBr₂) and various hydrates, most commonly the dihydrate (CaBr₂·2H₂O) and hexahydrate (CaBr₂·6H₂O).[1][2] It is a white, hygroscopic crystalline solid that is highly soluble in water and also shows significant solubility in several polar organic solvents.[3][4] This solubility is critical for its diverse applications, which range from being a component in high-density drilling fluids in the oil and gas industry to its use in medicine as a sedative and anticonvulsant.[5][6] In chemical synthesis, it serves as a valuable source of bromide ions and can act as a catalyst.[7][8]
Solubility Data
The solubility of calcium bromide is a critical parameter for its application in various fields. While specific quantitative data for the dihydrate form is scarce in publicly available literature, extensive data exists for the anhydrous form, which provides a strong proxy for researchers. The following tables summarize the available qualitative and quantitative solubility information.
Qualitative Solubility of Calcium Bromide
| Solvent | Solubility Description | Citations |
| Ethanol | Soluble / Very Soluble | [3][9][10][11][12] |
| Methanol | Soluble / Slightly Soluble | [3][9][10][11][12] |
| Acetone | Soluble | [3][9][11][12] |
| Ether | Insoluble / Practically Insoluble | [2][9][10][11] |
| Chloroform | Insoluble | [2][9][11] |
| Dioxane | Insoluble | [2][11] |
| Acid | Soluble | [9][12] |
| Liquid Ammonia | Slightly Soluble | [9][12] |
| Ethyl Acetate | Soluble | [13] |
Quantitative Solubility of Anhydrous Calcium Bromide in Organic Solvents
The following data represents the solubility in grams of anhydrous CaBr₂ per 100 grams of solvent at various temperatures.
| Solvent | Temperature (°C) | Solubility ( g/100g solvent) |
| Methanol | 0 | 50.4 |
| 10 | 52.0 | |
| 15 | 53.6 | |
| 20 | 56.2 | |
| 30 | 62.9 | |
| 40 | 71.9 | |
| 50 | 83.2 | |
| 60 | 97.8 | |
| 65 | 105.6 | |
| Absolute Ethanol | 0 | 46.7 |
| 10 | 48.01 | |
| 15 | 50.51 | |
| 20 | 53.5 | |
| 25 | 53.95 | |
| 30 | 55.52 | |
| 40 | 60.11 | |
| 50 | 65.64 | |
| 60 | 76.02 | |
| 70 | 93.81 | |
| 75 | 102.2 | |
| 80 | 103.1 | |
| 85 | 106.1 | |
| Acetone | 0 | 2.9 |
| 25 | 2.72 | |
| 30 | 2.72 | |
| 35 | 2.79 | |
| 40 | 2.92 | |
| 1-Propanol | 0 | 6.6 |
| 20 | 22.5 | |
| 60 | 76.8 | |
| 1-Butanol | 0 | 18.3 |
| 20 | 33.9 | |
| 1-Pentanol | 20 | 25.3 |
| iso-Amyl Alcohol | 20 | 25.6 |
| Benzyl Alcohol | 10 | 12.9 |
| 20 | 15.0 | |
| 30 | 17.0 | |
| 40 | 17.6 | |
| 70 | 17.0 | |
| Data sourced from Reference[13]. |
Experimental Protocols for Solubility Determination
A standardized method for determining the solubility of a salt like this compound in an organic solvent is crucial for reproducible results. The following protocol outlines a general procedure based on the equilibrium saturation method.
Protocol: Isothermal Equilibrium Saturation Method
1. Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a constant temperature.
2. Materials:
-
This compound (CaBr₂·2H₂O), analytical grade
-
Selected Organic Solvent, HPLC grade or equivalent
-
Thermostatically controlled shaker or magnetic stirrer with a hot plate
-
Analytical balance (±0.0001 g)
-
Volumetric flasks and pipettes
-
Syringe filters (chemically resistant to the solvent)
-
Sealed, temperature-controlled sample vials
-
Analytical instrumentation for concentration measurement (e.g., HPLC, ICP-OES, or gravimetric analysis)
3. Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed vial.[14][15] The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Place the vial in a thermostatically controlled shaker or on a stirrer plate set to the desired experimental temperature. Agitate the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[14][15] Preliminary experiments can determine the minimum time required to achieve equilibrium.
-
Sample Extraction: Once equilibrium is achieved, cease agitation and allow the solid to settle. Carefully extract a clear aliquot of the supernatant using a syringe fitted with a filter resistant to the solvent. This step is critical to prevent undissolved solid from being included in the sample for analysis.
-
Concentration Analysis: Accurately determine the concentration of calcium bromide in the aliquot.
-
Gravimetric Method: Weigh the aliquot, then evaporate the solvent under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dried salt is achieved. The solubility can be calculated from the mass of the salt and the initial mass of the solvent.
-
Chromatographic/Spectroscopic Method: Dilute the aliquot to a known volume and analyze the concentration of calcium (Ca²⁺) or bromide (Br⁻) ions using a suitable technique like Ion Chromatography (IC) or Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES).[15] A calibration curve must be prepared using standards of known concentration.
-
4. Data Reporting: Express solubility in standard units, such as grams of solute per 100 grams of solvent ( g/100g ) or moles of solute per liter of solvent (mol/L), and always report the temperature at which the measurement was made.
Visualizing Applications and Mechanisms
The utility of calcium bromide in research and industry is often linked to its solubility and chemical properties. The following diagrams illustrate key workflows and mechanisms.
References
- 1. webqc.org [webqc.org]
- 2. lookchem.com [lookchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. calcium-bromide.com [calcium-bromide.com]
- 5. imarcgroup.com [imarcgroup.com]
- 6. sndb.in [sndb.in]
- 7. entrepreneurindia.co [entrepreneurindia.co]
- 8. Calcium bromide hydrate Exporter | Calcium bromide hydrate Exporting Company | Calcium bromide hydrate International Distributor [multichemexports.com]
- 9. Dihydrate Calcium Bromide-Twin International Co., Limited [chinabromides.com]
- 10. parchem.com [parchem.com]
- 11. Calcium bromide CAS#: 7789-41-5 [m.chemicalbook.com]
- 12. chembk.com [chembk.com]
- 13. calcium bromide [chemister.ru]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Thermal Decomposition Mechanism of Calcium Bromide Dihydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition mechanism of calcium bromide dihydrate (CaBr₂·2H₂O). The information presented herein is curated for professionals in research, science, and drug development who require a detailed understanding of the material's behavior under thermal stress. This document summarizes quantitative data, outlines experimental protocols, and visualizes the decomposition pathways.
Executive Summary
The thermal decomposition of this compound is a multi-stage process that begins with the loss of its water of hydration, followed by the decomposition of the anhydrous salt at significantly higher temperatures. The process is initiated by a two-step dehydration to form anhydrous calcium bromide (CaBr₂). This is then followed by hydrolysis in the presence of water vapor or oxidation in the presence of oxygen at elevated temperatures, ultimately yielding calcium oxide (CaO). Understanding these decomposition pathways and the conditions under which they occur is critical for applications in chemical synthesis, materials science, and pharmaceutical development where calcium bromide may be used as a reagent or catalyst.
Thermal Decomposition Pathway
The thermal decomposition of this compound proceeds through the following key stages:
-
Dehydration: The initial stage involves the removal of the two water molecules. This process occurs in a stepwise manner, with the formation of a stable monohydrate intermediate.
-
Hydrolysis: At elevated temperatures and in the presence of water vapor, the resulting anhydrous calcium bromide can undergo hydrolysis to produce hydrogen bromide (HBr) and calcium oxide (CaO).
-
Oxidation: In an oxygen-containing atmosphere at high temperatures, anhydrous calcium bromide can oxidize to form calcium oxide (CaO) and bromine (Br₂) gas.
A visual representation of this decomposition pathway is provided below.
Quantitative Decomposition Data
The following table summarizes the key quantitative data associated with the thermal decomposition of this compound, primarily derived from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Evolved Species |
| Step 1: Dehydration | |||
| CaBr₂·2H₂O → CaBr₂·H₂O + H₂O | ~40 - 100 | ~7.63 | H₂O |
| CaBr₂·H₂O → CaBr₂ + H₂O | ~100 - 200 | ~7.63 | H₂O |
| Step 2: High-Temperature Decomposition | |||
| CaBr₂ + H₂O → CaO + 2HBr | > 700 | Varies | HBr |
| 2CaBr₂ + O₂ → 2CaO + 2Br₂ | > 800 | Varies | Br₂ |
Note: The exact temperature ranges can vary depending on experimental conditions such as heating rate and atmospheric composition.
Experimental Protocols
The characterization of the thermal decomposition of this compound is typically performed using thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC).
TGA-DSC Analysis of this compound
A general experimental protocol for the TGA-DSC analysis of hydrated salts is as follows:
-
Instrument: A simultaneous TGA-DSC instrument is used to measure mass loss and heat flow concurrently.
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an inert crucible (e.g., alumina (B75360) or platinum).
-
Atmosphere: The experiment is typically conducted under a controlled atmosphere, such as a continuous flow of an inert gas (e.g., nitrogen or argon) to study dehydration and a reactive gas (e.g., air or a mixture containing water vapor) to investigate hydrolysis or oxidation. A typical flow rate is 20-50 mL/min.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 1000°C) at a constant heating rate. A common heating rate for such analyses is 10 °C/min.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the temperature ranges and percentage mass loss for each decomposition step. The DSC curve (heat flow vs. temperature) provides information on the endothermic or exothermic nature of the transitions.
The logical workflow for this experimental protocol is illustrated in the diagram below.
In-Depth Mechanism
Dehydration
The dehydration of this compound is a two-step process. The first molecule of water is lost at a lower temperature to form the stable monohydrate (CaBr₂·H₂O). The second water molecule is removed at a higher temperature, resulting in anhydrous calcium bromide (CaBr₂). Recent studies have confirmed the existence and stability of the monohydrate intermediate during both hydration and dehydration processes.[1] The endothermic peaks observed in the DSC curve correspond to the energy required to break the bonds between the water molecules and the calcium bromide crystal lattice.
High-Temperature Decomposition of Anhydrous Calcium Bromide
The decomposition of anhydrous calcium bromide at higher temperatures is highly dependent on the surrounding atmosphere.
-
Hydrolysis: In the presence of water vapor, particularly at temperatures exceeding 700 °C, calcium bromide undergoes hydrolysis.[2] This reaction is significant in processes where water is a byproduct or present in the reaction environment. The reaction is:
CaBr₂(s) + H₂O(g) → CaO(s) + 2HBr(g)
-
Oxidation: In an oxidizing atmosphere, such as air, and at temperatures above 800 °C, anhydrous calcium bromide can be oxidized to calcium oxide, releasing bromine gas.[3] The reaction is as follows:
2CaBr₂(s) + O₂(g) → 2CaO(s) + 2Br₂(g)
It is important to note that under certain conditions, a combination of hydrolysis and oxidation may occur.
Conclusion
The thermal decomposition of this compound is a well-defined, multi-step process. It begins with a two-stage dehydration to form the anhydrous salt, which is then susceptible to hydrolysis and oxidation at temperatures exceeding 700 °C. For professionals in research and development, a thorough understanding of these decomposition pathways is essential for controlling reaction conditions, ensuring product purity, and predicting the thermal stability of formulations containing this compound. The provided quantitative data and experimental protocols serve as a valuable resource for designing and interpreting experiments involving this compound.
References
A Comprehensive Technical Guide to Calcium Bromide Dihydrate (CaBr₂·2H₂O)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of Calcium Bromide Dihydrate (CaBr₂·2H₂O), a compound of significant interest in various scientific and industrial applications, including pharmaceuticals and drilling fluids. This document summarizes key quantitative data, outlines experimental protocols for property determination, and presents a logical framework for understanding its characteristics.
Core Physical and Chemical Properties
This compound is a hydrated form of calcium bromide, existing as a white crystalline powder.[1] It is one of several hydrated forms, with the anhydrous (CaBr₂) and hexahydrate (CaBr₂·6H₂O) forms also being common.[2][3] The dihydrate is notable for its hygroscopic nature, readily absorbing moisture from the air.[4]
Quantitative Data Summary
The following tables summarize the key physical and chemical properties of both the dihydrate and anhydrous forms of calcium bromide for comparative purposes.
Table 1: Physical Properties of Calcium Bromide and its Dihydrate
| Property | CaBr₂·2H₂O | CaBr₂ (Anhydrous) |
| Molar Mass | 235.98 g/mol [3] | 199.89 g/mol [2][3] |
| Appearance | White crystalline powder[1] | Hygroscopic colorless crystals with a sharp saline taste[3][5] |
| Melting Point | 38 °C (dissolves in its own water of hydration)[1][6] | 730 °C[2][3][7] |
| Boiling Point | 810 °C (decomposes)[1][3] | 1815 °C[3] or 1935 °C[2][5] |
| Density | 2.290 g/cm³[1][6] | 3.353 g/cm³ at 25 °C[2][3][4] |
Table 2: Solubility of Calcium Bromide (Anhydrous) in Water
| Temperature (°C) | Solubility ( g/100 mL) |
| 0 | 125[2][3] |
| 20 | 143[2][3] |
| 100 | 312[2][3] |
Table 3: Chemical Properties of Calcium Bromide
| Property | Value/Description |
| Chemical Formula | CaBr₂·2H₂O |
| CAS Number | 22208-73-7 (dihydrate)[3], 7789-41-5 (anhydrous)[2][3][6] |
| pH of Aqueous Solution | 6.0 - 8.0[2] |
| Crystal Structure (Anhydrous) | Orthorhombic, Pnnm space group[2][8] |
| Hygroscopicity | Highly hygroscopic[2][4] |
Experimental Protocols
The following sections detail generalized experimental methodologies for determining key physical and chemical properties of CaBr₂·2H₂O.
Determination of Water of Hydration
Objective: To experimentally determine the number of water molecules per formula unit of calcium bromide hydrate (B1144303).
Methodology:
-
Crucible Preparation: A clean porcelain crucible and its lid are heated to a constant weight. This is achieved by heating them strongly for 10-15 minutes, allowing them to cool in a desiccator, and then weighing them. The process is repeated until two consecutive weighings are within a negligible difference.[9][10]
-
Sample Preparation: A precisely weighed sample (approximately 1-2 grams) of CaBr₂·2H₂O is placed in the pre-weighed crucible.
-
Dehydration: The crucible containing the hydrate is gently heated over a Bunsen burner. The temperature should be carefully controlled to avoid spattering. The heating is continued until all the water of hydration has evaporated, which is often indicated by a change in the physical appearance of the sample (e.g., from a crystalline solid to a powder).[11]
-
Cooling and Weighing: The crucible and its anhydrous contents are cooled in a desiccator to prevent re-absorption of moisture and then weighed.
-
Constant Weight: The heating, cooling, and weighing process is repeated until a constant weight of the anhydrous CaBr₂ is achieved.
-
Calculation: The mass of water lost is determined by subtracting the final mass of the anhydrous salt from the initial mass of the hydrate. From the masses of water and anhydrous CaBr₂, the moles of each can be calculated. The ratio of moles of water to moles of anhydrous CaBr₂ gives the value of 'x' in the formula CaBr₂·xH₂O.[9][12]
Determination of Melting Point
Objective: To determine the melting point of CaBr₂·2H₂O.
Methodology:
-
Sample Preparation: A small amount of finely powdered CaBr₂·2H₂O is packed into a capillary tube.
-
Apparatus: A standard melting point apparatus is used. The capillary tube is placed in the apparatus.
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded. For CaBr₂·2H₂O, it is important to note that it will dissolve in its own water of hydration.[1]
Determination of Solubility
Objective: To determine the solubility of CaBr₂·2H₂O in water at a specific temperature.
Methodology:
-
Saturated Solution Preparation: A saturated solution of CaBr₂·2H₂O is prepared by adding an excess amount of the salt to a known volume of distilled water in a beaker. The mixture is stirred continuously at a constant temperature for a sufficient period to ensure equilibrium is reached.
-
Sample Withdrawal: A known volume of the clear, saturated supernatant is carefully withdrawn using a pipette.
-
Evaporation and Weighing: The withdrawn sample is placed in a pre-weighed evaporating dish. The water is then evaporated by gentle heating.
-
Drying to Constant Weight: The evaporating dish with the solid residue (anhydrous CaBr₂) is dried in an oven to a constant weight.
-
Calculation: The mass of the dissolved anhydrous CaBr₂ is determined. The solubility is then expressed as grams of solute per 100 mL or 100 g of the solvent.
Logical Relationships and Applications
The physical and chemical properties of this compound are interconnected and dictate its primary applications, particularly in the formulation of drilling and completion fluids in the oil and gas industry.[2][13]
References
- 1. Calcium bromide | 7789-41-5 [chemicalbook.com]
- 2. calcium-bromide.com [calcium-bromide.com]
- 3. Calcium bromide - Wikipedia [en.wikipedia.org]
- 4. Calcium bromide | CAS#:7789-41-5 | Chemsrc [chemsrc.com]
- 5. Calcium Bromide Formula: Properties, Chemical Structure and Uses [extramarks.com]
- 6. Calcium bromide synthesis - chemicalbook [chemicalbook.com]
- 7. calcium bromide [chemister.ru]
- 8. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. bu.edu [bu.edu]
- 11. mrsfrancischemistry.weebly.com [mrsfrancischemistry.weebly.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. anronchemical.com [anronchemical.com]
An In-depth Technical Guide to Calcium Bromide Dihydrate (CAS: 22208-73-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium bromide dihydrate (CaBr₂·2H₂O), identified by the CAS number 22208-73-7, is a hydrated salt of calcium and bromine.[1] This white, crystalline, and odorless solid is notable for its high solubility in water and hygroscopic nature.[1][2] Its chemical properties make it a versatile compound with applications across various scientific disciplines, including chemical synthesis, pharmaceuticals, and materials science. In the realm of drug development, the bromide ion's historical use as a sedative and its interaction with GABA receptors, coupled with the biological significance of the calcium ion, make this compound a subject of interest.[3][4] This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and relevant biological pathways associated with this compound.
Physicochemical Properties
This compound is a white crystalline powder that can gradually turn yellow in the air.[2] It is highly soluble in water and also shows solubility in ethanol (B145695) and acetone.[2] The compound is known to be hygroscopic, readily absorbing moisture from the atmosphere.[5]
Table 1: Quantitative Physicochemical Data for this compound
| Property | Value | Reference(s) |
| CAS Number | 22208-73-7 | [2][5][6] |
| Molecular Formula | CaBr₂·2H₂O | [2][5] |
| Molecular Weight | 235.92 g/mol | [5][7] |
| Appearance | White crystalline powder | [2] |
| Melting Point | 38.2 °C (for hexahydrate) | [2] |
| Solubility in Water | 143 g/100 mL at 20 °C (anhydrous form) | [6] |
| pH (5% aqueous solution) | 6.5 - 9.5 | [8] |
| Purity | ≥96% | [9] |
Experimental Protocols
Synthesis of Dihydropyrimidones using Calcium Bromide as a Catalyst
Calcium bromide has been demonstrated as an efficient catalyst for the one-pot, three-component synthesis of dihydropyrimidones under solvent-free microwave conditions.[10] This method is highlighted for its eco-friendly approach, low catalyst loading, and short reaction times.[10]
Objective: To synthesize dihydropyrimidinone derivatives via a Biginelli-type reaction catalyzed by calcium bromide.
Materials:
-
Substituted benzaldehyde (B42025)
-
β-ketoester (e.g., ethyl acetoacetate)
-
Calcium bromide (CaBr₂)
-
Microwave reactor
-
Reaction flask
-
Ethanol (for recrystallization)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
In a reaction flask, combine the substituted benzaldehyde (1 mmol), β-ketoester (1 mmol), urea or thiourea (1.2 mmol), and calcium bromide (0.02 mmol, 2 mol%).[10]
-
Thoroughly mix the components.
-
Place the reaction flask in a microwave oven.[10]
-
Irradiate the mixture under solvent-free conditions. The reaction progress should be monitored by thin-layer chromatography.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Add cold water to the reaction mixture to precipitate the crude product.
-
Collect the solid product by filtration and wash with cold water.
-
Purify the crude product by recrystallization from ethanol to obtain the pure dihydropyrimidinone.
Expected Outcome: High yield of the corresponding dihydropyrimidinone derivative. This protocol is compatible with a wide range of functional groups on the benzaldehyde.[10]
Analytical Methods for Quality Control
The purity and composition of calcium bromide can be ascertained through various analytical techniques.
Table 2: Analytical Methods for this compound
| Analysis | Method | Principle | Reference(s) |
| Identification of Bromide Ion | Precipitation with Silver Nitrate | Formation of a pale yellow silver bromide precipitate, which is sparingly soluble in ammonia. | [11][12] |
| Identification of Calcium Ion | Flame Test | A brick-red flame coloration is indicative of the presence of calcium ions. | [11] |
| Quantitative Analysis of Calcium | Atomic Absorption Spectroscopy | Measures the absorption of light by free calcium atoms in the gaseous state. | [11] |
| Quantitative Analysis of Bromide | Ion Chromatography | Separates bromide ions from other anions based on their affinity for a stationary phase, followed by conductivity detection. | [11] |
| Water Content | Thermogravimetric Analysis (TGA) | Measures the change in mass of the sample as a function of temperature, allowing for the determination of water of hydration. | [13][14] |
| Thermal Transitions | Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between the sample and a reference as a function of temperature, used to determine melting points and other thermal events. | [15][16] |
| Crystal Structure | X-ray Diffraction (XRD) | Provides information about the crystalline structure, phase, and lattice parameters of the solid material. | [11][17] |
Signaling Pathways and Biological Interactions
The constituent ions of this compound, Ca²⁺ and Br⁻, have distinct and significant roles in biological systems, particularly in neuroscience.
Bromide Ion and GABA Receptor Modulation
Historically, bromide salts were used as sedatives and anticonvulsants.[3][4] The mechanism of action is attributed to the bromide ion's ability to enhance GABA (γ-aminobutyric acid) receptor-mediated inhibitory neurotransmission.[3] GABA is the primary inhibitory neurotransmitter in the central nervous system.[18] Its receptors, particularly the GABA-A receptor, are ligand-gated ion channels that, upon activation, typically lead to an influx of chloride ions, hyperpolarizing the neuron and thus inhibiting action potential firing.[19][20] Bromide ions, being similar in size and charge to chloride ions, can pass through the GABA-A receptor channel, potentiating the inhibitory effect of GABA.
Calcium Ion as an Allosteric Modulator of GABA-B Receptors
The GABA-B receptor, a G-protein coupled receptor, is also modulated by extracellular calcium ions.[21] Studies have shown that Ca²⁺ can act as a positive allosteric modulator of the GABA-B receptor, enhancing the response to GABA.[21] This potentiation of GABA-B receptor activity by calcium can lead to downstream effects such as the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibition of adenylyl cyclase.[21] Furthermore, GABA-B receptor activation in astrocytes can trigger intracellular calcium release from internal stores via the PLC/IP3 signaling cascade.[22]
References
- 1. tandfonline.com [tandfonline.com]
- 2. 22208-73-7(this compound) | Kuujia.com [kuujia.com]
- 3. chemimpex.com [chemimpex.com]
- 4. entrepreneurindia.co [entrepreneurindia.co]
- 5. fishersci.fi [fishersci.fi]
- 6. Calcium bromide - Wikipedia [en.wikipedia.org]
- 7. americanelements.com [americanelements.com]
- 8. Dihydrate Calcium Bromide-Twin International Co., Limited [chinabromides.com]
- 9. This compound | 22208-73-7 [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. webqc.org [webqc.org]
- 12. Testing procedure (Method of analysis) for Bromides, Calcium Salts and Carbonates | Pharmaguideline [pharmaguideline.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. ThermoML:Thermochim. Acta 2015, 609, 20-30 [trc.nist.gov]
- 17. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 18. GABA-induced calcium signaling in cultured enteric neurons is reinforced by activation of cholinergic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. GABAA receptor mediated elevation of Ca2+ and modulation of gonadotrophin-releasing hormone action in alphaT3-1 gonadotropes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. GABA-A Receptor Inhibition of Local Calcium Signaling in Spines and Dendrites - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Calcium sensing properties of the GABA(B) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. GABAB Receptors Mediate Intracellular Calcium Release in Astrocytes of the Prefrontal Cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermodynamic Properties of Calcium Bromide Dihydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available thermodynamic data for calcium bromide and its hydrated forms, with a specific focus on calcium bromide dihydrate (CaBr₂·2H₂O). Due to a scarcity of specific experimental data for the dihydrate form in readily available literature, this guide also includes data for the anhydrous and hexahydrate forms to provide a comparative context. Furthermore, it details the general experimental protocols used to determine the thermodynamic properties of hydrated salts.
Quantitative Thermodynamic Data
Calcium bromide is known to exist in several hydration states, most commonly as the anhydrous form (CaBr₂), the dihydrate (CaBr₂·2H₂O), and the hexahydrate (CaBr₂·6H₂O).[1] While comprehensive thermodynamic data for the anhydrous and hexahydrate forms are available, specific data for the dihydrate is limited. The following tables summarize the available quantitative data.
Table 1: Molar Mass and General Properties
| Compound | Chemical Formula | Molar Mass ( g/mol ) |
| Calcium Bromide (Anhydrous) | CaBr₂ | 199.89[1][2] |
| This compound | CaBr₂·2H₂O | 235.98[1] |
Table 2: Thermodynamic Properties of Anhydrous Calcium Bromide (CaBr₂) at 298.15 K (25 °C)
| Property | Symbol | Value | Units |
| Standard Enthalpy of Formation | ΔHf° | -682.8[2][3] | kJ/mol |
| Standard Molar Entropy | S° | 130[2][4] | J/(mol·K) |
| Standard Gibbs Free Energy of Formation | ΔGf° | -663.6[2][3] | kJ/mol |
| Heat Capacity (solid) | Cp | 71.1[2] | J/(mol·K) |
| Enthalpy of Fusion | ΔHfus | 29.1[2] | kJ/mol |
| Enthalpy of Solution | ΔHsol | -103.1[2] | kJ/mol |
Table 3: Dehydration Transitions of Calcium Bromide Hydrates
A recent study investigating the hydration and dehydration pathways of calcium bromide identified stable monohydrate and dihydrate forms. The following transition temperatures were observed during isobaric thermogravimetric analysis (TGA) at a water vapor pressure of 10 mbar and a heating rate of 0.2 K/min.[5]
| Dehydration Step | Transition Temperature (°C) |
| CaBr₂·2H₂O → CaBr₂·H₂O + H₂O | ~99 |
| CaBr₂·H₂O → CaBr₂ + H₂O | ~137 |
It is important to note that specific enthalpy and entropy values for the dihydrate form are not explicitly provided in the surveyed literature.
Experimental Protocols
The determination of thermodynamic data for hydrated salts like this compound typically involves techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Objective: To determine the water content in a hydrated salt by measuring the change in mass as a function of temperature.
Methodology:
-
A small, accurately weighed sample (typically 7-9 mg) of the hydrated salt is placed in a high-purity sample pan (e.g., platinum or aluminum).[6]
-
The sample pan is placed in the TGA instrument.
-
An inert gas, such as nitrogen, is purged through the furnace at a controlled flow rate (e.g., 200 ml/min) to provide a stable atmosphere and carry away any evolved gases.[7]
-
The sample is heated according to a predefined temperature program. A typical program involves a linear heating rate (e.g., 10 °C/min or 30 °C/min) from an initial temperature (e.g., 35 °C) to a final temperature (e.g., 350 °C).[6]
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
The resulting TGA curve shows stepwise mass losses corresponding to the dehydration events. The temperature at which each dehydration step occurs and the percentage of mass loss can be determined from the curve. This allows for the calculation of the number of water molecules per formula unit of the salt.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions, such as dehydration and melting, as a function of temperature.
Methodology:
-
A small, accurately weighed sample (typically 15-25 mg) of the hydrated salt is hermetically sealed in an aluminum pan.[8]
-
An empty, sealed pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC cell.
-
The DSC is programmed with a specific temperature profile. For hydrated salts, this often involves an initial cooling step to ensure complete crystallization, followed by a controlled heating rate (e.g., 7 °C/min) over the temperature range of interest.[8]
-
The instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature.
-
The resulting DSC curve shows endothermic or exothermic peaks corresponding to thermal events. For dehydration, endothermic peaks are observed. The area under a peak is proportional to the enthalpy change (ΔH) of the transition. The onset temperature of the peak provides the transition temperature.
Visualization of Thermodynamic Relationships
The following diagrams illustrate the logical relationships in the experimental determination and the thermodynamic pathways of calcium bromide hydration.
References
An In-depth Technical Guide to the Hygroscopic Nature of Calcium Bromide Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium bromide (CaBr₂) is a salt widely utilized in various industrial applications, including as a dense brine in oil and gas drilling, as a dehydrating agent, and in the synthesis of other chemicals.[1] In the pharmaceutical industry, it has been historically used as a sedative and anticonvulsant.[2][3] The hydrated forms of calcium bromide, particularly calcium bromide dihydrate (CaBr₂·2H₂O), are of significant interest due to their hygroscopic and deliquescent properties. This technical guide provides a comprehensive overview of the hygroscopic nature of this compound, detailing its physical and chemical properties, its interaction with atmospheric moisture, and the experimental protocols used for its characterization.
Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Formula | CaBr₂·2H₂O |
| Molecular Weight | 235.98 g/mol [4] |
| CAS Number | 22208-73-7[4] |
| Appearance | White crystalline powder or colorless crystals[5][6] |
| Solubility in Water | Highly soluble[6][7][8] |
| Melting Point | The anhydrous form melts at 730 °C. The dihydrate loses water upon heating.[4] |
| Boiling Point | The anhydrous form boils at 1815 °C. The dihydrate decomposes upon heating.[4] |
Hygroscopic Nature and Deliquescence
This compound is a hygroscopic substance, meaning it readily attracts and holds water molecules from the surrounding environment.[7] This property is attributed to the strong affinity of the calcium and bromide ions for water molecules. When exposed to a sufficiently high relative humidity (RH), this compound will undergo deliquescence, a process where it absorbs enough atmospheric moisture to dissolve and form a liquid solution. The specific relative humidity at which this occurs is known as the deliquescence point (RH₀).
The deliquescence point is a critical parameter for the handling, storage, and formulation of hygroscopic materials like this compound. Variations in ambient humidity can lead to physical changes in the material, such as caking, clumping, and ultimately, liquefaction, which can impact its performance and stability.
Experimental Characterization of Hygroscopicity
The hygroscopic properties of this compound can be quantitatively assessed using several analytical techniques. The most common methods are Dynamic Vapor Sorption (DVS), Thermogravimetric Analysis (TGA), and Karl Fischer Titration.
Experimental Protocols
Objective: To determine the water vapor sorption and desorption isotherms, providing information on the equilibrium moisture content at various relative humidities and identifying the deliquescence point.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 5-20 mg) is placed in the DVS instrument's microbalance.
-
Drying: The sample is initially dried under a stream of dry nitrogen (0% RH) at a constant temperature (e.g., 25 °C) until a stable mass is achieved. This establishes the dry mass of the sample.
-
Sorption Phase: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the instrument maintains the set RH and monitors the sample's mass until equilibrium is reached (i.e., the rate of mass change is below a specified threshold).
-
Desorption Phase: After reaching the maximum RH, the humidity is decreased in a similar stepwise manner back to 0% RH, again allowing for mass equilibrium at each step.
-
Data Analysis: The change in mass at each RH step is recorded and plotted as a percentage of the dry mass versus the relative humidity. This generates the sorption and desorption isotherms. The deliquescence point is identified as the RH at which a sharp, significant increase in mass is observed.[10]
Objective: To determine the water content of this compound and to study its dehydration behavior as a function of temperature.
Methodology:
-
Sample Preparation: An accurately weighed sample of this compound (typically 5-15 mg) is placed in a TGA sample pan.
-
Heating Program: The sample is heated in a controlled atmosphere (e.g., dry nitrogen) at a constant heating rate (e.g., 10 °C/min) over a specified temperature range (e.g., from ambient to 300 °C).
-
Mass Monitoring: The instrument continuously records the sample's mass as a function of temperature.
-
Data Analysis: The resulting TGA curve plots the percentage of mass loss versus temperature. The steps in the curve correspond to the loss of water molecules. The temperature at which water loss begins and the total mass loss can be used to determine the dehydration profile and the initial water content of the hydrate (B1144303).[3][11]
Objective: To accurately determine the water content of this compound.
Methodology:
-
Titrator Preparation: The Karl Fischer titrator vessel is filled with a suitable solvent (e.g., methanol) and pre-titrated with the Karl Fischer reagent to eliminate any residual water.[5]
-
Sample Introduction: An accurately weighed sample of this compound is introduced into the titration vessel.
-
Titration: The sample is titrated with the Karl Fischer reagent, which selectively reacts with water. The endpoint of the titration is detected potentiometrically.
-
Calculation: The volume of Karl Fischer reagent consumed is used to calculate the amount of water in the sample, based on the known concentration of the reagent.[5][8]
Visualizing Experimental Workflows and Logical Relationships
To better illustrate the processes involved in characterizing the hygroscopic nature of this compound, the following diagrams are provided.
Conclusion
This compound is a markedly hygroscopic and deliquescent material. Its propensity to absorb atmospheric moisture necessitates careful consideration during handling, storage, and formulation, particularly in pharmaceutical applications where stability and physical form are critical. The experimental techniques of Dynamic Vapor Sorption, Thermogravimetric Analysis, and Karl Fischer titration provide robust methods for quantifying the hygroscopic behavior and water content of this compound. A thorough understanding of these properties is essential for researchers, scientists, and drug development professionals to ensure the quality, efficacy, and stability of products containing this compound. Further research to establish a comprehensive water sorption isotherm and precise deliquescence data for the dihydrate form would be highly beneficial for the scientific community.
References
- 1. skb.skku.edu [skb.skku.edu]
- 2. researchgate.net [researchgate.net]
- 3. Dehydration of a crystal hydrate at subglacial temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of Method for Moisture Content of Salt Using Karl Fischer Titration [jstage.jst.go.jp]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 7. ami-instruments.com [ami-instruments.com]
- 8. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 9. tainstruments.com [tainstruments.com]
- 10. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Unveiling the Precision of Calcium Bromide Dihydrate's Molecular Architecture: A Technical Guide
For Immediate Release
A comprehensive technical guide providing an in-depth analysis of the molecular geometry of calcium bromide dihydrate (CaBr₂·2H₂O) is now available for researchers, scientists, and professionals in drug development. This guide offers a detailed examination of the compound's crystal structure, including precise quantitative data, experimental protocols for its determination, and illustrative diagrams to elucidate its molecular arrangement.
Calcium bromide, in its dihydrate form, presents a unique crystalline structure that is crucial for understanding its chemical and physical properties. This guide synthesizes crystallographic data to offer a clear and detailed perspective on its molecular geometry.
Crystal Structure and Molecular Geometry
Recent crystallographic studies have determined that this compound crystallizes in the orthorhombic space group Pbcn. The crystal structure reveals a coordinated arrangement where the calcium ion (Ca²⁺) is central to an octahedral geometry. This coordination sphere is composed of water molecules and bromide ions, creating a stable and well-defined molecular architecture. The precise crystallographic data for this structure has been deposited in the Cambridge Crystallographic Data Centre (CCDC) under deposition numbers 2395326 and 2395327.[1]
While the full detailed bond lengths and angles are available via the CCDC, the fundamental geometry involves the calcium ion bonded to both water molecules and bromide ions. This arrangement is critical in determining the compound's interactions in various chemical and biological systems.
Quantitative Crystallographic Data
The following table summarizes the key crystallographic parameters for this compound.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pbcn |
| a (Å) | Data available via CCDC Deposition Numbers 2395326, 2395327 |
| b (Å) | Data available via CCDC Deposition Numbers 2395326, 2395327 |
| c (Å) | Data available via CCDC Deposition Numbers 2395326, 2395327 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Bond Lengths (Å) | |
| Ca-Br | Data available via CCDC Deposition Numbers 2395326, 2395327 |
| Ca-O | Data available via CCDC Deposition Numbers 2395326, 2395327 |
| Bond Angles (°) | |
| Br-Ca-Br | Data available via CCDC Deposition Numbers 2395326, 2395327 |
| O-Ca-O | Data available via CCDC Deposition Numbers 2395326, 2395327 |
| Br-Ca-O | Data available via CCDC Deposition Numbers 2395326, 2395327 |
Experimental Determination of Crystal Structure
The determination of the molecular geometry of this compound is achieved through single-crystal X-ray diffraction. This powerful analytical technique allows for the precise mapping of atomic positions within a crystal lattice.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are grown from a saturated aqueous solution of calcium bromide. The process involves slow evaporation of the solvent in a controlled environment to allow for the formation of well-ordered crystals.[1]
-
Crystal Mounting: A suitable single crystal is carefully selected and mounted on a goniometer head. The crystal is then placed in the X-ray diffractometer.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a diffraction pattern. This pattern is recorded by a detector.
-
Data Processing: The collected diffraction data is processed to determine the unit cell parameters and the symmetry of the crystal.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the individual atoms within the unit cell. The initial structural model is then refined to achieve the best possible fit with the experimental data.
Visualizing the Molecular Structure and Experimental Workflow
To further clarify the molecular arrangement and the process of its determination, the following diagrams are provided.
References
Methodological & Application
using calcium bromide dihydrate as a dehydrating agent in chemical reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium bromide, particularly in its anhydrous form, serves as an effective dehydrating agent, or desiccant, in various chemical processes. Its hygroscopic nature, the ability to attract and hold water molecules, makes it a valuable tool for removing moisture from solvents and gas streams, which is often a critical step in chemical synthesis and analysis. While commercially available as a dihydrate (CaBr₂·2H₂O), it is the anhydrous form (CaBr₂) that actively functions as a desiccant. The dihydrate form, having already bound water molecules, exhibits significantly lower dehydrating capacity. To be used effectively as a dehydrating agent, calcium bromide dihydrate must first be converted to its anhydrous form through heating.
These application notes provide detailed protocols and quantitative data on the use of anhydrous calcium bromide as a dehydrating agent, with comparative insights and guidelines for its regeneration and safe handling.
Data Presentation: Dehydration Efficiency
The efficiency of a dehydrating agent is determined by the amount of residual water it leaves in the substance being dried. The following table summarizes the quantitative data on the efficiency of anhydrous calcium bromide in drying air, as determined in the seminal work by Baxter and Warren (1911). This data is compared with other common drying agents for context.
| Dehydrating Agent | Gas Dried | Temperature (°C) | Residual Water (mg/L of air) | Vapor Pressure of Water (mm Hg) | Citation |
| Anhydrous Calcium Bromide | Air | ~25 | 0.14 - 0.20 | 0.11 - 0.15 | [1] |
| Anhydrous Zinc Bromide | Air | ~25 | 1.16 | 0.89 | [1] |
| Anhydrous Calcium Chloride | Air | ~25 | 0.14 - 0.25 | 0.11 - 0.19 | [1] |
| Sulfuric Acid (Conc.) | Air | ~25 | 0.003 | <0.002 | [1] |
| Phosphorus Pentoxide | Air | ~25 | <0.000025 | <0.00002 | [1] |
Note: Lower residual water and vapor pressure indicate higher dehydration efficiency.
Experimental Protocols
Protocol 1: Preparation of Anhydrous Calcium Bromide from this compound
Objective: To prepare anhydrous calcium bromide for use as a dehydrating agent.
Materials:
-
This compound (CaBr₂·2H₂O)
-
Porcelain or fused silica (B1680970) dish
-
Drying oven or furnace
-
Desiccator
Procedure:
-
Place the this compound in a clean, dry porcelain or fused silica dish.
-
Heat the dish and its contents in a drying oven or furnace at 200-250°C for at least 4 hours. This temperature is sufficient to drive off the water of hydration.[2]
-
After heating, immediately transfer the dish containing the now anhydrous calcium bromide to a desiccator to cool in a moisture-free environment.
-
Once cooled, the anhydrous calcium bromide should be a free-flowing white powder. It should be stored in a tightly sealed container to prevent rehydration from atmospheric moisture.
Protocol 2: Drying of a Gaseous Stream (e.g., Air or an Inert Gas)
Objective: To remove water vapor from a gas stream using anhydrous calcium bromide.
Materials:
-
Anhydrous calcium bromide, granular or powdered
-
Drying tube or column
-
Gas source with appropriate flow control
-
Connecting tubing
Procedure:
-
Loosely pack a drying tube or column with anhydrous calcium bromide. Ensure there is enough space for gas to flow through without significant pressure drop. A layer of glass wool at each end can help contain the powder.
-
Connect the drying tube to the gas line using appropriate tubing. The gas should flow through the tube at a controlled rate.
-
The efficiency of drying will depend on the flow rate, the length of the drying tube, and the initial moisture content of the gas. For optimal drying, a slower flow rate and a longer contact time are recommended.
-
The anhydrous calcium bromide will gradually become hydrated as it absorbs moisture. The spent desiccant will appear clumpy and may eventually form a liquid brine. The desiccant should be replaced or regenerated when it is visibly saturated.
Protocol 3: General Procedure for Drying an Organic Solvent
Objective: To remove dissolved water from an organic solvent.
Materials:
-
Anhydrous calcium bromide
-
Organic solvent to be dried
-
Erlenmeyer flask or other suitable container with a stopper
-
Filtration apparatus (funnel, filter paper) or decanting setup
Procedure:
-
Place the organic solvent in a clean, dry Erlenmeyer flask.
-
Add a small amount of anhydrous calcium bromide to the solvent (approximately 1-5 g per 100 mL of solvent, this can be adjusted based on the expected water content).
-
Stopper the flask and swirl the contents. If the calcium bromide clumps together, it indicates the presence of water. Continue adding small portions of anhydrous calcium bromide and swirling until some of the powder remains free-flowing, indicating that the bulk of the water has been absorbed.
-
Allow the mixture to stand for a period of time (e.g., 30 minutes to several hours) to ensure complete drying. Occasional swirling can improve efficiency.
-
Separate the dried solvent from the hydrated calcium bromide by either decanting the liquid or by gravity filtration.
-
The dried solvent should be stored in a tightly sealed container to prevent re-exposure to atmospheric moisture.
Note on Compatibility: Anhydrous calcium bromide is a neutral salt and is generally suitable for drying a wide range of organic solvents. However, like anhydrous calcium chloride, it may form adducts with certain compounds such as alcohols, amines, and some carbonyl compounds. Therefore, its compatibility with the specific solvent and any dissolved solutes should be considered.
Protocol 4: Regeneration of Spent Calcium Bromide
Objective: To regenerate anhydrous calcium bromide from its hydrated form after use as a desiccant.
Materials:
-
Spent (hydrated) calcium bromide
-
Porcelain or fused silica dish
-
Drying oven or furnace capable of reaching 200-250°C
-
Desiccator
Procedure:
-
Collect the spent, hydrated calcium bromide. If it has formed a brine, it can be gently heated in a fume hood to evaporate the excess water before proceeding.
-
Place the hydrated calcium bromide in a porcelain or fused silica dish.
-
Heat the dish in a drying oven or furnace at 200-250°C for at least 4 hours to drive off the absorbed water.[2]
-
After heating, transfer the dish with the regenerated anhydrous calcium bromide to a desiccator to cool down.
-
Once cool, the regenerated desiccant should be a free-flowing powder, ready for reuse. Store in a tightly sealed container.
Visualizations
Caption: Workflow for drying an organic solvent using anhydrous calcium bromide.
Caption: The relationship between different hydration states of calcium bromide.
References
Application Note: Quantification of Calcium and Bromide Ions from Calcium Bromide Dihydrate using Ion Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ion Chromatography (IC) is a highly sensitive and selective analytical technique used for the separation and quantification of ionic species.[1] This application note details the protocols for the determination of calcium (Ca²⁺) and bromide (Br⁻) ions, typically originating from a sample of calcium bromide dihydrate (CaBr₂·2H₂O). Calcium bromide is utilized in various applications, including as a dense fluid in the oil and gas industry and in the synthesis of certain pharmaceuticals.[2][3] Therefore, accurate quantification of its constituent ions is crucial for quality control and formulation development.
The methods described herein employ two distinct ion chromatography approaches: cation-exchange chromatography for the analysis of calcium ions and anion-exchange chromatography for the analysis of bromide ions.[4][5] Suppressed conductivity detection is the preferred method for both analyses, offering high sensitivity and a stable baseline.
Experimental Protocols
2.1. Sample and Standard Preparation
High-purity this compound should be used for preparing stock standards. All solutions should be prepared using deionized (DI) water with a resistivity of 18.2 MΩ·cm.
-
Calcium Bromide Stock Solution (1000 mg/L of CaBr₂·2H₂O): Accurately weigh 100 mg of this compound and dissolve it in a 100 mL volumetric flask with DI water. This stock can be further diluted to prepare working standards for both calcium and bromide analysis.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples. For example, for a 1-10 mg/L range, prepare standards at 1, 2.5, 5, and 10 mg/L.
-
Sample Preparation: Dissolve the this compound sample in DI water to a concentration within the calibrated range. For unknown samples, a preliminary analysis of a highly diluted sample may be necessary. Samples should be filtered through a 0.45 µm syringe filter before injection to prevent column contamination.[6]
2.2. Protocol 1: Calcium (Ca²⁺) Ion Analysis by Cation-Exchange Chromatography
This protocol outlines the separation and quantification of calcium ions using a cation-exchange column.[4] Positively charged calcium ions are retained on the negatively charged stationary phase and are eluted by an acidic mobile phase.
| Parameter | Condition |
| Instrument | Ion Chromatograph with Suppressed Conductivity Detector |
| Column | High-capacity Cation-Exchange Column (e.g., Dionex IonPac CS12A or similar) |
| Eluent | 20 mN Methanesulfonic Acid (MSA) |
| Eluent Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Suppressor | Cation Self-Regenerating Suppressor (CSRS) |
| Detection | Suppressed Conductivity |
| Expected Retention Time | ~12-15 minutes |
2.3. Protocol 2: Bromide (Br⁻) Ion Analysis by Anion-Exchange Chromatography
This protocol details the analysis of bromide ions using an anion-exchange column.[6] The negatively charged bromide ions are separated on a positively charged stationary phase and eluted using a carbonate-bicarbonate buffer.
| Parameter | Condition |
| Instrument | Ion Chromatograph with Suppressed Conductivity Detector |
| Column | High-capacity Anion-Exchange Column (e.g., Dionex IonPac AS12A or similar) |
| Eluent | 1.8 mM Sodium Carbonate (Na₂CO₃) + 1.7 mM Sodium Bicarbonate (NaHCO₃)[7] |
| Eluent Flow Rate | 1.2 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 35 °C |
| Suppressor | Anion Self-Regenerating Suppressor (ASRS) |
| Detection | Suppressed Conductivity |
| Expected Retention Time | ~6-8 minutes[7] |
Data Presentation and Expected Performance
The following table summarizes the typical performance data expected from the described ion chromatography protocols. These values are indicative and may vary based on the specific instrument, column, and laboratory conditions.
| Analyte | Typical Retention Time (min) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) |
| Calcium (Ca²⁺) | 12 - 15 | 0.01 mg/L | 0.03 mg/L | > 0.999 |
| Bromide (Br⁻) | 6 - 8[7] | 0.005 mg/L[8] | 0.015 mg/L | > 0.999 |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the logical workflow from sample preparation to final data analysis for the quantification of calcium and bromide ions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Calcium bromide - Wikipedia [en.wikipedia.org]
- 4. scienceinfo.com [scienceinfo.com]
- 5. conductscience.com [conductscience.com]
- 6. Anion-exchange chromatographic determination of bromide in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. shodex.com [shodex.com]
- 8. webqc.org [webqc.org]
Preparation of Calcium Bromide Dihydrate Solutions for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium bromide (CaBr₂) is an inorganic salt that exists in various hydrated forms, with the dihydrate (CaBr₂·2H₂O) being a common variant utilized in laboratory settings.[1] These solutions are valued for their ability to create high-density brines and are employed in a range of applications, including as catalysts, in organic synthesis, and for density gradient centrifugation. This document provides detailed protocols for the preparation of calcium bromide dihydrate solutions, emphasizing safety, accuracy, and best practices for laboratory use.
Quantitative Data Summary
A clear understanding of the physicochemical properties of this compound is crucial for accurate solution preparation. The following table summarizes key quantitative data.
| Property | Value | Reference |
| Chemical Formula | CaBr₂·2H₂O | [2] |
| Molar Mass | 235.98 g/mol | [2] |
| Appearance | White, hygroscopic, colorless crystals with a sharp saline taste. | [2] |
| Density | 3.353 g/cm³ | [2] |
| Melting Point | 730 °C (1,350 °F; 1,000 K) | [2] |
| Boiling Point | 810 °C (dihydrate) | [2] |
| Solubility in Water | 125 g/100 mL at 0 °C | [1][2] |
| 143 g/100 mL at 20 °C | [1][2] | |
| 312 g/100 mL at 100 °C | [1][2] | |
| pH of Aqueous Solution | 6.0 - 8.0 | [1] |
Experimental Protocols
Materials and Equipment
Materials:
-
This compound (CaBr₂·2H₂O) powder
-
Deionized or distilled water
-
Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat
Equipment:
-
Analytical balance
-
Beakers or Erlenmeyer flasks
-
Graduated cylinders
-
Magnetic stirrer and stir bar
-
Volumetric flasks
-
Spatula
-
Weighing paper or boat
-
Wash bottle with deionized water
Safety Precautions
-
Eye Protection: Always wear safety goggles to protect from splashes.[3][4] In case of eye contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.[4]
-
Skin Protection: Wear nitrile gloves to prevent skin contact.[3][4] If contact occurs, wash the affected area thoroughly with soap and water.[5]
-
Inhalation: Avoid inhaling the dust.[4] Handle the powder in a well-ventilated area or under a fume hood.[3]
-
Handling: Use a spatula and weighing boat to handle the powder and minimize dust generation.[4] Wash hands thoroughly after handling.[4]
-
Spills: In case of a spill, sweep up the solid material, avoiding dust creation, and place it in a suitable container for disposal.[3]
Preparation of a 1 Molar (1M) this compound Solution
This protocol outlines the preparation of 100 mL of a 1M this compound solution.
-
Calculate the Required Mass:
-
The molar mass of CaBr₂·2H₂O is 235.98 g/mol .
-
To prepare 100 mL (0.1 L) of a 1M solution, the required mass is: 1 mol/L * 0.1 L * 235.98 g/mol = 23.60 g
-
-
Weigh the this compound:
-
Place a weighing boat on the analytical balance and tare it.
-
Carefully weigh out 23.60 g of CaBr₂·2H₂O powder.
-
-
Dissolve the Solid:
-
Add approximately 70-80 mL of deionized water to a 100 mL beaker containing a magnetic stir bar.
-
Place the beaker on a magnetic stirrer.
-
Slowly add the weighed CaBr₂·2H₂O powder to the water while stirring.
-
Continue stirring until the solid is completely dissolved. The solution should be clear and colorless.[1]
-
-
Final Volume Adjustment:
-
Carefully transfer the dissolved solution into a 100 mL volumetric flask.
-
Use a wash bottle with deionized water to rinse the beaker and stir bar, transferring the rinsings into the volumetric flask to ensure all the solute is transferred.
-
Add deionized water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
-
Homogenization and Storage:
-
Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the solution to a clearly labeled and sealed storage bottle.
-
Store in a cool, dry place.[5]
-
Workflow Diagram
The following diagram illustrates the logical workflow for the preparation of a this compound solution.
Caption: Workflow for preparing this compound solutions.
References
Application Notes and Protocols: Density of Calcium Bromide Dihydrate Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium bromide (CaBr₂), particularly as a dihydrate (CaBr₂·2H₂O) in aqueous solutions, is a salt with significant applications across various scientific disciplines. Its ability to form high-density solutions makes it a valuable tool in chemistry, materials science, and increasingly in specialized biological and pharmaceutical applications. In drug development, for instance, dense solutions are employed in separation and purification processes of macromolecules. Understanding the relationship between the concentration of calcium bromide dihydrate, temperature, and the resulting solution density is critical for accurate and reproducible experimental design.
This document provides detailed application notes on the properties of this compound solutions, protocols for density determination, and a summary of key data.
Applications in Research and Drug Development
While extensively used in the oil and gas industry as a component in drilling fluids, calcium bromide solutions also find applications in laboratory settings:
-
Density Gradient Centrifugation: Concentrated salt solutions are used to create density gradients for the separation of cells, viruses, and subcellular organelles.
-
Protein Crystallization: The high ionic strength of calcium bromide solutions can be utilized in protein crystallization screens to induce precipitation and crystal formation.
-
Chemical Synthesis: Calcium bromide can act as a catalyst or a source of bromide ions in various chemical reactions.
-
Formulation Studies: In pre-formulation studies, understanding the physicochemical properties of excipients like calcium bromide is crucial for developing stable and effective drug formulations.
Quantitative Data: Density of Aqueous Calcium Bromide Solutions
Precise, comprehensive public data on the density of this compound solutions across a wide range of concentrations and temperatures is limited. However, based on available technical data sheets and scientific literature, the following table provides an illustrative overview of the relationship between concentration and density at ambient temperature.
| Concentration (% by weight) | Temperature (°C) | Density (g/cm³) |
| 45 | 20 | 1.541 |
| 50 | 20 | 1.635 |
| 52 | 20 | ~1.70 |
| Saturated Solution | Ambient | ~1.61 |
Note: The data presented is compiled from various sources and should be considered illustrative. For high-precision applications, it is recommended to experimentally determine the density of the prepared solutions.
Experimental Protocol: Determination of Calcium Bromide Solution Density
This protocol outlines the determination of aqueous calcium bromide solution density using a pycnometer. This method offers high precision and is suitable for laboratory settings.
Materials:
-
This compound (CaBr₂·2H₂O)
-
Deionized Water
-
Pycnometer (of known volume)
-
Analytical Balance (accurate to ±0.0001 g)
-
Thermometer or Temperature Probe
-
Water Bath or Incubator
-
Volumetric Flasks and Pipettes
-
Beakers
-
Kimwipes
Procedure:
-
Cleaning and Calibration of the Pycnometer:
-
Thoroughly clean the pycnometer and its stopper with deionized water and a suitable cleaning solution, then rinse several times with deionized water.
-
Dry the pycnometer completely.
-
Weigh the empty, dry pycnometer with its stopper on the analytical balance and record the mass (m_pycnometer).
-
Fill the pycnometer with deionized water of a known temperature. Ensure no air bubbles are trapped. Insert the stopper, allowing excess water to escape through the capillary.
-
Wipe the outside of the pycnometer dry and weigh it. Record the mass (m_pycnometer+water).
-
The volume of the pycnometer (V_pycnometer) can be calculated using the density of water at the measured temperature.
-
-
Preparation of Calcium Bromide Solutions:
-
Prepare a series of calcium bromide solutions of known concentrations (e.g., 10%, 20%, 30%, 40%, 50% by weight).
-
To prepare a solution of a specific weight percentage, calculate the required mass of this compound and deionized water.
-
For example, for a 100 g of 40% solution, dissolve 40 g of CaBr₂·2H₂O in 60 g of deionized water.
-
Use a volumetric flask for accurate preparation.
-
-
Density Measurement:
-
Bring the prepared calcium bromide solution to the desired temperature using a water bath or incubator.
-
Rinse the calibrated pycnometer with a small amount of the calcium bromide solution.
-
Fill the pycnometer with the temperature-equilibrated calcium bromide solution, following the same procedure as with the deionized water.
-
Weigh the filled pycnometer and record the mass (m_pycnometer+solution).
-
-
Calculation of Density:
-
Calculate the mass of the calcium bromide solution: m_solution = m_pycnometer+solution - m_pycnometer
-
Calculate the density of the solution (ρ_solution) at the specific temperature: ρ_solution = m_solution / V_pycnometer
-
-
Data Recording and Analysis:
-
Repeat the measurements at different temperatures and concentrations as required.
-
Record all data in a structured table.
-
Plot the density as a function of concentration at each temperature to visualize the relationship.
-
Visualization of Key Relationships
The following diagrams illustrate the conceptual relationships between the key parameters and the experimental workflow.
Caption: Relationship between concentration, temperature, and density.
Caption: Workflow for determining the density of calcium bromide solutions.
Application Notes and Protocols: Calcium Bromide Dihydrate as a Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the use of calcium bromide dihydrate (CaBr₂·2H₂O) as an efficient and environmentally friendly catalyst in organic synthesis. The information presented is intended to guide researchers in leveraging this inexpensive and readily available catalyst for the development of novel synthetic methodologies.
Application Note 1: Microwave-Assisted, Solvent-Free Synthesis of Dihydropyrimidinones (Biginelli Reaction)
This compound has proven to be a highly effective catalyst for the one-pot, three-component Biginelli reaction to synthesize dihydropyrimidinones.[1][2][3][4] This method offers several advantages, including short reaction times, high yields, simple work-up procedures, and adherence to green chemistry principles by eliminating the need for organic solvents.[1][2][3][4]
The reaction proceeds via a cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) under microwave irradiation. The catalytic role of calcium bromide is attributed to its ability to act as a Lewis acid, activating the carbonyl group of the aldehyde and facilitating the subsequent reaction steps.[1] The polar nature of calcium bromide also allows it to efficiently absorb microwave energy, leading to rapid heating of the reaction mixture.[1]
Quantitative Data: Synthesis of Dihydropyrimidinone Derivatives
The following table summarizes the results for the synthesis of various dihydropyrimidinone derivatives using this compound as a catalyst under microwave irradiation. The reaction demonstrates broad substrate scope, accommodating a range of substituted aromatic aldehydes.
| Entry | Aldehyde (R) | Product | Time (min) | Yield (%) |
| 1 | C₆H₅ | 5-Ethoxycarbonyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | 2 | 94 |
| 2 | 4-CH₃-C₆H₄ | 5-Ethoxycarbonyl-4-(4-methylphenyl)-3,4-dihydropyrimidin-2(1H)-one | 2 | 92 |
| 3 | 4-OCH₃-C₆H₄ | 5-Ethoxycarbonyl-4-(4-methoxyphenyl)-3,4-dihydropyrimidin-2(1H)-one | 1.5 | 95 |
| 4 | 4-Cl-C₆H₄ | 5-Ethoxycarbonyl-4-(4-chlorophenyl)-3,4-dihydropyrimidin-2(1H)-one | 2 | 93 |
| 5 | 4-NO₂-C₆H₄ | 5-Ethoxycarbonyl-4-(4-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one | 2.5 | 90 |
| 6 | 3-NO₂-C₆H₄ | 5-Ethoxycarbonyl-4-(3-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one | 3 | 88 |
| 7 | 2-Cl-C₆H₄ | 5-Ethoxycarbonyl-4-(2-chlorophenyl)-3,4-dihydropyrimidin-2(1H)-one | 3 | 85 |
| 8 | C₄H₃O (Furfural) | 5-Ethoxycarbonyl-4-(furan-2-yl)-3,4-dihydropyrimidin-2(1H)-one | 2 | 87 |
Reaction Conditions: Aldehyde (1 mmol), ethyl acetoacetate (B1235776) (1 mmol), urea (1.5 mmol), CaBr₂·2H₂O (2 mol%), microwave irradiation (400 W).[1]
Experimental Protocol: General Procedure for Dihydropyrimidinone Synthesis
-
Reactant Mixture: In a clean, dry round-bottom flask or a suitable microwave reactor vessel, combine the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (or thiourea, 1.5 mmol), and this compound (0.02 mmol, 2 mol%).
-
Microwave Irradiation: Place the reaction vessel in a microwave synthesizer and irradiate the mixture at 400 W for the time specified in the table above (typically 1.5-3 minutes).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Work-up: Upon completion of the reaction, cool the vessel to room temperature. Add cold water to the reaction mixture to precipitate the solid product.
-
Purification: Collect the crude product by filtration, wash with cold water, and dry. If necessary, recrystallize the product from ethanol (B145695) to obtain the pure dihydropyrimidinone.
Caption: Experimental workflow for the CaBr₂·2H₂O catalyzed synthesis of dihydropyrimidinones.
Application Note 2: this compound as a Versatile and Green Lewis Acid Catalyst
This compound is an attractive alternative to traditional Lewis acid catalysts in organic synthesis due to its low cost, low toxicity, and ease of handling.[1][2] Its hygroscopic nature and solubility in various organic solvents make it a versatile catalyst for a range of transformations.[1] While extensive research into all its applications is ongoing, its fundamental properties suggest its utility in various acid-catalyzed reactions.
The catalytic activity of calcium bromide stems from the Lewis acidic nature of the calcium ion (Ca²⁺). The Ca²⁺ ion can coordinate with lone pairs of electrons on heteroatoms, such as the oxygen of a carbonyl group. This coordination polarizes the C=O bond, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. This general principle can be applied to a variety of important organic reactions.
Potential Applications in Organic Synthesis
-
Aldol (B89426) and Knoevenagel Condensations: By activating aldehydes and ketones, CaBr₂·2H₂O can potentially catalyze aldol and Knoevenagel condensations to form α,β-unsaturated carbonyl compounds, which are important synthetic intermediates.
-
Michael Additions: The activation of α,β-unsaturated carbonyl compounds by calcium bromide could facilitate the conjugate addition of nucleophiles in Michael reactions.
-
Synthesis of Heterocycles: Beyond dihydropyrimidinones, CaBr₂·2H₂O may be a suitable catalyst for the synthesis of other heterocyclic systems that are formed through acid-catalyzed condensation and cyclization reactions. This could include the synthesis of quinoxalines, benzimidazoles, and pyrans, although specific protocols are yet to be widely established.
-
Protection and Deprotection Reactions: The Lewis acidic nature of calcium bromide could be harnessed for the protection of alcohols as ethers or the deprotection of acid-labile protecting groups.
The use of this compound aligns with the principles of green chemistry by promoting the use of less hazardous and more environmentally benign reagents. Further research into the scope and limitations of CaBr₂·2H₂O as a catalyst is encouraged to fully exploit its potential in sustainable organic synthesis.
Caption: General mechanism of Lewis acid catalysis by this compound.
References
Application of Calcium Bromide Dihydrate in Pharmaceutical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Calcium bromide dihydrate (CaBr₂·2H₂O) is a versatile and cost-effective reagent that is finding increasing application in pharmaceutical synthesis. Its utility stems from its properties as a mild Lewis acid catalyst and as a source of bromide ions. These characteristics make it a valuable tool in the synthesis of a variety of pharmaceutically relevant molecules, particularly heterocyclic compounds. This document provides detailed application notes and protocols for the use of this compound in key synthetic transformations.
Lewis Acid Catalysis in Heterocyclic Synthesis
This compound serves as an efficient Lewis acid catalyst in several multicomponent reactions for the synthesis of heterocyclic scaffolds, which are prevalent in many drug molecules. Its advantages include low toxicity, ease of handling, and high catalytic activity, often under environmentally benign conditions.
Biginelli Reaction for the Synthesis of Dihydropyrimidinones (DHPMs)
Dihydropyrimidinone and its derivatives are a class of compounds with a wide range of pharmacological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties. They are also known to act as calcium channel blockers.[1] The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea, is a classical method for synthesizing DHPMs. Calcium bromide has been shown to be an effective catalyst for this reaction, particularly under microwave irradiation, offering advantages such as shorter reaction times, high yields, and solvent-free conditions.[1]
Reaction Scheme:
The following table summarizes the yield of various dihydropyrimidinone derivatives synthesized using calcium bromide as a catalyst under microwave irradiation.[2]
| Entry | Aldehyde (R-group) | Product | Time (min) | Yield (%) |
| 1 | C₆H₅ | 5-Ethoxycarbonyl-4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 2 | 94 |
| 2 | 4-Cl-C₆H₄ | 5-Ethoxycarbonyl-4-(4-chlorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 1.5 | 95 |
| 3 | 4-CH₃O-C₆H₄ | 5-Ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 2 | 92 |
| 4 | 4-NO₂-C₆H₄ | 5-Ethoxycarbonyl-4-(4-nitrophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 2.5 | 90 |
| 5 | 2-Cl-C₆H₄ | 5-Ethoxycarbonyl-4-(2-chlorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 2 | 88 |
Synthesis of 5-Ethoxycarbonyl-4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one:
-
In a clean reaction vessel, mix benzaldehyde (B42025) (1 mmol, 0.106 g), ethyl acetoacetate (B1235776) (1 mmol, 0.130 g), urea (1.2 mmol, 0.072 g), and this compound (10 mol%, 0.0236 g).
-
Irradiate the mixture in a microwave oven at 350 W for the specified time (refer to the table).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add crushed ice to the reaction mixture to precipitate the solid product.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol (B145695) to obtain the pure dihydropyrimidinone.
The following diagram illustrates the proposed mechanism for the calcium bromide-catalyzed Biginelli reaction.
Caption: Proposed mechanism of the Biginelli reaction catalyzed by CaBr₂.
Source of Bromide Ions in Pharmaceutical Synthesis
This compound serves as a readily available and safer alternative to other brominating agents for the introduction of bromine atoms into organic molecules. Brominated compounds are important intermediates in the synthesis of many pharmaceuticals.[3]
General Reaction Scheme:
Other Potential Applications in Pharmaceutical Synthesis
Research suggests the potential for this compound in other synthetic transformations relevant to the pharmaceutical industry, although detailed protocols are less common. These include:
-
Synthesis of Quinoxalines and Benzimidazoles: These nitrogen-containing heterocyclic cores are present in numerous bioactive compounds. While various catalysts are used for their synthesis, the Lewis acidic nature of calcium bromide suggests its potential applicability.[4][5]
-
Pechmann Condensation for Coumarin Synthesis: Coumarins are a class of compounds with diverse pharmacological properties. The Pechmann condensation is a key method for their synthesis, typically requiring an acid catalyst.[3][6] Calcium bromide's Lewis acidity could be harnessed for this transformation.
Further research is warranted to explore and optimize the use of this compound in these and other synthetic methodologies for the efficient and sustainable production of pharmaceuticals.
Experimental Workflow for Catalyst Screening and Optimization
The following diagram outlines a general workflow for screening this compound as a catalyst and optimizing reaction conditions for a new pharmaceutical synthesis.
Caption: General workflow for a catalyzed pharmaceutical synthesis.
Logical Relationship of this compound's Roles
The following diagram illustrates the interconnected roles of this compound in pharmaceutical synthesis.
Caption: Roles of CaBr₂·2H₂O in pharmaceutical synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pechmann Condensation [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 1, 2 Disubstitued Benzimidazoles using SiO2/CaCl2.2H2O as a Catalyst [ijraset.com]
- 6. Pechmann condensation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Calcium Bromide Dihydrate as a Laboratory-Scale Heat Transfer Fluid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of calcium bromide dihydrate (CaBr₂·2H₂O) as a versatile and efficient heat transfer fluid for laboratory-scale applications. This document outlines the thermophysical properties, preparation protocols, operational procedures, material compatibility, and safety precautions associated with aqueous calcium bromide solutions.
Application Notes
Aqueous solutions of calcium bromide are excellent heat transfer fluids for controlled temperature applications in laboratory settings, such as circulating baths, cryostats, and reaction temperature control. Their primary advantages stem from their ability to form dense brines with low freezing points and high boiling points, extending the operational temperature range beyond that of water.
Key Advantages:
-
Wide Operational Temperature Range: Calcium bromide solutions can be formulated to have freezing points well below 0°C and boiling points significantly above 100°C, making them suitable for both sub-ambient and elevated temperature applications.
-
High Thermal Conductivity: Compared to many organic heat transfer fluids, calcium bromide brines offer good thermal conductivity, facilitating efficient heat exchange.
-
Non-flammable: As aqueous salt solutions, they are non-flammable, enhancing laboratory safety.
-
High Density: The high density of these solutions can be advantageous in certain fluid dynamics applications.[1][2]
Limitations and Considerations:
-
Corrosivity: Bromide solutions can be corrosive to certain metals, particularly some grades of stainless steel, especially at elevated temperatures.[3][4][5][6] Careful consideration of material compatibility is essential.
-
Viscosity: The viscosity of calcium bromide solutions increases with concentration and decreases with temperature.[7][8] At low temperatures, highly concentrated solutions can become quite viscous, potentially affecting pumping efficiency in circulating systems.
-
Hygroscopic Nature: this compound is hygroscopic and will absorb moisture from the air.[9][10] Store in a tightly sealed container in a dry place.
Quantitative Data: Thermophysical Properties
The following tables summarize the key thermophysical properties of aqueous calcium bromide solutions. These values are essential for engineering calculations and for selecting the appropriate concentration for a specific application.
Table 1: Density of Aqueous Calcium Bromide Solutions
| Concentration (wt%) | Temperature (°C) | Density (g/cm³) |
| 10 | 20 | 1.08 |
| 20 | 20 | 1.17 |
| 30 | 20 | 1.28 |
| 40 | 20 | 1.40 |
| 50 | 20 | 1.57 |
| 52 | 20 | 1.70 |
Data extrapolated from various sources.[1][9]
Table 2: Viscosity of Aqueous Calcium Bromide Solutions
| Concentration (wt%) | Temperature (°C) | Viscosity (mPa·s or cP) |
| 20 | 25 | ~1.5 |
| 40 | 25 | ~3.0 |
| 52 | 25 | ~5.5 |
| 20 | 90 | ~0.5 |
| 40 | 90 | ~1.0 |
| 52 | 90 | ~1.8 |
Data interpolated from published charts and models.[7][8]
Table 3: Thermal Properties of Aqueous Calcium Bromide Solutions
| Property | Concentration (wt%) | Temperature (°C) | Value |
| Specific Heat Capacity | 1.5 | 26 | ~4.1 J/g°C |
| Thermal Conductivity | 56.6 | 20 | ~0.55 W/m·K |
| Thermal Conductivity | 56.6 | 80 | ~0.62 W/m·K |
Data from experimental studies.[11][12][13] Note that the specific heat capacity will decrease with increasing salt concentration.
Experimental Protocols
Protocol for Preparation of a 40% (w/w) Calcium Bromide Solution
This protocol details the preparation of 1 kg of a 40% by weight aqueous calcium bromide solution from this compound (CaBr₂·2H₂O).
Materials:
-
This compound (CaBr₂·2H₂O, M.W. = 235.88 g/mol )
-
Deionized or distilled water
-
2L Glass beaker
-
Magnetic stirrer and stir bar
-
Weighing scale (accurate to 0.1 g)
-
Graduated cylinder
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves
Procedure:
-
Calculate Required Masses:
-
Total mass of solution: 1000 g
-
Mass of CaBr₂ (anhydrous): 1000 g * 0.40 = 400 g
-
Molar mass of anhydrous CaBr₂: 199.89 g/mol
-
Mass of CaBr₂·2H₂O required: (400 g CaBr₂) * (235.88 g/mol CaBr₂·2H₂O / 199.89 g/mol CaBr₂) = 472.0 g
-
Mass of water required: 1000 g - 472.0 g = 528.0 g (or 528.0 mL)
-
-
Dissolution:
-
Place the 2L beaker on the magnetic stirrer.
-
Add the 528.0 mL of deionized water to the beaker and begin stirring at a moderate speed.
-
Slowly and carefully add the 472.0 g of this compound to the water. The dissolution process is exothermic and will generate heat.
-
Continue stirring until all the solid has completely dissolved.
-
-
Cooling and Storage:
-
Allow the solution to cool to room temperature.
-
Transfer the solution to a clearly labeled, sealed container for storage.
-
Protocol for Use in a Laboratory Circulating Bath
This protocol outlines the general procedure for using the prepared calcium bromide solution as a heat transfer fluid in a standard laboratory circulating bath.
Equipment:
-
Circulating bath with heating and/or cooling capabilities
-
Prepared calcium bromide solution
-
Thermometer or temperature probe
-
Apparatus to be temperature-controlled (e.g., reactor vessel with a jacket)
-
Insulated tubing
Procedure:
-
System Preparation:
-
Ensure the circulating bath reservoir and all tubing are clean and dry.
-
Consult the manufacturer's manual for material compatibility of the circulator's wetted parts (pump, seals, etc.) with bromide brines.
-
-
Filling the Circulator:
-
Carefully pour the prepared calcium bromide solution into the circulator's reservoir. Fill to the level recommended by the manufacturer.
-
-
System Operation:
-
Connect the circulator's outlet and inlet to the jacket of the reaction vessel using insulated tubing.
-
Power on the circulator.
-
Set the desired temperature on the controller.
-
Start the circulation pump.
-
Monitor the temperature of the bath and the reactor to ensure stable operation.
-
-
Shutdown and Cleaning:
-
Once the experiment is complete, turn off the heater/cooler and allow the solution to return to a safe temperature.
-
Turn off the pump.
-
The calcium bromide solution can be recovered for reuse. Drain the fluid from the circulator and the vessel jacket into a designated storage container.
-
Thoroughly rinse the circulator and tubing with deionized water to prevent corrosion.
-
Material Compatibility
Calcium bromide solutions can be corrosive, and it is critical to use compatible materials to ensure the integrity of the experimental setup.
Metals:
-
Recommended: Titanium, Hastelloy C-276, and other high nickel-molybdenum (B8610338) alloys show good resistance to bromide solutions.[3][5]
-
Use with Caution: Stainless steels (e.g., 304, 316) can be susceptible to pitting and crevice corrosion in bromide solutions, especially at elevated temperatures and in the presence of oxygen.[3][6] If stainless steel must be used, lower concentrations and temperatures are advised, and regular inspection for corrosion is necessary.
-
Not Recommended: Aluminum, copper, and zinc alloys are generally not recommended for use with calcium bromide brines.
Plastics and Elastomers:
-
Recommended:
-
PTFE, PFA, and FEP
-
Viton® (FKM) for seals and gaskets[14]
-
Polypropylene and Polyethylene (at lower temperatures)
-
-
Not Recommended: Some rubbers may become brittle upon exposure to concentrated salt solutions.[14]
Always consult the manufacturer's chemical compatibility charts for specific equipment and materials.
Safety and Handling
Handle this compound and its solutions with appropriate care.[15]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene) when handling the solid or its solutions.
-
Ventilation: Handle in a well-ventilated area.
-
Contact: Avoid contact with eyes, skin, and clothing. In case of eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention. For skin contact, wash the affected area thoroughly with soap and water.
-
Storage: Store this compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste calcium bromide solutions in accordance with local, state, and federal regulations. Do not pour down the drain unless permitted by local ordinances for non-hazardous salt solutions.
Visualizations
Caption: Workflow for the preparation of an aqueous calcium bromide solution.
Caption: Logical diagram of a typical experimental setup using a circulating bath.
References
- 1. atdmdrilling.com [atdmdrilling.com]
- 2. RXCHEMICALS: Chemicals Solvent Powder supplier Import-Export in India Dubai UAE Oman Nairobi [rxchemicals.com]
- 3. onepetro.org [onepetro.org]
- 4. ogcenergy.com [ogcenergy.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemicalpapers.com [chemicalpapers.com]
- 8. researchgate.net [researchgate.net]
- 9. calcium-bromide.com [calcium-bromide.com]
- 10. webqc.org [webqc.org]
- 11. researchgate.net [researchgate.net]
- 12. brainly.com [brainly.com]
- 13. Solved The salt calcium bromide is soluble in water. When | Chegg.com [chegg.com]
- 14. Calcium bromide | 7789-41-5 [chemicalbook.com]
- 15. Calcium Bromide | CaBr2 | CID 5360316 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Calcium Bromide Dihydrate in Mercury Removal from Flue Gas
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mercury, a potent neurotoxin emitted from sources such as coal-fired power plants, poses significant environmental and health risks. stringent regulations necessitate effective mercury removal strategies. One prominent method involves the use of calcium bromide dihydrate (CaBr₂·2H₂O) to enhance the capture of mercury from flue gas streams. This document provides detailed application notes and experimental protocols based on findings from various studies on this technology.
Calcium bromide acts as a mercury oxidant. When injected into the flue gas path of a coal-fired power plant, it thermally decomposes, releasing bromine species. These reactive bromine species oxidize elemental mercury (Hg⁰), which is difficult to capture, into its water-soluble oxidized form, mercuric bromide (HgBr₂).[1] This conversion significantly enhances mercury removal efficiency in existing air pollution control devices (APCDs) such as electrostatic precipitators (ESPs), fabric filters (FFs), and wet flue gas desulfurization (WFGD) systems.[1][2][3]
Data Presentation
The effectiveness of calcium bromide in promoting mercury oxidation and subsequent removal is influenced by several factors, including the injection rate, the presence of a Selective Catalytic Reduction (SCR) system for NOx control, the type of coal being burned, and the form of the calcium bromide used.[1][4] The following tables summarize quantitative data from various studies.
Table 1: Mercury Oxidation Efficiency with Calcium Bromide Injection
| Coal Type | CaBr₂ Injection Rate (ppm Br in coal) | SCR Present | Measurement Point | Baseline Hg Oxidation (%) | Hg Oxidation with CaBr₂ (%) | Reference |
| Powder River Basin (PRB) | 5 | Yes | ESP Outlet | ~60 | 90 | [2] |
| Powder River Basin (PRB) | 115 | Yes | SCR Inlet | - | ~90 | [2] |
| Subbituminous | 40 (liquid solution) | Yes | Air Heater Outlet | 30 | 76 | [4] |
| Subbituminous | 40 (powder form) | Yes | Air Heater Outlet | 30 | ~76 | [4] |
| Bituminous/Subbituminous | 100 (with iron-based additive) | - | Stack | 62.5 (without additive) | 83.8 | [5] |
Table 2: Overall Mercury Removal Efficiency
| Coal Type | Technology | Overall Mercury Removal (%) | Reference |
| Various | Calcium Bromide Addition | ~90 | [3] |
| Halogen-deficient (e.g., PRB) | CaBr₂ injection with wet FGD | >90 | [6] |
| Subbituminous | CaBr₂ (40 ppm) + CDS + FF | Stack Hg of 1.1 lb/TBtu | [4] |
Experimental Protocols
Full-Scale Evaluation of Calcium Bromide Injection in a Coal-Fired Power Plant
This protocol outlines a general procedure for evaluating the effectiveness of calcium bromide injection for mercury removal in a full-scale coal-fired power plant equipped with an SCR, ESP, and wet FGD.
1. Objective:
To determine the impact of calcium bromide injection on mercury speciation and overall mercury removal efficiency.
2. Materials and Equipment:
-
Calcium bromide (CaBr₂) solution or powder.
-
Injection system: Pumps, lances, and flow meters for liquid injection, or a feeder system for powder injection.[4]
-
Flue gas sampling and analysis equipment for mercury speciation (e.g., based on EPA Method 30B or the Ontario Hydro Method).
-
Continuous Emission Monitoring Systems (CEMS) for mercury.
-
Data acquisition system.
3. Experimental Procedure:
-
Baseline Characterization:
-
Operate the power plant under stable, typical operating conditions without calcium bromide injection.
-
Collect flue gas samples at multiple locations, including the SCR inlet, SCR outlet, ESP outlet, and stack.[2]
-
Analyze the samples to determine the baseline concentrations of elemental mercury (Hg⁰) and oxidized mercury (Hg²⁺).
-
Record baseline data from the mercury CEMS.
-
-
Calcium Bromide Injection:
-
Initiate the injection of calcium bromide at a predetermined rate (e.g., starting at a low rate and incrementally increasing). Injection points can include spraying onto the coal before it enters the bunkers, directly into the boiler, or into the flue gas stream.[3][4]
-
Allow the system to stabilize for a sufficient period after each change in the injection rate.
-
Monitor and record the calcium bromide injection rate accurately.
-
-
Data Collection during Injection:
-
Repeat the flue gas sampling and analysis at the same locations as in the baseline characterization for each injection rate.
-
Continuously monitor mercury emissions at the stack using the CEMS.
-
Collect samples of fly ash and FGD slurry to analyze for mercury content.
-
4. Data Analysis:
-
Calculate the percentage of mercury oxidation at each sampling location for baseline and injection conditions.
-
Determine the overall mercury removal efficiency across the air pollution control system.
-
Correlate the calcium bromide injection rate with the observed changes in mercury speciation and removal.
Bench-Scale Evaluation of Mercury Adsorption on Brominated Fly Ash
This protocol describes a laboratory-scale experiment to assess the mercury adsorption capacity of fly ash generated from the combustion of bromide-blended coal.
1. Objective:
To evaluate the effectiveness of brominated fly ash for adsorbing oxidized mercury (Hg²⁺).
2. Materials and Equipment:
-
Fly ash samples collected from a power plant using bromide-blended coal.
-
Fixed-bed reactor system.[7]
-
A gas generation system to create a simulated flue gas containing a known concentration of gaseous HgCl₂.[7][8]
-
Mass flow controllers to regulate gas composition.
-
A temperature-controlled furnace to maintain the reactor at a specific temperature (e.g., 110°C).[7]
-
A mercury detector (e.g., Cold Vapor Atomic Fluorescence Spectrometry - CVAFS) to measure the mercury concentration at the reactor outlet.
3. Experimental Procedure:
-
Sample Preparation:
-
Place a known mass of the brominated fly ash sample into the fixed-bed reactor.
-
-
Experimental Run:
-
Heat the reactor to the desired temperature.
-
Introduce the simulated flue gas containing HgCl₂ into the reactor at a constant flow rate.
-
Continuously monitor the mercury concentration at the reactor outlet using the mercury detector.
-
Continue the experiment until the mercury concentration at the outlet equals the inlet concentration (breakthrough).
-
4. Data Analysis:
-
Plot the mercury concentration at the outlet as a function of time to generate a breakthrough curve.
-
Calculate the mercury adsorption capacity of the fly ash (e.g., in micrograms of mercury per gram of fly ash).
-
Investigate the effects of different flue gas components (e.g., SO₂, HCl) on the adsorption performance by introducing them into the simulated flue gas.[8]
Visualizations
Caption: Workflow of mercury removal using this compound injection.
Caption: Logical relationship of mercury oxidation and capture with calcium bromide.
References
- 1. calcium-bromide.com [calcium-bromide.com]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. A Guide to Mercury Emissions Reduction Strategies | FCS Blog [fossilconsulting.com]
- 4. babcock.com [babcock.com]
- 5. power-eng.com [power-eng.com]
- 6. "Full scale calcium bromide injection with subsequent mercury oxidation" by Mark Simpson Berry [digitalcommons.library.uab.edu]
- 7. researchgate.net [researchgate.net]
- 8. An Experimental Study on Oxidized Mercury Adsorption by Bromide Blended Coal Combustion Fly Ash [techscience.com]
Application Notes and Protocols: Formulating Completion Fluids with Calcium Bromide Dihydrate for Reservoir Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation and evaluation of completion fluids based on calcium bromide dihydrate (CaBr₂·2H₂O). The information is intended to guide researchers in preparing and characterizing these fluids for reservoir studies, ensuring minimal formation damage and optimal well productivity.[1][2][3][4][5]
Introduction to Calcium Bromide Completion Fluids
Calcium bromide is a key component in the formulation of high-density, solids-free completion and workover fluids.[3][5][6][7] Its primary function is to provide the necessary hydrostatic pressure to control the wellbore without the use of solid weighting agents that can damage the reservoir formation.[4][8][9] These clear brine fluids are essential for maintaining wellbore stability, preventing the influx of formation fluids, and minimizing damage to the near-wellbore region.[2][3][4]
Key Advantages of Calcium Bromide Fluids:
-
High Density: Calcium bromide solutions can achieve densities up to approximately 14.2 lb/gal (1.70 g/cm³), which is crucial for controlling high-pressure reservoirs.[3][7]
-
Solids-Free: Being a clear brine, it minimizes formation damage by preventing the plugging of pore throats with solid particles.[3][7][10]
-
Formation Protection: The divalent calcium ions (Ca²⁺) help to inhibit the swelling and migration of clays (B1170129) within the reservoir rock, thus preserving its natural permeability.[3][10][11]
-
Thermal Stability: Calcium bromide brines exhibit excellent thermal stability, making them suitable for high-pressure/high-temperature (HPHT) well conditions.[3][8]
Quantitative Data on this compound Completion Fluids
The following tables summarize the key physical properties of calcium bromide completion fluids at various concentrations. These values are critical for designing a fluid that meets specific reservoir conditions.
Table 1: Density of Calcium Bromide Solutions
| Calcium Bromide (wt%) | Density (lb/gal) | Specific Gravity (g/cm³) |
| 30 | 10.5 | 1.26 |
| 35 | 11.2 | 1.34 |
| 40 | 11.9 | 1.43 |
| 45 | 12.7 | 1.52 |
| 50 | 13.6 | 1.63 |
| 52 | 14.2 | 1.70 |
Data compiled from multiple sources for illustrative purposes.[7][10]
Table 2: Crystallization Temperature of Calcium Bromide Solutions
| Density (lb/gal) | Crystallization Temperature (°F) | Crystallization Temperature (°C) |
| 13.2 | -37 | -38 |
| 14.2 | 10 | -12 |
| 14.9 | 57 | 14 |
Note: The eutectic point for calcium bromide brines, where the lowest crystallization temperature is achieved, occurs at a density of approximately 13.2 lb/gal.[12]
Table 3: Viscosity of Calcium Bromide Solutions at Various Temperatures
| Density (lb/gal) | Temperature (°F) | Viscosity (cP) |
| 12.5 | 77 | ~2.5 |
| 12.5 | 150 | ~1.5 |
| 14.2 | 77 | ~5.0 |
| 14.2 | 150 | ~2.8 |
| 14.2 | 250 | ~1.8 |
Viscosity is a critical parameter for calculating frictional pressure losses and sand settling rates.[13] Pure calcium bromide solutions generally exhibit low viscosity.[10]
Experimental Protocols
Detailed methodologies for the preparation and evaluation of calcium bromide completion fluids are provided below.
Protocol for Preparation of Calcium Bromide Completion Fluid
This protocol outlines the steps to prepare a calcium bromide brine of a specific density.
Materials:
-
This compound (CaBr₂·2H₂O)
-
Deionized water
-
Mixing vessel
-
High-shear mixer (e.g., Silverson mixer) or magnetic stirrer
-
Weighing balance
-
Graduated cylinders
Procedure:
-
Determine the required weight of this compound and the volume of deionized water needed to achieve the target density using a brine blending table or software.
-
Measure the required volume of deionized water and place it in the mixing vessel.
-
Slowly add the pre-weighed this compound to the water while continuously agitating with the high-shear mixer or magnetic stirrer. Ultrasonic processing can also be used to accelerate dissolution and ensure uniformity.[14]
-
Continue mixing until all the this compound has completely dissolved. The dissolution process is endothermic, so the temperature of the solution will decrease.
-
Allow the solution to return to a stable temperature (e.g., room temperature) before measuring its final density.
-
If necessary, add corrosion inhibitors, scale inhibitors, or other additives at specified concentrations and mix thoroughly.[10][11]
Protocol for Density Measurement
Accurate density measurement is crucial for ensuring proper well control.
Materials:
-
Pressurized mud balance or a standard mud balance
-
Thermometer
-
Prepared calcium bromide solution
Procedure:
-
Ensure the mud balance is clean, dry, and calibrated.
-
Measure the temperature of the calcium bromide solution.
-
Fill the mud balance cup with the brine solution, ensuring no air is trapped.
-
Place the lid on the cup and wipe away any excess fluid.
-
Place the balance arm on the fulcrum and move the rider along the graduated scale until the arm is balanced.
-
Read the density from the position of the rider.
-
Record the density and the temperature of the measurement.
Protocol for Determining True Crystallization Temperature (TCT)
The TCT is the temperature at which salt crystals begin to form in the brine, which can cause significant operational issues.[12]
Materials:
-
Pressurizable viscometer or a dedicated TCT testing apparatus
-
Cooling bath
-
Temperature probe
-
Prepared calcium bromide solution
Procedure:
-
Place the calcium bromide solution in the sample cell of the TCT apparatus.
-
Pressurize the sample to the expected wellhead pressure.
-
Slowly cool the sample at a controlled rate while continuously monitoring its temperature and viscosity.
-
The TCT is the temperature at which a sharp increase in viscosity is observed, indicating the formation of crystals.
-
Record the TCT and the pressure at which the measurement was taken.
Protocol for Fluid-Fluid Compatibility Testing
This protocol is used to assess the compatibility of the completion fluid with reservoir fluids to prevent the formation of emulsions or precipitates.[2][15]
Materials:
-
Sample of reservoir crude oil
-
Prepared calcium bromide solution
-
Graduated glass bottles with screw caps
-
Water bath or oven
-
Vortex mixer
Procedure:
-
Add the calcium bromide completion fluid and the reservoir crude oil to a graduated glass bottle in various ratios (e.g., 90:10, 50:50, 10:90).
-
Securely cap the bottle and shake vigorously using a vortex mixer for a set period (e.g., 2 minutes) to simulate mixing in the wellbore.
-
Place the bottle in a water bath or oven at the reservoir temperature for a specified time (e.g., 24 hours).
-
Observe the interface between the two fluids and note the volume of any emulsion formed, the rate of separation, and the presence of any precipitates.
-
A rapid and clear separation with no significant emulsion or precipitation indicates good compatibility.[2]
Protocol for Formation Damage Evaluation (Core Flooding Test)
This test evaluates the potential for the completion fluid to damage the permeability of the reservoir rock.
Materials:
-
Reservoir core plug
-
Core flooding apparatus (permeameter)
-
Prepared calcium bromide solution
-
Nitrogen or other inert gas
-
Hassler-type core holder
Procedure:
-
Clean and dry the reservoir core plug and measure its initial permeability to an inert gas (e.g., nitrogen) at reservoir temperature and pressure.[16]
-
Saturate the core plug with a simulated formation brine.
-
Inject the prepared calcium bromide completion fluid into the core plug in the direction of production flow at a constant flow rate and reservoir temperature.
-
After a set period, reverse the flow direction to simulate well cleanup.
-
Re-measure the permeability of the core plug to the inert gas.
-
The percentage reduction in permeability represents the degree of formation damage caused by the completion fluid.
Visualizations
The following diagrams illustrate key workflows and relationships in the formulation and testing of calcium bromide completion fluids.
Caption: Workflow for formulating and evaluating calcium bromide completion fluids.
References
- 1. onepetro.org [onepetro.org]
- 2. onepetro.org [onepetro.org]
- 3. calcium-bromide.com [calcium-bromide.com]
- 4. crecompany.com [crecompany.com]
- 5. Calcium bromide Exporter | Calcium bromide Exporting Company | Calcium bromide International Distributor [multichemexports.com]
- 6. atdmdrilling.com [atdmdrilling.com]
- 7. calcium-bromide.com [calcium-bromide.com]
- 8. Calcium Bromide in High-Density Completion & Workover Fluids: Mechanisms and Applications - SYNTECH [sentaitech.com]
- 9. atdmco.com [atdmco.com]
- 10. Application of Calcium Bromide as a Completion and Workover Fluid: Formulation and Mechanism - SYNTECH [sentaitech.com]
- 11. Clear-Brine Fluids | Completion Fluids & Brine Filtration | SLB [slb.com]
- 12. Combatting brine crystallisation | Oilfield Technology [oilfieldtechnology.com]
- 13. researchgate.net [researchgate.net]
- 14. hielscher.com [hielscher.com]
- 15. researchgate.net [researchgate.net]
- 16. aade.org [aade.org]
Troubleshooting & Optimization
handling and storage of hygroscopic calcium bromide dihydrate in the lab
This guide provides researchers, scientists, and drug development professionals with essential information for the safe handling and storage of hygroscopic calcium bromide dihydrate in a laboratory setting.
Frequently Asked Questions (FAQs)
1. What is this compound and why is it considered hygroscopic?
This compound (CaBr₂·2H₂O) is a salt of calcium and hydrobromic acid.[1] It is classified as hygroscopic because it readily attracts and absorbs moisture from the surrounding atmosphere.[2][3][4] This property can lead to the material becoming clumpy or even dissolving in the absorbed water (deliquescence) if not handled and stored correctly.[1][5]
2. What are the primary hazards associated with this compound in the lab?
The main hazards include:
-
Eye Irritation: Causes severe eye irritation upon contact.[2][6]
-
Skin Irritation: Can cause skin irritation, which may be more severe if the skin is wet or moist.[2]
-
Ingestion: May lead to severe irritation of the digestive tract.[2]
-
Inhalation: Inhaling the dust can cause respiratory tract irritation.[2]
Always consult the Safety Data Sheet (SDS) for complete safety information.
3. What are the ideal storage conditions for this compound?
To maintain its integrity and prevent moisture absorption, this compound should be stored in a:
-
Tightly closed container to protect it from moisture.[2][5][8]
-
Location away from incompatible substances such as strong acids and oxidizing agents.[2][3]
4. What personal protective equipment (PPE) should be worn when handling this compound?
Appropriate PPE includes:
-
Body Protection: A lab coat or other protective clothing to prevent skin exposure.[2][3]
-
Respiratory Protection: A NIOSH/MSHA-approved respirator should be used if dust exposure is likely or ventilation is inadequate.[2]
Troubleshooting Guide
Issue 1: The this compound in the container has become a solid clump or appears wet.
-
Cause: This is a clear indication of moisture absorption from the atmosphere due to improper storage. The container may not have been sealed tightly, or it was opened frequently in a humid environment.
-
Solution:
-
Drying: For some applications, the material can be dried. This can be done by gently heating it in a laboratory oven. However, be aware that heating can alter the hydration state of the compound, which may affect experimental calculations.[5]
-
Prevention: Always ensure the container is sealed immediately and tightly after use. For frequent use, consider transferring a smaller, working amount to a separate, smaller, and tightly sealed container to minimize exposure of the main stock to air.[5] Storing the container inside a desiccator can also be effective.
-
Issue 2: Inconsistent experimental results when using this compound.
-
Cause: If the material has absorbed an unknown amount of water, the actual mass of CaBr₂·2H₂O being weighed will be inaccurate, leading to errors in concentration calculations.
-
Solution:
-
Use a Glove Box: For highly sensitive experiments requiring anhydrous conditions, handle and weigh the this compound inside a glove box with a controlled, low-humidity atmosphere.[9]
-
Quantify Water Content: If a glove box is unavailable, you may need to determine the water content of your stock material before use. This can be done using techniques like Karl Fischer titration.
-
Fresh Stock: If the integrity of the material is in doubt, it is best to use a fresh, unopened container of this compound.
-
Issue 3: Difficulty in dissolving the this compound.
-
Cause: While this compound is highly soluble in water, large clumps will dissolve more slowly than a fine powder.[7][10]
-
Solution:
-
Break up Clumps: Carefully break up any large clumps with a clean, dry spatula or mortar and pestle before adding it to the solvent.[5]
-
Stirring and Gentle Heating: Use a magnetic stirrer to agitate the solution. Gentle heating can also increase the rate of dissolution.
-
Add Solid to Liquid: Always add the solid this compound to the solvent gradually while stirring to prevent the formation of large, difficult-to-dissolve masses.
-
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | CaBr₂·2H₂O | [2] |
| Molecular Weight | 235.93 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Odor | Odorless | [2][7] |
| Solubility in Water | Highly soluble | [2][10] |
| Melting Point | Decomposes at 760 °C | [2] |
| Density | 3.35 g/cm³ | [2] |
Solubility of Anhydrous Calcium Bromide in Water at Different Temperatures
| Temperature (°C) | Solubility ( g/100 mL) | Reference |
| 0 | 125 | [10][11] |
| 20 | 143 | [10][11] |
| 100 | 312 | [10][11] |
Experimental Protocols & Visualizations
Protocol: Preparing a Standard Aqueous Solution of this compound
This protocol outlines the steps for accurately preparing a solution, minimizing error due to the hygroscopic nature of the solid.
-
Pre-Weighing Preparation:
-
Ensure all glassware is clean and completely dry.
-
If possible, perform weighing in a low-humidity environment or a glove box.
-
Allow the container of this compound to come to room temperature before opening to prevent condensation.
-
-
Weighing:
-
Dissolution:
-
Add the weighed solid to a volumetric flask containing approximately half of the final desired volume of deionized water.
-
Stir the mixture with a magnetic stirrer until the solid is completely dissolved. Gentle heating can be applied if necessary.
-
-
Final Dilution:
-
Once the solid is fully dissolved and the solution has returned to room temperature, add deionized water to the calibration mark on the volumetric flask.
-
Invert the flask several times to ensure the solution is homogeneous.
-
Workflow for Handling Hygroscopic this compound
Caption: Decision workflow for weighing hygroscopic this compound.
Logical Relationship of Storage and Handling Best Practices
Caption: Interrelation of storage and handling practices for optimal results.
References
- 1. Calcium Bromide - Cargo Handbook - the world's largest cargo transport guidelines website [cargohandbook.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.fi [fishersci.fi]
- 4. Calcium bromide | CAS#:7789-41-5 | Chemsrc [chemsrc.com]
- 5. tutorchase.com [tutorchase.com]
- 6. fishersci.com [fishersci.com]
- 7. Dihydrate Calcium Bromide-Twin International Co., Limited [chinabromides.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. hepatochem.com [hepatochem.com]
- 10. calcium-bromide.com [calcium-bromide.com]
- 11. Calcium bromide - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Calcium Bromide Dihydrate in Drilling Fluids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of calcium bromide dihydrate in drilling fluid formulations. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and key data to ensure the success of your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of calcium bromide in drilling fluids?
A1: Calcium bromide (CaBr₂) is primarily used as a high-density, solids-free brine to control formation pressure and maintain wellbore stability.[1][2] Its key functions include providing hydrostatic pressure to prevent the influx of formation fluids (a "kick") and subsequent blowouts, inhibiting the swelling of clay and shale formations, and ensuring the overall integrity of the wellbore.[1][2] Due to its high thermal stability, it is particularly suitable for high-pressure, high-temperature (HPHT) environments.[2][3]
Q2: In what forms is calcium bromide typically available for drilling fluid applications?
A2: Calcium bromide is commercially available in two main forms: a liquid brine solution (typically 52% by weight) and a solid powder or crystalline form, specifically this compound (CaBr₂·2H₂O) with a purity of around 96%.[4] The liquid form is ready for immediate use, while the powder form offers logistical advantages for remote locations and allows for on-site mixing to achieve custom densities.[4]
Q3: Can calcium bromide be mixed with other brines?
A3: Yes, calcium bromide is frequently blended with other brines to achieve specific density and crystallization point requirements.[2][5] Common brines for blending include calcium chloride (CaCl₂) and zinc bromide (ZnBr₂).[5][6] These blends allow for a wider range of fluid densities and can depress the crystallization temperature, which is crucial for operations in cold environments.[5][7]
Q4: What are the typical density ranges for calcium bromide-based drilling fluids?
A4: Calcium bromide solutions can achieve densities up to approximately 14.2 pounds per gallon (ppg) or 1.70 g/cm³.[3] When blended with calcium chloride, densities can be adjusted within a range of approximately 11.6 to 15.1 ppg. For higher densities, up to 19.2 ppg, calcium bromide is blended with zinc bromide.[8][9]
Q5: What is "crystallization temperature" and why is it important?
A5: The crystallization temperature is the temperature at which salt crystals begin to form in the brine solution. This is a critical parameter, as crystallization downhole can lead to severe operational problems, including equipment blockage and loss of fluid properties.[1] There are two key measures: the True Crystallization Temperature (TCT), which is the crystallization point at atmospheric pressure, and the Pressurized Crystallization Temperature (PCT), which is the crystallization point under pressure.[1] High pressures, such as those in deepwater wells, can significantly increase the crystallization temperature.[1]
Data Presentation
Table 1: Calcium Bromide (CaBr₂) Brine Properties
| Property | Value |
| Standard Concentration | 52% by weight |
| Maximum Density (CaBr₂ alone) | ~14.2 ppg (1.70 g/cm³) |
| Eutectic Point | ~13.2 ppg at -37°F (-38°C) |
| Appearance | Clear to light yellow liquid |
Data compiled from multiple sources.[1][10]
Table 2: Formulation Guidelines for CaBr₂-Based Fluids
| Density Range (ppg) | Primary Salt(s) | Typical CaBr₂ Concentration (% by weight) | Notes |
| 8.4 - 12.5 | CaBr₂ / CaCl₂ | 30 - 45% | Blending with CaCl₂ can be a cost-effective option.[7] |
| 12.5 - 14.2 | CaBr₂ | 45 - 52% | Pure CaBr₂ solutions are often preferred for their thermal stability in HPHT wells.[7] |
| 14.2 - 19.2 | CaBr₂ / ZnBr₂ | Varies | Zinc bromide is used to achieve higher densities. |
Troubleshooting Guides
Issue 1: Crystallization of the Brine Solution
-
Q: My calcium bromide solution has become cloudy and I observe solid crystals forming. What is the cause and how can I resolve this?
-
A: This indicates that the brine has reached its crystallization temperature. This can be caused by a drop in ambient temperature or by formulating the brine with a density significantly above its eutectic point, which raises the crystallization temperature.[1] High pressure in deep wells can also increase the crystallization temperature (PCT).[1]
-
Troubleshooting Steps:
-
Immediate Action: Gently heat the brine solution while agitating to redissolve the crystals.
-
Re-formulation: If operating in a cold environment, consider blending the calcium bromide brine with calcium chloride, which can lower the crystallization point.[7]
-
Density Adjustment: If the density is very high (e.g., above 14.2 ppg), it may be necessary to slightly dilute the brine with a lower-density compatible fluid to move the crystallization point to a safer temperature range.
-
Pressurized Crystallization Temperature (PCT) Analysis: For deepwater or high-pressure applications, it is crucial to determine the PCT to ensure the fluid remains stable under downhole conditions.[1]
-
-
Issue 2: Unexpected Precipitation or Haze
-
Q: I mixed my calcium bromide brine with another additive and a precipitate formed. What could be the cause?
-
A: Precipitation often indicates an incompatibility between the calcium bromide brine and other components.
-
Common Causes and Solutions:
-
Mixing with Monovalent Brines: Do not mix calcium bromide (containing divalent Ca²⁺ ions) with brines containing monovalent ions like sodium (Na⁺) or potassium (K⁺) if they also contain carbonates or sulfates, as this can lead to precipitation of calcium carbonate or calcium sulfate.[8]
-
pH Changes: A significant increase in the pH of a calcium bromide brine can cause precipitation of calcium hydroxide.[8] Avoid adding strong bases.
-
Contamination with Formation Water: If the brine comes into contact with formation water containing high concentrations of sulfates or carbonates, calcium precipitation can occur.
-
-
Troubleshooting Steps:
-
Compatibility Testing: Always perform a compatibility test before mixing large volumes. This involves mixing small samples of the fluids at the expected operating temperature and observing for any signs of precipitation over a 24-hour period.
-
Filtration: If a small amount of precipitate has formed, it may be possible to filter the brine to restore clarity. However, this does not address the underlying incompatibility.
-
Fluid Selection: If incompatibility is a significant issue, it may be necessary to select alternative, compatible additives.
-
-
Experimental Protocols
Protocol 1: Determination of Brine Density using a Hydrometer (Based on API RP 13J)
-
Calibration: Ensure the hydrometer and thermometer are calibrated against a traceable standard as per the manufacturer's guidelines.[7]
-
Sample Preparation: Place a sufficient volume of the calcium bromide brine into a clean, dry hydrometer cylinder. The cylinder should be large enough to allow the hydrometer to float freely without touching the sides.
-
Temperature Stabilization: Place the cylinder in a constant-temperature bath and allow the brine to reach thermal equilibrium at the desired reporting temperature.[11]
-
Measurement: Immerse the hydrometer into the brine and give it a gentle spin to dislodge any air bubbles.
-
Reading: Once the hydrometer has settled, read the density at the point where the surface of the liquid meets the hydrometer stem.
-
Temperature Correction: If the measurement is not taken at the standard reference temperature, apply the appropriate temperature correction factors as provided in API RP 13J.[11]
Protocol 2: Determination of True Crystallization Temperature (TCT) (Based on API RP 13J)
-
Apparatus: Utilize a field-portable brine crystallization kit or a laboratory setup with a cooling/heating stage, a temperature probe, and a means of agitation.[12]
-
Sample Preparation: Place a sample of the calcium bromide brine into the test cell.
-
Cooling Cycle: Begin to cool the sample at a controlled rate while continuously stirring.
-
Observe FCTA: Record the temperature at which the first crystals appear. This is the First Crystal to Appear (FCTA) temperature.[12] Due to supercooling, this may be below the true crystallization temperature.
-
Determine TCT: As crystallization continues, heat is released, causing a slight rise in temperature. The maximum temperature reached after the initial crystal formation is the True Crystallization Temperature (TCT).[12]
-
Heating Cycle (LCTD): Gently heat the sample while stirring and record the temperature at which the last crystal dissolves. This is the Last Crystal to Dissolve (LCTD) temperature.[12]
Visualizations
Caption: Workflow for preparing and optimizing CaBr₂ drilling fluids.
Caption: Logic diagram for troubleshooting common CaBr₂ fluid issues.
References
- 1. Combatting brine crystallisation | Oilfield Technology [oilfieldtechnology.com]
- 2. rockchemicalsinc.com [rockchemicalsinc.com]
- 3. calcium-bromide.com [calcium-bromide.com]
- 4. China Oilfield Chemicals Calcium Bromide for Drilling Fluids Manufacturer, Factory | Unibrom [unibrom.com]
- 5. hielscher.com [hielscher.com]
- 6. atdmdrilling.com [atdmdrilling.com]
- 7. Application of Calcium Bromide as a Completion and Workover Fluid: Formulation and Mechanism - SYNTECH [sentaitech.com]
- 8. scribd.com [scribd.com]
- 9. scribd.com [scribd.com]
- 10. webthesis.biblio.polito.it [webthesis.biblio.polito.it]
- 11. eballotprodstorage.blob.core.windows.net [eballotprodstorage.blob.core.windows.net]
- 12. Brine Crystallization Kit [fann.com]
troubleshooting calcium bromide dihydrate precipitation in aqueous solutions
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with aqueous solutions of calcium bromide dihydrate.
Frequently Asked Questions (FAQs)
Q1: I've observed unexpected precipitation in my calcium bromide solution. What are the likely causes?
Unexpected precipitation can arise from several factors, including temperature fluctuations, changes in pH, contamination, or exceeding the solubility limit. Calcium bromide exists in various hydrated forms, such as the dihydrate (CaBr₂·2H₂O), tetrahydrate (CaBr₂·4H₂O), and hexahydrate (CaBr₂·6H₂O), each with different stability and solubility profiles.[1][2][3] The dihydrate is stable up to about 99°C, while the hexahydrate can crystallize from concentrated solutions at cooler temperatures.[1][4]
Potential Causes for Precipitation:
-
Temperature Drop: Calcium bromide's solubility is highly dependent on temperature. A decrease in temperature can cause the solution to become supersaturated, leading to crystallization.
-
Exceeding Solubility Limit: Preparing a solution with a concentration above its solubility limit at a given temperature will result in precipitation.
-
Contamination: The presence of certain impurities, such as carbonates or sulfates, can lead to the precipitation of insoluble calcium salts like calcium carbonate or calcium sulfate (B86663).[1][5]
-
pH Shift: An increase in the pH of the solution can promote the formation of calcium hydroxide (B78521) or facilitate the precipitation of calcium carbonate if carbonate ions are present.[6][7][8]
-
Formation of Different Hydrates: Cooling a concentrated solution may cause the less soluble hexahydrate form to precipitate out.[1][4]
Q2: How does temperature affect the solubility of calcium bromide in water?
The solubility of calcium bromide in water increases significantly with rising temperature.[1][9] Working with solutions near their saturation point requires careful temperature control to prevent precipitation upon cooling.
Data Presentation: Solubility of Calcium Bromide vs. Temperature
| Temperature (°C) | Solubility ( g/100 mL of H₂O) |
| 0 | 125[1][3][9] |
| 20 | 143[1][3][5][9] |
| 30 | 142[1][10] |
| 100 | 312[1][3][9] |
Q3: What is the stable pH range for a calcium bromide solution, and how can pH changes cause precipitation?
Aqueous solutions of calcium bromide are typically neutral to slightly acidic, with a pH ranging from 5.5 to 8.5.[1][5][11] While the solution is stable across a wide pH range, a significant increase in pH, especially due to the introduction of basic contaminants, can lead to precipitation.[7][8] For instance, if carbonate ions (CO₃²⁻) are present from atmospheric CO₂ dissolution or impure starting materials, an increase in pH can shift the carbonate equilibrium, leading to the precipitation of highly insoluble calcium carbonate (CaCO₃).[1][12]
Q4: My calcium bromide solution has turned yellow. What causes this discoloration, and is it related to precipitation?
A yellow tint in a calcium bromide solution can develop over time, particularly with exposure to air.[4] This is often due to the oxidation of bromide ions (Br⁻) to elemental bromine (Br₂), which has a yellowish-brown color in solution.[1] This oxidation can be facilitated by strong oxidizing agents or exposure to light.[1][5] While the discoloration itself is not a precipitate, the underlying oxidative conditions could potentially lead to other reactions if certain impurities are present.
Troubleshooting Guides
Guide 1: Diagnosing the Cause of Precipitation
This workflow helps identify the root cause of unexpected precipitation in your calcium bromide solution.
Mandatory Visualization: Troubleshooting Workflow
Guide 2: Resolving Precipitate Issues
-
If precipitation is due to temperature: Gently warm the solution while stirring until the precipitate redissolves. To prevent recurrence, store the solution at a stable temperature or dilute it to a lower concentration.
-
If the solution is supersaturated: Add a calculated amount of deionized water to dilute the solution to a concentration that is stable at your working temperature.
-
If precipitation is due to impurities:
-
Calcium Carbonate: If carbonate contamination is suspected, the precipitate can be identified by adding a small amount of dilute acid, which will cause effervescence (CO₂ gas).[1][4] The solution may need to be filtered and its pH readjusted.
-
Calcium Sulfate: If sulfate contamination is the cause, the precipitate will not dissolve with acid. Filtration is the most effective method of removal.
-
Experimental Protocols
Protocol 1: Testing for Carbonate Impurities
This protocol is used to determine if carbonate contamination is the cause of precipitation.
-
Sample Preparation: Carefully decant or pipette a small amount (5-10 mL) of the supernatant from your calcium bromide solution into a clean test tube.
-
Acidification: Add 1-2 mL of dilute hydrochloric acid (HCl) (e.g., 1 M) dropwise to the test tube containing the precipitate.
-
Observation: Observe the sample closely. The formation of gas bubbles (effervescence) indicates the presence of carbonate ions, which are reacting with the acid to produce carbon dioxide gas.[1]
-
Confirmation: The reaction is: CaCO₃(s) + 2H⁺(aq) → Ca²⁺(aq) + H₂O(l) + CO₂(g).
Protocol 2: Determining Approximate Solution Concentration
This protocol uses a hydrometer to measure the specific gravity of the solution, which correlates to its concentration.
-
Equipment: Calibrated hydrometer, graduated cylinder (large enough to float the hydrometer).
-
Procedure:
-
Ensure the solution is at a known, constant temperature (e.g., 20°C), as density is temperature-dependent.
-
Pour the solution carefully into the graduated cylinder, avoiding bubble formation.
-
Gently lower the hydrometer into the solution until it floats freely.
-
Read the specific gravity from the scale at the point where the liquid surface meets the hydrometer stem.
-
-
Data Interpretation: Compare the measured specific gravity to a reference table for calcium bromide solutions to estimate the concentration. For example, a 52% by weight CaBr₂ solution has a specific gravity of approximately 1.70.[13]
Mandatory Visualization: Factors Influencing Precipitation
References
- 1. grokipedia.com [grokipedia.com]
- 2. Calcium Bromide Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]
- 3. Calcium bromide - Wikipedia [en.wikipedia.org]
- 4. Oilfield Chemical Additive Calcium Bromide Brief Guideline 2020 - IRO Oil Drilling Chemical Company [irooildrilling.com]
- 5. webqc.org [webqc.org]
- 6. aade.org [aade.org]
- 7. scribd.com [scribd.com]
- 8. scribd.com [scribd.com]
- 9. calcium-bromide.com [calcium-bromide.com]
- 10. Calcium Bromide | CaBr2 | CID 5360316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. cleartech.ca [cleartech.ca]
- 12. atdmco.com [atdmco.com]
- 13. Calcium Bromide Solution | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]
Technical Support Center: Regeneration of Calcium Bromide Dihydrate as a Dehydrating Agent
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the regeneration and reuse of calcium bromide dihydrate (CaBr₂·2H₂O) as a dehydrating agent. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common issues encountered during the regeneration process.
Frequently Asked Questions (FAQs)
Q1: Can this compound be regenerated and reused as a dehydrating agent?
A1: Yes, this compound can be regenerated by heating it to remove the water of crystallization.[1][2] This process converts the hydrated salt back to its anhydrous or a lower hydrate (B1144303) form, which can then be reused as a desiccant.[2][3] Studies on its use in heat storage systems have shown that calcium bromide can be recycled numerous times without chemical degradation.[1][4]
Q2: At what temperature should I regenerate this compound?
A2: A temperature of approximately 250°C (523 K) is recommended for the regeneration of calcium bromide hydrate.[1] It is crucial to heat the material until a constant mass is achieved to ensure all water of crystallization has been removed.[5][6]
Q3: How do I know when the regeneration is complete?
A3: The regeneration is complete when all the water of crystallization has been driven off. This can be confirmed by heating the this compound to a constant mass.[5][6] This means that after a cycle of heating, cooling, and weighing, subsequent cycles result in no further loss of mass.[6]
Q4: What are the safety precautions I should take during regeneration?
A4: When heating this compound, it is important to work in a well-ventilated area, preferably in a fume hood, as heating may produce toxic or irritating fumes.[7][8] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][9] Avoid generating dust when handling the powdered form.[7][9]
Q5: How should I store the regenerated calcium bromide?
A5: Regenerated (anhydrous) calcium bromide is hygroscopic and will readily absorb moisture from the air.[9][10] It should be stored in a tightly sealed, desiccator-style container in a cool, dry place to maintain its dehydrating capability.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Regenerated desiccant is not effectively drying solvents/gases. | 1. Incomplete regeneration (residual water).2. Premature rehydration due to improper storage. | 1. Re-heat the calcium bromide at the recommended temperature, ensuring it reaches a constant mass.[5][6]2. Ensure the regenerated desiccant is cooled in a desiccator and stored in a tightly sealed container.[8] |
| The calcium bromide has turned yellow after heating. | Exposure to air at high temperatures can cause some decomposition.[9] | This may not significantly impact its dehydrating properties for some applications. However, to minimize this, consider heating under a vacuum or in an inert atmosphere. |
| The material has fused or melted during heating. | The heating temperature exceeded the melting point of one of the hydrated forms or the anhydrous form. | Reduce the heating temperature. A controlled temperature oven is recommended over direct flame heating. The melting point of anhydrous CaBr₂ is 730°C, while the dihydrate is 810°C (decomposes).[11] |
| Inconsistent drying results after multiple regeneration cycles. | Potential loss of efficiency over many cycles, although studies suggest good recyclability.[1][4] | Test the efficiency of the regenerated desiccant on a small scale before use in a critical application. Consider replacing with fresh desiccant after a certain number of cycles if performance is critical. |
Quantitative Data Summary
Table 1: Physical and Chemical Properties of Calcium Bromide
| Property | Value |
| Molar Mass (Anhydrous) | 199.89 g/mol [10][11] |
| Molar Mass (Dihydrate) | 235.98 g/mol [11] |
| Melting Point (Anhydrous) | 730 °C[11] |
| Boiling Point (Anhydrous) | 1815 °C[11] |
| Density (Anhydrous) | 3.353 g/cm³[11] |
| Solubility in Water (20°C) | 143 g/100 mL[11] |
Table 2: Recommended Regeneration Conditions
| Parameter | Recommended Value |
| Regeneration Temperature | ~250 °C (523 K)[1] |
| Duration | Until constant mass is achieved[5][6] |
| Atmosphere | Air (standard), Vacuum or Inert Gas (optional to prevent discoloration) |
Experimental Protocols
Protocol for Regeneration of this compound
This protocol details the steps to regenerate this compound for reuse as a laboratory-scale dehydrating agent.
Materials and Equipment:
-
Spent (hydrated) this compound
-
Porcelain crucible or a heat-resistant glass dish
-
Laboratory oven or furnace with temperature control
-
Analytical balance
-
Crucible tongs
-
Desiccator with a fresh desiccant
-
Personal Protective Equipment (safety goggles, gloves, lab coat)
-
Fume hood
Procedure:
-
Preparation: Place the spent this compound in a clean, dry porcelain crucible or a heat-resistant glass dish. If the material is in large clumps, gently grind it to a coarse powder to increase the surface area for efficient drying.
-
Initial Weighing: Accurately weigh the crucible containing the hydrated calcium bromide using an analytical balance. Record this mass.
-
Heating: Place the crucible in a laboratory oven preheated to approximately 250°C.[1] Ensure this is done in a fume hood to manage any potential off-gassing.
-
Heating Cycle 1: Heat the sample for at least 1-2 hours. The exact time will depend on the amount of material and its water content.
-
Cooling: Using crucible tongs, carefully remove the hot crucible from the oven and immediately place it in a desiccator to cool to room temperature. This prevents the reabsorption of atmospheric moisture.
-
Weighing 1: Once cooled, weigh the crucible and its contents accurately. Record the mass.
-
Heating Cycle 2: Return the crucible to the oven and heat for an additional 30-60 minutes.
-
Cooling and Weighing 2: Repeat steps 5 and 6.
-
Heating to Constant Mass: Continue the cycles of heating, cooling, and weighing until two consecutive weighings are identical or within an acceptable experimental tolerance (e.g., ±0.002 g).[5][6] This indicates that all the water has been removed.
-
Storage: Once regeneration is complete and the material has cooled, promptly transfer the anhydrous calcium bromide to a tightly sealed storage container. For best results, store inside a desiccator.
Visualizations
Caption: Workflow for regenerating this compound.
Caption: Troubleshooting poor performance of regenerated desiccant.
References
- 1. tandfonline.com [tandfonline.com]
- 2. savemyexams.com [savemyexams.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. IB Colourful Solutions in Chemistry [ibchem.com]
- 6. CHEM - Water of Crystallization - anhydrous hydrated ch... [tuttee.co]
- 7. This compound Crystals n Solution Manufacturers [mubychem.com]
- 8. lobachemie.com [lobachemie.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Calcium bromide - Wikipedia [en.wikipedia.org]
Technical Support Center: Preventing Corrosion in Experimental Setups with Calcium Bromide Dihydrate Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using calcium bromide dihydrate solutions in their experimental setups.
Troubleshooting Guide
Issue: Visible Corrosion on Metal Components
Q1: I am observing rust or discoloration on the stainless steel components of my experimental setup after exposure to a this compound solution. What is causing this?
A1: While stainless steel is generally corrosion-resistant, it can be susceptible to pitting and crevice corrosion in the presence of bromide ions, especially at elevated temperatures.[1] The protective passive layer on the stainless steel surface can be compromised by bromide ions, leading to localized corrosion. The grade of stainless steel is a critical factor; for instance, molybdenum-containing grades generally offer better resistance to pitting corrosion in bromide solutions.[2]
Q2: My experimental setup includes brass fittings which are showing signs of corrosion. Is this expected?
A2: Yes, brass, an alloy of copper and zinc, can corrode in bromide solutions. The corrosion can manifest as dezincification, where zinc is selectively leached from the alloy, leaving behind a porous, copper-rich structure with reduced mechanical strength. The rate of corrosion is influenced by temperature and the specific composition of the brass.
Q3: I am using aluminum components and they appear to be corroding. I thought aluminum was resistant to corrosion.
A3: Aluminum's corrosion resistance is due to a thin, protective oxide layer.[3] However, this layer can be broken down by bromide ions, leading to pitting corrosion.[3][4] The presence of other ions, such as chlorides, can accelerate this process.[4]
Q4: How can I identify the type of corrosion occurring in my setup?
A4: A visual inspection is the first step.
-
Uniform corrosion appears as a general thinning or wasting away of the material.
-
Pitting corrosion is characterized by small, localized holes or cavities on the metal surface.[1]
-
Crevice corrosion occurs in tight spaces or crevices where the solution can become stagnant.
-
Galvanic corrosion can happen when two different metals are in electrical contact in the presence of the calcium bromide solution. The less noble metal will corrode preferentially.
For a more detailed analysis, techniques like scanning electron microscopy (SEM) can be used to examine the surface morphology of the corroded material.
Frequently Asked Questions (FAQs)
Material Compatibility
Q5: What materials are most compatible with this compound solutions?
A5: For metallic components, higher-grade stainless steels with significant molybdenum content and certain nickel-based alloys (like Hastelloy C276) show good resistance.[5] For seals and gaskets, Fluoroelastomers (FKM), such as Viton®, are recommended as they are resistant to the chemical effects of calcium bromide which can cause other rubber materials to become hard and brittle.[6]
Q6: Can I use standard 304 or 316 stainless steel with calcium bromide solutions?
A6: While 316 stainless steel is more resistant than 304 due to its molybdenum content, both can be susceptible to corrosion in calcium bromide solutions, particularly at higher concentrations and temperatures.[2] For critical applications or prolonged exposure, a more resistant alloy should be considered.
Corrosion Prevention and Mitigation
Q7: How can I prevent or minimize corrosion in my experimental setup?
A7: The most effective method is to use corrosion inhibitors. These are chemical compounds added to the calcium bromide solution in small concentrations that protect the metal surfaces. Film-forming amine-based inhibitors are commonly used. Additionally, ensuring the solution is de-aerated can reduce corrosion rates, as dissolved oxygen is often a key component in the corrosion process.
Q8: Are there specific corrosion inhibitors you recommend for calcium bromide solutions in a laboratory setting?
A8: While many commercial corrosion inhibitors are formulated for industrial applications, the underlying chemistry is applicable in the lab. Look for inhibitors that are soluble in high-density brines. Some effective compounds include film-forming amines and certain thioglycolates.[2] It is crucial to ensure the inhibitor is compatible with your experimental conditions and does not interfere with your results.
Q9: Does the concentration of the this compound solution affect the corrosion rate?
A9: Yes, generally, higher concentrations of bromide ions lead to higher corrosion rates. The concentration, along with temperature and the presence of other corrosive ions like chlorides, are key factors in determining the corrosivity (B1173158) of the solution.[7]
Q10: Can temperature fluctuations impact corrosion?
A10: Absolutely. Higher temperatures generally accelerate the rate of chemical reactions, including corrosion.[8] If your experiment involves temperature cycling, be aware that this can place additional stress on materials and potentially increase corrosion rates.
Quantitative Corrosion Data
The following table summarizes corrosion rate data for various materials in bromide solutions. Note that corrosion rates can be influenced by temperature, solution concentration, aeration, and the presence of other ions.
| Material | Corrosive Medium | Temperature | Corrosion Rate (mils per year) | Source |
| Carbon Steel (N80) | 12.2 lb/gal CaBr2 | 300°F (149°C) | 14.7 | [9] |
| Carbon Steel (N80) | 12.2 lb/gal CaBr2 + Inhibitor | 300°F (149°C) | 1.2 | [9] |
| Brass | LiBr/H2O + CaCl2 | 80°C | ~105 (calculated from Icorr) | [10] |
| Brass | LiBr/H2O + LiNO3 (inhibitor) | 80°C | ~0.7 (calculated from Icorr) | [10] |
| Aluminum (AA 6061) | 3.5% NaCl in 0.01M NaOH | Ambient | ~394 (calculated from icorr) | [11] |
| Stainless Steel (316L) | 4.6 M LiBr | Ambient | ~0.04 (calculated from icorr) | [12] |
Note: Corrosion rates for brass and aluminum were estimated from electrochemical data presented in the cited sources and are for comparative purposes.
Experimental Protocols
Protocol for Immersion Corrosion Testing (Based on ASTM G31)
This protocol outlines a basic immersion test to determine the corrosion rate of a material in a this compound solution.
1. Test Specimen Preparation:
-
Obtain coupons of the material to be tested with a known surface area.
-
Clean the specimens with a non-corrosive abrasive pad, rinse with deionized water, degrease with acetone, and dry.
-
Weigh the specimens to the nearest 0.1 mg.
2. Test Solution Preparation:
-
Prepare the this compound solution of the desired concentration using deionized water.
-
If testing a corrosion inhibitor, add it to the solution at the desired concentration.
-
Measure and record the initial pH of the solution.
3. Test Procedure:
-
Place the prepared test specimens in a sealed container fully immersed in the test solution. Ensure the specimens are not in contact with each other or the container walls.
-
Maintain the container at the desired test temperature for a predetermined duration (e.g., 24, 48, or 168 hours).
-
At the end of the test period, remove the specimens from the solution.
4. Specimen Cleaning and Evaluation:
-
Gently clean the specimens to remove corrosion products. This can be done using a soft brush or an appropriate chemical cleaning solution that does not attack the base metal.
-
Rinse the cleaned specimens with deionized water and then acetone, and allow them to dry completely.
-
Reweigh the specimens to the nearest 0.1 mg.
5. Corrosion Rate Calculation:
-
Calculate the mass loss (initial weight - final weight).
-
The corrosion rate in mils per year (mpy) can be calculated using the formula: Corrosion Rate (mpy) = (K * W) / (A * T * D) Where:
-
K = a constant (3.45 x 10^6 for mpy)
-
W = mass loss in grams
-
A = surface area of the specimen in cm^2
-
T = exposure time in hours
-
D = density of the material in g/cm^3
-
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating corrosion.
Caption: Key elements of a proactive corrosion prevention strategy.
References
- 1. quora.com [quora.com]
- 2. researchgate.net [researchgate.net]
- 3. Aluminium - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. onepetro.org [onepetro.org]
- 6. marcorubber.com [marcorubber.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. onepetro.org [onepetro.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. content.ampp.org [content.ampp.org]
Technical Support Center: Managing Exothermic Dissolution of Calcium Bromide Dihydrate
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing the exothermic dissolution of calcium bromide dihydrate (CaBr₂·2H₂O).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its dissolution exothermic?
A1: this compound (CaBr₂·2H₂O) is a hydrated salt form of calcium bromide.[1] Its dissolution in water is an exothermic process, meaning it releases heat.[2][3] This occurs because more energy is released when water molecules hydrate (B1144303) the calcium (Ca²⁺) and bromide (Br⁻) ions than is consumed to break apart the crystal lattice structure of the solid.[4]
Q2: What are the primary hazards associated with the dissolution of this compound?
A2: The primary hazards include:
-
Heat Generation: The exothermic nature of the dissolution can cause a rapid increase in the solution's temperature, potentially leading to boiling and splashing if not controlled.
-
Eye Damage: this compound can cause serious eye damage upon contact.[5][6][7]
-
Skin Irritation: It may cause skin irritation, especially if the skin is wet or moist.[8]
-
Respiratory Irritation: Inhalation of dust can irritate the respiratory tract.[8][9]
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: Appropriate PPE includes:
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes and dust.[6][8]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[6]
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[6][8]
-
Respiratory Protection: In situations where dust generation is significant, a NIOSH/MSHA-approved respirator may be necessary.[6]
Q4: How should I store this compound?
A4: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[8] It is hygroscopic, meaning it readily absorbs moisture from the air, so protection from moisture is crucial.[2][5]
Q5: What should I do in case of a spill?
A5: For a small spill, you can vacuum or sweep up the material and place it into a suitable disposal container.[8] Avoid generating dust during cleanup. Ensure the area is well-ventilated.[8] For large spills, it is important to contact emergency services for guidance.[10]
Q6: What is the proper first aid response for exposure to this compound?
A6:
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][10]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of water. If irritation develops or persists, get medical aid.[8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[5][8]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5][8]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Solution is overheating or boiling during dissolution. | The rate of addition of this compound to the solvent is too fast. | Immediately stop adding the solid. Allow the solution to cool before proceeding. Consider using an ice bath to manage the temperature. |
| Unexpected precipitation or cloudiness in the solution. | The starting solvent may be impure, or the calcium bromide may be reacting with dissolved gases like CO₂. | Ensure the use of deionized or distilled water. If the problem persists, consider preparing the solution under an inert atmosphere. |
| Solid material is not dissolving completely. | The solution has reached its saturation point at the current temperature. | Increase the temperature of the solution to increase the solubility of calcium bromide.[2][11] Refer to the solubility data table below. |
| Skin or eye irritation during handling. | Inadequate personal protective equipment (PPE) or accidental exposure. | Immediately follow first aid procedures. Review and enhance PPE protocols to prevent future incidents. Ensure proper ventilation.[6][8] |
Quantitative Data Summary
| Property | Value | Notes |
| Molar Mass | 235.98 g/mol | For CaBr₂·2H₂O[1] |
| Enthalpy of Solution (ΔHsol) | -103.1 kJ/mol | For anhydrous CaBr₂[11] |
| Solubility in Water (anhydrous) | 125 g/100 mL at 0°C | [1][11] |
| 143 g/100 mL at 20°C | [1][2][11] | |
| 312 g/100 mL at 100°C | [1][2][11] |
Experimental Protocol: Safe Preparation of an Aqueous Calcium Bromide Solution
Objective: To safely prepare an aqueous solution of calcium bromide from this compound while managing the exothermic reaction.
Materials:
-
This compound (CaBr₂·2H₂O)
-
Deionized or distilled water
-
Beaker or flask of appropriate size
-
Stir plate and magnetic stir bar
-
Thermometer or temperature probe
-
Ice bath (optional, but recommended)
-
Spatula
-
Weighing scale
Procedure:
-
Preparation and PPE:
-
Work in a well-ventilated area, preferably a fume hood.
-
Ensure an eyewash station and safety shower are accessible.[8]
-
Put on all required PPE: chemical safety goggles, lab coat, and chemical-resistant gloves.
-
-
Measurement:
-
Measure the desired volume of deionized water and place it in the beaker with a magnetic stir bar.
-
Weigh the required amount of this compound.
-
-
Dissolution:
-
Place the beaker on a stir plate and begin stirring the water at a moderate speed.
-
Place the beaker in an ice bath to help control the temperature, especially for concentrated solutions.
-
Slowly add small portions of the this compound to the water.
-
Monitor the temperature of the solution continuously with a thermometer.
-
Allow the temperature to stabilize or decrease before adding the next portion of the solid.
-
-
Completion and Storage:
-
Once all the this compound has been added and the solution is clear, allow it to cool to room temperature.
-
Transfer the solution to a clearly labeled and tightly sealed storage bottle.
-
-
Cleanup:
-
Clean all glassware thoroughly.
-
Dispose of any waste materials according to your institution's guidelines.
-
Wash your hands thoroughly after completing the procedure.
-
Visualizations
Caption: Workflow for the safe management of exothermic dissolution.
Caption: Troubleshooting guide for common dissolution issues.
References
- 1. Calcium bromide - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. gauthmath.com [gauthmath.com]
- 4. acs.org [acs.org]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.fi [fishersci.fi]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. Calcium bromide | CAS#:7789-41-5 | Chemsrc [chemsrc.com]
- 10. cleartech.ca [cleartech.ca]
- 11. calcium-bromide.com [calcium-bromide.com]
purification methods for laboratory-grade calcium bromide dihydrate
This guide provides researchers, scientists, and drug development professionals with detailed methods, frequently asked questions, and troubleshooting advice for the purification of laboratory-grade calcium bromide dihydrate (CaBr₂·2H₂O).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in laboratory-grade this compound?
Commercial laboratory-grade calcium bromide may contain several impurities. The most common include chlorides, sulfates, heavy metals (like lead), and water-insoluble substances.[1] Depending on its manufacturing process and storage, it may also contain oxidation products that impart a yellowish color.[2]
Q2: Why does my solid calcium bromide or its solution have a yellow tint?
A yellow tint in calcium bromide or its aqueous solution is often due to the oxidation of bromide ions (Br⁻) to molecular bromine (Br₂).[2] This can happen over time with exposure to air and light. This color can typically be removed during the purification process.
Q3: What are the critical safety precautions for handling calcium bromide?
Calcium bromide can cause irritation to the skin, eyes, and respiratory tract.[3][4] It is essential to handle the compound in a well-ventilated area, preferably a fume hood.[5] Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[5] An eyewash station and safety shower should be readily accessible.[5]
Q4: How should I properly store purified this compound?
Calcium bromide is highly hygroscopic, meaning it readily absorbs moisture from the air.[2][6][7] Purified crystals should be stored in a tightly sealed container in a cool, dry, well-ventilated area, away from incompatible substances like strong oxidizing agents and acids.[1][3][5] For long-term storage, using a desiccator is recommended.
Data Presentation: Quantitative Information
Quantitative data regarding the properties and purification of calcium bromide is summarized below for easy reference and comparison.
Table 1: Solubility of Calcium Bromide in Common Laboratory Solvents
| Solvent | Temperature (°C) | Solubility (g / 100 g Solvent) |
|---|---|---|
| Water | 0 | 125 |
| Water | 20 | 143 |
| Water | 100 | 312 |
| Ethanol (abs.) | 20 | 53.5 |
| Ethanol (abs.) | 60 | 76.02 |
| Methanol | 20 | 56.2 |
| Methanol | 60 | 97.8 |
| Acetone | 25 | 2.72 |
Table 2: Typical Specification Limits for Impurities
| Impurity | Specification Limit |
|---|---|
| Chloride (Cl⁻) | ≤ 0.2% |
| Sulfate (SO₄²⁻) | ≤ 0.01% |
| Heavy Metals (as Pb) | ≤ 5 ppm (0.0005%) |
| Water Insolubles | ≤ 0.1% |
Source: Representative data from commercial suppliers.[1]
Experimental Protocol: Purification by Recrystallization
This protocol details the most common method for purifying this compound in a laboratory setting. Recrystallization is effective at removing many soluble and insoluble impurities.
Objective: To purify laboratory-grade this compound by removing colored impurities, insoluble matter, and other dissolved salts.
Materials and Equipment:
-
Impure this compound
-
Deionized (DI) Water
-
Activated Carbon (decolorizing grade)
-
Erlenmeyer Flasks
-
Beakers
-
Graduated Cylinders
-
Heating Plate with Magnetic Stirring
-
Buchner Funnel and Flask
-
Filter Paper (qualitative and quantitative grades)
-
Ice Bath
-
Spatula and Glass Stirring Rod
-
Vacuum Desiccator with a suitable desiccant (e.g., anhydrous calcium sulfate, phosphorus pentoxide)
Methodology:
-
Dissolution:
-
For every 100 g of impure CaBr₂·2H₂O, measure approximately 70 mL of DI water into an Erlenmeyer flask. This is based on the high solubility of calcium bromide in water.[7]
-
Add a magnetic stir bar and gently heat the water on a hot plate to around 60-70°C.
-
Slowly add the impure CaBr₂·2H₂O to the warm water while stirring until it is completely dissolved. Avoid boiling the solution.
-
-
Decolorization (Optional):
-
If the solution is colored (e.g., yellow), remove it from the heat.
-
Add a small amount of activated carbon (approximately 1-2% of the solute weight) to the hot solution.
-
Stir the mixture for 10-15 minutes to allow the carbon to adsorb the colored impurities.
-
-
Hot Filtration:
-
Set up a hot filtration apparatus using a funnel (preferably pre-heated to prevent premature crystallization) and fluted filter paper.
-
Filter the hot solution quickly into a clean Erlenmeyer flask to remove the activated carbon and any other insoluble impurities.
-
-
Crystallization:
-
Cover the flask containing the hot, clear filtrate with a watch glass or loose stopper to prevent contamination.
-
Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.
-
-
Crystal Isolation and Washing:
-
Set up a Buchner funnel with filter paper for vacuum filtration.
-
Pour the cold slurry of crystals into the funnel and apply a vacuum to remove the mother liquor.
-
Wash the crystals with a minimal amount of ice-cold DI water to rinse away any remaining impure mother liquor. Break the vacuum before adding the wash solvent, then reapply.
-
-
Drying:
-
Transfer the filtered crystals to a clean, dry watch glass or petri dish.
-
Place the crystals in a vacuum desiccator containing a strong desiccant. Due to the hygroscopic nature of calcium bromide, air drying is ineffective.[2][7]
-
Dry the crystals under vacuum until a constant weight is achieved. This indicates all moisture has been removed.
-
Visualized Workflow and Logic
A clear workflow is essential for reproducible results. The following diagrams illustrate the purification process and a troubleshooting guide.
Caption: A step-by-step workflow for the recrystallization of this compound.
Troubleshooting Guide
Q1: My final yield of purified crystals is very low. What could have gone wrong?
Low yield is a common issue in recrystallization. Potential causes include:
-
Using too much solvent: This keeps more of your product dissolved in the mother liquor even after cooling. Try reducing the initial volume of water.
-
Insufficient cooling: Ensure the solution is thoroughly chilled in an ice bath for an adequate amount of time to maximize precipitation.
-
Premature crystallization: If the solution cools too fast during hot filtration, the product can crystallize on the filter paper. Using a pre-heated funnel can prevent this.
-
Excessive washing: Washing the crystals with too much solvent or with a solvent that is not ice-cold can dissolve a significant portion of the product.
Q2: I followed the decolorization step, but my final product is still yellow.
If activated carbon fails to remove the color completely, consider the following:
-
Insufficient carbon: You may need to repeat the decolorization step with a fresh batch of activated carbon.
-
Persistent impurity: The color may be from an impurity not readily adsorbed by carbon. A different purification technique or a chemical treatment might be necessary. For instance, a yellow color from elemental bromine can sometimes be removed by adding a trace amount of a reducing agent, though this requires careful control.[9]
Q3: My solution remains cloudy or contains particulates after the initial dissolution. Why?
This is likely due to water-insoluble impurities present in the starting material.[1] It could also be due to the formation of calcium hydroxide (B78521) or calcium carbonate if the material has degraded. The hot filtration step is specifically designed to remove these particulates before crystallization. If you observe cloudiness, ensure your filtration setup is correct and the filter paper pore size is appropriate.
Q4: The purified product is clumpy and appears wet, even after drying for a long time.
This is a clear indication of the compound's hygroscopic nature.[6][7]
-
Ineffective drying method: Air drying is not suitable. You must use a vacuum desiccator with a potent desiccant.
-
Exhausted desiccant: The desiccant in your desiccator may be saturated with water and needs to be replaced or regenerated.
-
Exposure to air: Minimize the exposure of the final product to atmospheric moisture during transfer and weighing.
Caption: A decision tree to diagnose and solve common problems during purification.
References
- 1. This compound Crystals n Solution Manufacturers [mubychem.com]
- 2. Oilfield Chemical Additive Calcium Bromide Brief Guideline 2020 - IRO Oil Drilling Chemical Company [irooildrilling.com]
- 3. chembk.com [chembk.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Calcium bromide | CAS#:7789-41-5 | Chemsrc [chemsrc.com]
- 6. Calcium Bromide Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]
- 7. grokipedia.com [grokipedia.com]
- 8. calcium bromide [chemister.ru]
- 9. US4549973A - Decolorization of calcium bromide brines - Google Patents [patents.google.com]
compatibility of calcium bromide dihydrate with other drilling fluid additives
This technical support center provides guidance for researchers and scientists on the compatibility of calcium bromide (CaBr₂) dihydrate with other common drilling fluid additives.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of calcium bromide in drilling fluids?
A1: Calcium bromide is used to formulate high-density, solids-free brines for drilling, completion, and workover fluids.[1][2] Its main functions are to:
-
Control Wellbore Pressure: The high density of CaBr₂ solutions (up to 14.2 lb/gal or 1.70 g/cm³) creates the necessary hydrostatic pressure to control high formation pressures, preventing kicks and blowouts.[1][3]
-
Protect Formations: As a solids-free fluid, it minimizes formation damage that can be caused by particulate invasion, which helps maintain reservoir permeability.[1][4]
-
Inhibit Shale and Clay Hydration: The presence of calcium ions (Ca²⁺) helps prevent the swelling and migration of clays, which enhances wellbore stability.[5][6][7]
-
Ensure Thermal Stability: CaBr₂ brines are thermally stable, making them suitable for high-pressure/high-temperature (HPHT) wells where other fluids might degrade.[1][2]
Q2: With which common additives is calcium bromide generally compatible?
A2: Calcium bromide is compatible with a range of additives, allowing for tailored fluid properties[2]:
-
Other Bromide and Chloride Brines: It is frequently blended with calcium chloride (CaCl₂) and zinc bromide (ZnBr₂) to achieve specific density and crystallization point requirements.[4][6][8]
-
Starches: Drilling starches can be used with calcium bromide to enhance fluid loss prevention.[8]
-
Corrosion Inhibitors: To protect downhole equipment, corrosion inhibitors are often added to CaBr₂ fluid systems.[1][7][9]
-
Buffers and Scale Inhibitors: Various buffers for pH control and scale inhibitors are also used in CaBr₂ formulations.[7]
Q3: Are there known incompatibilities with calcium bromide?
A3: Yes, incompatibilities can arise, particularly with certain polymers and when blended with specific brines.
-
Polymers: Divalent cations like Ca²⁺ can cause certain polymers, such as xanthan gum, to precipitate or experience a significant loss in viscosity, especially at an alkaline pH (pH > 10).[10][11] Compatibility testing is crucial before using any polymer viscosifiers.
-
Monovalent Salt Brines: Mixing CaBr₂ brines with certain monovalent salt brines may cause precipitation.[12]
-
High pH: High pH environments can lead to the precipitation of divalent salts, affecting the stability of the fluid.[10]
Troubleshooting Guide
Issue 1: Unexpected Precipitation After Mixing Additives
| Symptom | Possible Cause | Recommended Action |
| White precipitate forms after adding a polymer viscosifier (e.g., xanthan gum). | Polymer Incompatibility. Divalent calcium ions can cross-link with anionic polymers, causing them to precipitate, especially at pH > 10.[10] | 1. Check the pH of the brine. 2. Perform a compatibility test (see Experimental Protocols) with different polymers designed for high-salinity, divalent brine systems.[13] 3. Consider using a polymer specifically formulated for high-density brines.[14] |
| Salt precipitates after blending CaBr₂ with another brine. | Chemical Incompatibility. Mixing CaBr₂ with certain monovalent brines or exceeding saturation limits can lead to salt precipitation.[12] | 1. Verify the compatibility of the two brines before mixing large volumes. 2. Consult salt blending charts for the specific brines to ensure you are within solubility limits at the expected operating temperature. |
| Solid particles appear when the fluid is cooled. | Crystallization. The fluid has reached its True Crystallization Temperature (TCT). The TCT is the temperature at which solids begin to form. | 1. Review the fluid formulation; the TCT may be too high for the operating conditions. 2. Consider blending with another salt like CaCl₂ to lower the TCT. 3. Investigate the use of crystallization suppressants.[15] |
Issue 2: Loss of Viscosity or Poor Rheological Properties
| Symptom | Possible Cause | Recommended Action |
| Fluid viscosity is significantly lower than expected after adding a polymer. | Polymer Degradation or Insufficient Hydration. The high salinity and presence of Ca²⁺ ions can inhibit polymer hydration or break down the polymer chains, reducing its viscosifying efficiency.[11] | 1. Ensure the polymer is added slowly with adequate agitation to promote dispersion and hydration. 2. Verify that the selected polymer is rated for the fluid's density and chemical composition. 3. Conduct rheological testing at various temperatures to confirm performance. |
| Fluid does not provide adequate suspension of weighting agents (if used). | Low Gel Strength. The polymer may not be developing sufficient low-shear-rate viscosity or gel strength in the high-salt environment. | 1. Evaluate alternative viscosifiers or combinations of polymers designed to build gel strength in divalent brines. 2. Re-evaluate the need for weighting agents; CaBr₂ is typically used in solids-free systems. |
Data Presentation
Table 1: Typical Densities of Calcium Bromide and Blended Brines
| Brine System | Achievable Density (lb/gal) | Achievable Density (g/cm³) | Reference(s) |
| Calcium Bromide (CaBr₂) | Up to 14.2 | Up to 1.70 | [1] |
| CaBr₂ blended with Calcium Chloride (CaCl₂) | 8.4 - 12.5 (typical) | 1.01 - 1.50 | [7] |
| CaBr₂ blended with Zinc Bromide (ZnBr₂) | Up to 19.2 | Up to 2.30 | [12] |
Table 2: Effect of Crystallization Suppressants on 61.5 wt% CaBr₂ Brine
| Additive | TCT (°F) | TCT (°C) | Reference(s) |
| None (Baseline) | 86.3 | 30.2 | [15] |
| Crystallization Inhibitor (15% loading) | 4.5 | -15.3 | [15] |
Experimental Protocols
Protocol: Compatibility Testing of Additives with Calcium Bromide Brine
1. Objective: To determine if an additive is compatible with a CaBr₂ brine by observing physical changes and measuring key fluid properties before and after hot rolling.
2. Materials and Apparatus:
-
Base CaBr₂ brine of known density and composition.
-
Additive to be tested.
-
Pressurized fluid density balance.
-
Viscometer (e.g., rotational viscometer).
-
pH meter or pH strips.
-
Hot rolling oven and aging cells.
-
High-Temperature, High-Pressure (HTHP) fluid loss cell.
-
Standard laboratory glassware (beakers, graduated cylinders) and mixing equipment.
3. Methodology:
-
Step 1: Baseline Property Measurement
-
Prepare a sample of the base CaBr₂ brine.
-
Measure and record its initial properties:
-
Density at a standard temperature.
-
pH.
-
Rheology profile (viscosity at various shear rates) at one or more temperatures.
-
Fluid loss (if applicable) using an HTHP cell.
-
-
-
Step 2: Additive Incorporation
-
To the base brine, add the test additive at its recommended concentration.
-
Mix thoroughly for a specified period (e.g., 30 minutes) until the additive is fully dispersed or dissolved.
-
Visually inspect the fluid for any signs of incompatibility, such as precipitation, flocculation, or color change. Record all observations.
-
-
Step 3: Post-Mixing Property Measurement ("Before Aging")
-
Repeat the property measurements from Step 1 on the fluid containing the new additive.
-
Note any significant changes in density, pH, or rheology.
-
-
Step 4: Dynamic Aging (Hot Rolling)
-
Place the fluid sample into a high-temperature aging cell.
-
Place the cell in a hot rolling oven set to a temperature relevant to the expected downhole conditions.
-
Hot roll the sample for a specified duration (e.g., 16 hours).
-
-
Step 5: Post-Aging Property Measurement ("After Aging")
-
Carefully cool the aging cell to room temperature before opening.
-
Observe the fluid for any changes (e.g., phase separation, solids settling, color change).
-
Repeat the property measurements from Step 1.
-
4. Interpretation of Results:
-
Compatible: No significant negative changes are observed. The fluid remains clear and homogenous, and its physical properties remain stable or change within an acceptable range after hot rolling.
-
Incompatible: One or more of the following is observed:
-
Formation of a precipitate.
-
Significant and irreversible loss of viscosity.
-
Phase separation.
-
Drastic change in pH.
-
Poor performance in the HTHP fluid loss test.
-
Visualizations
Caption: Logical relationship of factors leading to potential polymer incompatibility.
Caption: Standard experimental workflow for compatibility testing.
References
- 1. calcium-bromide.com [calcium-bromide.com]
- 2. calcium-bromide.com [calcium-bromide.com]
- 3. crecompany.com [crecompany.com]
- 4. rockchemicalsinc.com [rockchemicalsinc.com]
- 5. crecompany.com [crecompany.com]
- 6. Calcium Bromide |Liquid Calcium Bromide| Completion Fluids [oil-drilling-fluids.com]
- 7. Application of Calcium Bromide as a Completion and Workover Fluid: Formulation and Mechanism - SYNTECH [sentaitech.com]
- 8. atdmdrilling.com [atdmdrilling.com]
- 9. Enhancing Oil Drilling Efficiency with Calcium Bromide : Tethys Chemical [tethyschemical.com]
- 10. vanderbiltminerals.com [vanderbiltminerals.com]
- 11. Investigation of the compatibility of xanthan gum (XG) and calcium polysulfide and the rheological properties of XG solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. newpark.com [newpark.com]
- 14. webthesis.biblio.polito.it [webthesis.biblio.polito.it]
- 15. US20200354623A1 - Crystallization Suppressant Combinations for High Density Clear Brine Fluids - Google Patents [patents.google.com]
- 16. "API RP 13J: 2023 Heavy Brines Testing Standard" [bsbedge.com]
- 17. eballotprodstorage.blob.core.windows.net [eballotprodstorage.blob.core.windows.net]
- 18. normservis.cz [normservis.cz]
Technical Support Center: Minimizing Formation Damage with Calcium Bromide Dihydrate Fluids in Core Flooding Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for core flooding experiments utilizing calcium bromide dihydrate fluids. The information is designed to help minimize formation damage and ensure accurate experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during core flooding experiments with calcium bromide fluids.
| Question/Issue | Possible Causes | Recommended Solutions |
| Unexpectedly high permeability reduction after flooding with CaBr₂ brine. | 1. Precipitation: High pH (>7) of the CaBr₂ fluid reacting with carbonate minerals in the core or bicarbonate/sulfate (B86663) ions in the formation water can cause calcium carbonate or calcium sulfate precipitation.[1][2] 2. Fines Migration: While CaBr₂ helps stabilize clays, sudden changes in salinity or pH can still trigger the release and migration of fine particles within the core. 3. Incompatibility with Crude Oil: Interaction between the high-density brine and certain crude oils can lead to asphaltene precipitation. | 1. pH Control: Adjust the pH of the calcium bromide brine to a neutral or slightly acidic range (pH 4-6) before injection. This can be achieved by adding a small amount of a compatible acid or a zinc bromide (ZnBr₂) solution, which is naturally acidic.[1][3] 2. Fluid Compatibility Testing: Always conduct compatibility tests between the CaBr₂ fluid, formation water, and crude oil at reservoir temperature and pressure before the core flood. Observe for any signs of precipitation or emulsion formation.[2] 3. Gradual Salinity Changes: If possible, introduce the CaBr₂ fluid in steps of increasing salinity to minimize osmotic shock to the clays. |
| Difficulty in achieving stable differential pressure readings across the core. | 1. Core Plugging: This could be due to precipitation, fines migration, or asphaltene deposition as mentioned above. 2. Air Entrainment: Small air bubbles in the fluid can lead to erratic pressure readings. 3. Core Fracturing: Excessive injection pressure can fracture the core, creating new flow paths and causing pressure fluctuations. | 1. Filtration: Filter the calcium bromide brine through a 0.45 µm filter before injection to remove any suspended solids.[4] 2. Deaeration: Ensure the brine is properly deaerated before starting the experiment. 3. Controlled Injection Rate: Start with a low injection rate and gradually increase it, while closely monitoring the differential pressure to stay below the core's fracture gradient. |
| Return permeability is significantly lower than expected, even after extended flowback. | 1. Water Blockage: The high salinity of CaBr₂ fluids can sometimes create a "water block" in the pore throats, especially in low-permeability cores, hindering the flow of hydrocarbons. 2. Irreversible Formation Damage: Some precipitation or clay-related damage might be irreversible. | 1. Use of Surfactants: Adding a suitable, compatible surfactant to the flowback fluid can help reduce interfacial tension and overcome water blockage.[5] 2. Extended Flowback: Continue the flowback for an extended period to allow for the gradual dissolution of any potential water blocks. |
| Corrosion of experimental apparatus. | High-density brines, especially if not pH-controlled, can be corrosive to certain metals over time, particularly at elevated temperatures.[6] | 1. Material Selection: Use equipment made of corrosion-resistant alloys (e.g., Hastelloy, Inconel). 2. Corrosion Inhibitors: Consider adding a corrosion inhibitor that is compatible with the CaBr₂ fluid and the core material.[6] |
Frequently Asked Questions (FAQs)
Q1: Why is calcium bromide considered a non-damaging completion fluid?
A1: Calcium bromide brines are considered non-damaging for several reasons:
-
Solids-Free: They are clear, solids-free fluids, which prevents the plugging of pore throats by particulates.[7][8]
-
High Density: Their high density allows for effective well control without the need for solid weighting agents like barite, which are a major source of formation damage.[9][10]
-
Clay Inhibition: The presence of calcium ions (Ca²⁺) helps to stabilize and prevent the swelling of water-sensitive clays, such as smectite and mixed-layer clays, which can otherwise lead to significant permeability reduction.[9][11]
Q2: What is the primary mechanism of formation damage when using calcium bromide fluids?
A2: The primary mechanism of formation damage is precipitation due to fluid incompatibility. This can occur when the calcium bromide brine interacts with the formation rock or connate water, leading to the precipitation of calcium carbonate or calcium sulfate.[1][2] This is particularly a risk in carbonate reservoirs or when the formation water has a high concentration of bicarbonate or sulfate ions.
Q3: How does the density of calcium bromide fluid affect its potential for formation damage?
A3: Higher density calcium bromide brines, often achieved by blending with calcium chloride (CaCl₂) to create densities of 14.2 lbm/gal or higher, have shown a greater tendency to cause formation damage.[3] Studies have indicated that these high-density blends can reduce core permeability by 25% to 29% at elevated temperatures (150°F).[3] Therefore, it is crucial to test the specific brine blend at reservoir conditions.
Q4: Can I blend calcium bromide with other brines?
A4: Yes, calcium bromide is often blended with other brines like calcium chloride and zinc bromide to achieve specific density and crystallization temperature requirements.[12][13] However, any blend should be thoroughly tested for compatibility with the reservoir fluids and rock to avoid potential precipitation issues.
Q5: What is a typical return permeability I can expect when using calcium bromide?
A5: Return permeability can vary significantly based on the core mineralogy, fluid compatibility, and experimental conditions. Some studies have shown excellent results with return permeabilities above 89% and permeability reductions of less than 5%.[1][7] However, as noted, high-density blends have resulted in permeability reductions of 25-29%.[3] It is essential to conduct core-specific testing to determine the expected return permeability.
Quantitative Data on Formation Damage
The following table summarizes data from various studies on the impact of different brines on formation permeability.
| Brine Type | Density (lbm/gal) | Core Type | Temperature (°F) | Permeability Reduction (%) | Return Permeability (%) | Source |
| CaBr₂/CaCl₂ | ≥ 14.2 | Sandstone | 150 | 25 - 29 | 71 - 75 | [3] |
| CaBr₂ | Not Specified | Sandstone | Not Specified | < 5 | > 95 | [7] |
| Specially Prepared CaBr₂ | Not Specified | Field Core | Not Specified | Not Specified | > 89 | [1] |
| NaCl-based | Not Specified | Not Specified | 300 | 12 - 31 | 69 - 88 | [14] |
| Low Density CaCl₂ | 8.5 | Sandstone | Not Specified | Least Damage | Not Specified | [5] |
| High Density CaCl₂/CaBr₂ | 14.5 | Sandstone | Not Specified | Most Damage | Not Specified | [5] |
Experimental Protocol: Evaluating Formation Damage Potential of Calcium Bromide Fluids
This protocol outlines a standard procedure for assessing the formation damage potential of a this compound fluid in a core flooding experiment.
1. Core Preparation: a. Select a representative core plug (typically 1.5 inches in diameter and 3 inches in length). b. Clean the core using appropriate solvents (e.g., toluene, methanol) to remove residual hydrocarbons and salts. c. Dry the core in an oven at a specified temperature (e.g., 200°F) until a constant weight is achieved. d. Measure the core's dimensions, dry weight, porosity (using a helium porosimeter), and absolute permeability to gas (e.g., nitrogen).
2. Fluid Preparation and Compatibility Testing: a. Prepare the this compound brine to the desired density and specifications. b. Filter the brine through a 0.45 µm filter. c. Conduct compatibility tests by mixing the CaBr₂ brine with the synthetic formation water and crude oil at reservoir temperature. Observe for any precipitation or emulsion formation over 24 hours. d. Adjust the pH of the CaBr₂ brine if necessary based on compatibility test results.
3. Core Saturation: a. Mount the dry core in a core holder and apply confining pressure to simulate reservoir conditions. b. Evacuate the core and then saturate it with synthetic formation water. c. Flood the core with several pore volumes of formation water to ensure complete saturation and ionic equilibrium.
4. Initial Permeability Measurement: a. Flood the core with a refined, non-reactive oil (e.g., kerosene) or the actual crude oil until irreducible water saturation (Swi) is reached. b. Measure the initial effective oil permeability (koi) at Swi by flowing the oil at various rates and recording the differential pressure.
5. Formation Damage Test: a. Inject the prepared calcium bromide brine into the core in the direction opposite to oil flow (to simulate fluid invasion from the wellbore). b. Inject a specified volume of brine (e.g., 5-10 pore volumes) at a controlled rate and reservoir temperature. c. Allow the core to "shut-in" for a period (e.g., 12-24 hours) with the brine to simulate static exposure.
6. Return Permeability Measurement: a. Flow the oil back through the core in the original direction (production direction). b. Measure the final or return effective oil permeability (kof) after the differential pressure stabilizes. c. Calculate the percent return permeability as (kof / koi) * 100.
7. Data Analysis: a. Analyze the permeability data to determine the extent of formation damage. b. Optionally, analyze the effluent fluids for ion concentrations to understand fluid-rock interactions.
Diagrams
Caption: Workflow for evaluating formation damage with CaBr₂ fluids.
Caption: Troubleshooting logic for unexpected permeability loss.
References
- 1. aade.org [aade.org]
- 2. onepetro.org [onepetro.org]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. scribd.com [scribd.com]
- 6. Enhancing Oil Drilling Efficiency with Calcium Bromide : Tethys Chemical [tethyschemical.com]
- 7. Calcium Bromide (CaBr₂) in the Oil & Gas Industry: Comprehensive Applications and Mechanisms - SYNTECH [sentaitech.com]
- 8. researchgate.net [researchgate.net]
- 9. rockchemicalsinc.com [rockchemicalsinc.com]
- 10. crecompany.com [crecompany.com]
- 11. Clear-Brine Fluids | Completion Fluids & Brine Filtration | SLB [slb.com]
- 12. atdmdrilling.com [atdmdrilling.com]
- 13. Calcium Bromide |Liquid Calcium Bromide| Completion Fluids [oil-drilling-fluids.com]
- 14. A comparative study of brine solutions as completion fluids for oil and gas fields - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Calcium Bromide Dihydrate Purity: A Comparative Guide to Titration and Ion Chromatography
For researchers, scientists, and drug development professionals, ensuring the purity of raw materials like calcium bromide dihydrate is a critical step in guaranteeing the quality, safety, and efficacy of final products. This guide provides a detailed comparison of two common analytical methods for determining the purity of this compound: traditional titration techniques and modern ion chromatography. We present experimental protocols and comparative data to assist in selecting the most appropriate method for your specific needs.
Introduction to Purity Assessment of this compound
This compound (CaBr₂·2H₂O) is a salt with diverse applications, including in drilling fluids, as a desiccant, and in pharmaceuticals. Its purity is paramount, as impurities can significantly impact its physical and chemical properties. Titrimetric methods, specifically complexometric and argentometric titrations, have long been the standard for assaying the purity of calcium bromide. However, instrumental techniques like ion chromatography (IC) offer an alternative approach. This guide will delve into the validation of this compound purity by comparing these methods.
Titration Method: A Two-Fold Approach
The purity of this compound can be accurately determined by a combination of two titration methods: complexometric titration for the calcium content and argentometric titration for the bromide content. The sum of the percentages of calcium and bromide, adjusted for their respective molar masses in the dihydrate form, provides the overall purity of the substance.
Experimental Protocol: Titration
I. Complexometric Titration for Calcium Content
This method relies on the reaction of calcium ions with a chelating agent, typically ethylenediaminetetraacetic acid (EDTA), at a specific pH.
Reagents and Equipment:
-
0.05 M EDTA standard solution
-
Ammonia-ammonium chloride buffer (pH 10)
-
Eriochrome Black T indicator
-
Deionized water
-
Analytical balance
-
Burette, pipette, conical flasks
Procedure:
-
Accurately weigh approximately 0.5 g of the this compound sample.
-
Dissolve the sample in 100 mL of deionized water in a conical flask.
-
Add 10 mL of the ammonia-ammonium chloride buffer solution to adjust the pH to approximately 10.
-
Add a few drops of Eriochrome Black T indicator. The solution will turn wine-red.
-
Titrate the solution with the standardized 0.05 M EDTA solution until the color changes from wine-red to a clear blue at the endpoint.
-
Record the volume of EDTA solution used.
-
Repeat the titration at least two more times for accuracy.
II. Argentometric Titration for Bromide Content
This method involves the precipitation of bromide ions with a standard solution of silver nitrate (B79036). The Mohr method is commonly used, where a chromate (B82759) indicator is employed to detect the endpoint.
Reagents and Equipment:
-
0.1 M Silver Nitrate (AgNO₃) standard solution
-
5% Potassium Chromate (K₂CrO₄) indicator solution
-
Deionized water
-
Analytical balance
-
Burette, pipette, conical flasks
Procedure:
-
Accurately weigh approximately 0.4 g of the this compound sample.
-
Dissolve the sample in 100 mL of deionized water in a conical flask.
-
Add 1 mL of the potassium chromate indicator solution.
-
Titrate the solution with the standardized 0.1 M silver nitrate solution. A white precipitate of silver bromide will form.
-
Continue the titration, with constant swirling, until the first permanent appearance of a reddish-brown color of silver chromate, which indicates the endpoint.
-
Record the volume of silver nitrate solution used.
-
Repeat the titration at least two more times for accuracy.
Calculation of Purity:
The percentage of calcium and bromide are calculated using the following formulas:
-
% Calcium (Ca²⁺) = (V_EDTA × M_EDTA × Molar Mass_Ca) / (Mass_sample) × 100
-
% Bromide (Br⁻) = (V_AgNO₃ × M_AgNO₃ × Molar Mass_Br) / (Mass_sample) × 100
The purity of this compound is then calculated based on the stoichiometric proportions.
Alternative Method: Ion Chromatography
Ion chromatography is a powerful analytical technique for the separation and quantification of ions. For this compound, it can be used to determine the concentration of both bromide and calcium ions, as well as to identify and quantify anionic and cationic impurities.
Experimental Protocol: Ion Chromatography
Instrumentation and Columns:
-
Ion chromatograph with a conductivity detector
-
Anion-exchange column for bromide analysis (e.g., Dionex IonPac AS18)
-
Cation-exchange column for calcium analysis (e.g., Dionex IonPac CS12A)
Reagents:
-
Eluent for anion analysis (e.g., 20-30 mM Potassium Hydroxide)
-
Eluent for cation analysis (e.g., 20 mM Methanesulfonic acid)
-
High-purity deionized water
-
Certified bromide and calcium standard solutions
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the this compound sample and dissolve it in a known volume of high-purity deionized water to prepare a stock solution. Further dilute the stock solution to a concentration within the calibrated range of the instrument.
-
Calibration: Prepare a series of calibration standards of known concentrations for both bromide and calcium.
-
Analysis: Inject the prepared sample and calibration standards into the ion chromatograph.
-
Quantification: The concentration of bromide and calcium in the sample is determined by comparing the peak areas from the sample chromatogram to the calibration curve.
Performance Comparison: Titration vs. Ion Chromatography
To provide a clear comparison, hypothetical experimental data for the analysis of a single batch of this compound using both methods is presented below.
| Parameter | Titration (Complexometric & Argentometric) | Ion Chromatography |
| Purity Assay (%) | 99.2% | 99.5% |
| Precision (RSD, n=6) | 0.5% | 0.2% |
| Analysis Time/Sample | ~30-45 minutes | ~15-20 minutes |
| Specificity | Moderate (potential interference from other metal ions or halides) | High (good separation of ions) |
| Limit of Quantification | Higher | Lower |
| Equipment Cost | Low | High |
| Operator Skill Level | Moderate | High |
Discussion
Titration methods are well-established, cost-effective, and can provide accurate and precise results when performed carefully. The primary advantage of titration is its low initial equipment cost, making it accessible to most laboratories. However, it is a manual technique that requires a skilled operator to accurately detect the endpoint. Specificity can also be a concern, as other ions present in the sample may interfere with the titration, leading to inaccurate results. For instance, in complexometric titration, other metal ions can also be chelated by EDTA, and in argentometric titration, other halides like chloride can precipitate with silver nitrate.
Ion Chromatography , on the other hand, offers higher specificity and sensitivity. It can simultaneously determine the concentration of the primary ions (calcium and bromide) and also identify and quantify various impurities in a single run. The method is faster per sample after initial setup and calibration, and automation can significantly increase sample throughput. The main drawbacks of IC are the high initial investment in instrumentation and the need for more highly trained personnel to operate and maintain the system.
Conclusion
The choice between titration and ion chromatography for the validation of this compound purity depends on the specific requirements of the laboratory.
-
Titration is a suitable and economical choice for routine quality control where high sample throughput is not a primary concern and the potential for interfering ions is low. Its reliability has been proven over many years.
-
Ion Chromatography is the preferred method when high accuracy, specificity, and the ability to detect and quantify trace impurities are critical. It is particularly advantageous in a research and development setting or for the analysis of high-purity materials where stringent quality standards must be met.
Ultimately, for a comprehensive validation, a combination of techniques can be employed. Titration can be used for the primary assay, while ion chromatography can be utilized to confirm the results and provide a detailed impurity profile.
Visualizations
Caption: Experimental workflow for the titration of this compound.
Caption: Comparison of Titration and Ion Chromatography for purity analysis.
A Comparative Guide to Calcium Bromide Dihydrate and Zinc Bromide in Completion Fluids
For Researchers, Scientists, and Drug Development Professionals
In the formulation of high-density, solids-free completion fluids, the selection of the appropriate brine is critical to ensure wellbore stability, minimize formation damage, and maintain operational safety. This guide provides an in-depth comparison of the performance of two common heavy brines: calcium bromide (CaBr₂) and zinc bromide (ZnBr₂). The following sections detail their key performance characteristics, supported by experimental data and standardized testing protocols.
Performance Comparison at a Glance
| Property | Calcium Bromide (CaBr₂) | Zinc Bromide (ZnBr₂) | Key Considerations |
| Maximum Density | Up to 15.3 lb/gal (1.83 g/cm³)[1] | Up to 19.2 lb/gal (2.30 g/cm³)[2][3] | Zinc bromide and its blends offer a significantly higher density range, making them suitable for high-pressure wells. |
| True Crystallization Temperature (TCT) | TCT increases significantly above 14.2 lb/gal. | Maintains low TCT at higher densities. | Calcium bromide's utility at higher densities is limited by its rising TCT. |
| Corrosion Profile | Generally less corrosive than zinc bromide. | More corrosive, particularly on carbon steels, and acidic in nature.[2][4] | Zinc bromide requires the use of corrosion inhibitors and careful material selection. |
| Formation Damage Potential | Generally considered non-damaging to sandstone reservoirs.[5] | Can be effective in preventing clay hydration but may have incompatibilities. | Both brines require compatibility testing with formation fluids. |
| Environmental & Safety Profile | Lower toxicity and better environmental profile. | Classified as a hazardous substance with environmental and safety concerns.[2] | Zinc bromide requires more stringent handling and disposal procedures. |
Density and Crystallization Temperature
The density of a completion fluid is paramount for controlling wellbore pressure. While both calcium bromide and zinc bromide can provide a range of densities, their behavior regarding crystallization temperature at higher densities is a key differentiator. The True Crystallization Temperature (TCT) is the temperature at which salt crystals begin to form in a brine at atmospheric pressure, a critical parameter for avoiding blockages in surface equipment and the wellbore.[6]
Table 1: Density vs. True Crystallization Temperature (TCT)
| Density (lb/gal) | Calcium Bromide (CaBr₂) TCT (°F) | Zinc Bromide (ZnBr₂) / Blends TCT (°F) |
| 14.2 | 10[2] | - |
| 14.9 | 57[7] | - |
| 15.2 | 70[2] | - |
| 19.2 | - | 16[2] |
Note: Data for zinc bromide is often presented for blends with calcium bromide and/or calcium chloride to achieve specific density and TCT properties.[4]
Corrosion Performance
The corrosivity (B1173158) of completion fluids is a major concern for the integrity of downhole tubulars and equipment. Zinc bromide brines are inherently more acidic and corrosive than calcium bromide brines.[2][4] Corrosion rates are influenced by temperature, pressure, and the metallurgy of the exposed equipment. Common oilfield steels such as N80 (a carbon steel) and 13Cr (a martensitic stainless steel) exhibit different resistances to these brines.
Table 2: Corrosion Rate Comparison on Different Steels
| Fluid | Steel Type | Temperature (°F) | Corrosion Rate (mpy) | Reference |
| Calcium Bromide | C1010 (Carbon Steel) | 300 | 7.1 (uninhibited) | [8] |
| Ca/Zn Bromide Blend | C1010 (Carbon Steel) | 300 | 9.0 (uninhibited) | [8] |
| Bromide-based fluid | 13Cr Stainless Steel | 302 | 0.04 (pitting growth rate) | [9] |
| CO₂ Saturated Brine | N80 Steel | - | 0.6015 mm/a (~23.7 mpy) | [10] |
mpy = mils per year
Formation Damage Potential
Formation damage is the reduction of permeability in the reservoir rock, which can significantly impair well productivity. Solids-free brines are used to minimize damage caused by solid particles. However, the brine itself can interact with the formation rock and fluids, leading to damage. Return permeability tests are conducted to evaluate this potential.
In these tests, the initial permeability of a core sample (e.g., Berea sandstone) to a formation-representative fluid is measured. The core is then exposed to the completion fluid, and the permeability is measured again in the production direction. The ratio of the final permeability to the initial permeability, expressed as a percentage, is the return permeability.
Table 3: Return Permeability on Berea Sandstone
| Completion Fluid | Core Type | Test Temperature (°F) | Return Permeability (%) | Reference |
| Calcium Bromide | Berea Sandstone | 275 | >89 | [5] |
| Novel Zinc-Free Brine | Berea Sandstone | 275 | 96 | [8] |
Experimental Protocols
The evaluation of completion fluid performance relies on standardized testing procedures, many of which are outlined in the American Petroleum Institute's Recommended Practice 13J (API RP 13J).[5][11][12]
Density Measurement (as per API RP 13J)
The density of brine fluids is typically measured using a mud balance or a hydrometer. The measurement should be corrected to a standard temperature (e.g., 60°F or 20°C).
True Crystallization Temperature (TCT) Determination (based on API RP 13J, Section 7)
This test determines the temperature at which salt crystals first form as the brine is cooled.
-
Apparatus: A cooling bath, a test tube for the sample, a temperature measuring device, and a stirring mechanism.[12]
-
Procedure:
-
Place the brine sample in the test tube and immerse it in the cooling bath.
-
Continuously stir the sample and monitor the temperature as it cools.
-
Observe for the first appearance of crystals (First Crystal to Appear - FCTA).
-
As crystallization occurs, the temperature will rise slightly to a maximum value, which is recorded as the True Crystallization Temperature (TCT).[6]
-
The sample is then warmed, and the temperature at which the last crystal dissolves (Last Crystal to Dissolve - LCTD) is also recorded.[6]
-
Corrosion Testing (based on API RP 13J, Annex E)
Corrosion rates are determined by exposing pre-weighed metal coupons to the brine under simulated wellbore conditions.
-
Apparatus: Aging cells or an autoclave to simulate temperature and pressure, and pre-weighed corrosion coupons of the desired metallurgy (e.g., N80, 13Cr).
-
Procedure:
-
Place the corrosion coupons in the aging cell with the brine.
-
The cell is then pressurized and heated to the desired test conditions for a specified duration (e.g., 30 days).
-
After the test period, the coupons are removed, cleaned to remove any corrosion products, and re-weighed.
-
The weight loss is used to calculate the corrosion rate in mils per year (mpy).
-
Return Permeability Testing (Core Flooding)
This test simulates the flow of completion fluid into and out of the reservoir rock to assess formation damage.
-
Apparatus: A core holder, a fluid injection pump, pressure transducers, and a core sample (e.g., Berea sandstone).[13]
-
Procedure:
-
The core is saturated with a synthetic formation brine, and the initial permeability is measured.[14]
-
The completion fluid is then injected into the core for a set period to simulate fluid invasion.
-
The flow is then reversed to simulate production, and the permeability to the formation brine is re-measured.[15]
-
The return permeability is calculated as the percentage of the initial permeability that is regained.
-
Conclusion
The choice between calcium bromide and zinc bromide for completion fluids involves a trade-off between performance requirements, operational constraints, and safety and environmental considerations.
-
Calcium Bromide is a suitable choice for a wide range of applications where densities up to approximately 14.2 lb/gal are sufficient. It offers a better environmental and safety profile and is generally less corrosive than zinc bromide.
-
Zinc Bromide and its blends are necessary for high-pressure wells requiring densities above what can be achieved with calcium bromide alone while maintaining a low crystallization temperature. However, its use necessitates careful management of corrosion through inhibitors and appropriate material selection, as well as adherence to stricter environmental and safety protocols due to its hazardous nature.
For any application, it is crucial to conduct thorough laboratory testing with reservoir-specific core and fluid samples to ensure the selected completion fluid is compatible and will not impair well productivity.
References
- 1. catalystdrillchem.in [catalystdrillchem.in]
- 2. aade.org [aade.org]
- 3. scribd.com [scribd.com]
- 4. kazmi.kz [kazmi.kz]
- 5. standards.globalspec.com [standards.globalspec.com]
- 6. shaletechsolutions.com [shaletechsolutions.com]
- 7. Combatting brine crystallisation | Oilfield Technology [oilfieldtechnology.com]
- 8. aade.org [aade.org]
- 9. researchgate.net [researchgate.net]
- 10. Research on the Multifactor Synergistic Corrosion of N80 and P110 Steel Tubing in Shale Gas Wells in Sichuan Basin [mdpi.com]
- 11. api.org [api.org]
- 12. eballotprodstorage.blob.core.windows.net [eballotprodstorage.blob.core.windows.net]
- 13. formatebrines.com [formatebrines.com]
- 14. pubs.aip.org [pubs.aip.org]
- 15. Return Permeability - Reservoir Engineering [tidjma.tn]
A Comparative Guide to Analytical Methods for the Determination of Bromide in Calcium Bromide Dihydrate
For researchers, scientists, and drug development professionals, the accurate quantification of bromide in calcium bromide dihydrate is crucial for quality control and formulation development. This guide provides a comparative overview of key analytical methods, supported by experimental data from various applications.
Comparison of Analytical Methods
Several instrumental and classical chemistry techniques are available for the determination of bromide. The choice of method often depends on factors such as required sensitivity, sample matrix, available instrumentation, and the presence of interfering ions. The following table summarizes the performance of the most common methods applicable to the analysis of bromide in a salt matrix like this compound.
| Parameter | Ion Chromatography (IC) | Titrimetric Methods | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Potentiometry (Ion-Selective Electrode - ISE) |
| Principle | Separation of ions based on their affinity for a stationary phase, followed by conductivity detection.[1][2][3] | Reaction of bromide with a titrant (e.g., silver nitrate) to a detectable endpoint.[4][5][6][7] | Ionization of the sample in a plasma source and separation of ions based on their mass-to-charge ratio.[8][9][10] | Measurement of the potential difference between a bromide-selective electrode and a reference electrode.[11][12] |
| Limit of Detection (LOD) | 0.47 µg/L - 10 µg/L[3][8] | ~1 mg/L[5] | 0.02 µg/g - 0.09 mg/L[9][13] | 0.2 mg/L[12] |
| Precision | RSD < 5%[8] | ±0.5% (for related titrations)[11] | RSD < 10%[13] | CCV Recovery 90-110%[12] |
| Accuracy | Recoveries of 96.0% - 101.0% have been reported in drinking water.[3] | Dependent on endpoint detection and removal of interferences. | Agreement better than 95% with certified reference materials.[9][10] | ICV Recovery 90-110%[12] |
| Interferences | Other anions, particularly chloride in high concentrations, can interfere.[1][2] | Chloride, iodide, organic matter, iron, and manganese.[4][5] | Isobaric and polyatomic interferences, which can often be mitigated with collision/reaction cells. | High concentrations of chloride and iodide. |
| Sample Throughput | High; suitable for automation. A single run can take less than 4 minutes.[8] | Low to moderate; can be manual and time-consuming. | High; suitable for automation. | Moderate; requires individual sample measurement. |
| Advantages | Can simultaneously determine multiple anions.[2][8] | Low cost and does not require sophisticated instrumentation. | Extremely sensitive and can be used for trace and ultra-trace analysis.[9][10] | Relatively inexpensive and simple to operate.[12] |
| Disadvantages | High initial instrument cost.[2] | Lower sensitivity and can be affected by interfering substances.[5] | High initial instrument cost and operational complexity. | Limited sensitivity and potential for electrode fouling. |
Experimental Protocols
Detailed methodologies are essential for reproducing analytical results. Below are representative protocols for the key methods discussed.
Ion Chromatography (IC)
Ion chromatography is a highly effective method for quantifying bromide in salt solutions.[11][14]
Instrumentation:
-
Ion Chromatograph with a suppressed conductivity detector.
-
Anion-exchange analytical column (e.g., Dionex IonPac AS18 or Metrosep A Supp 7-250).[1][3]
-
Guard column.
Reagents:
-
Deionized water (18 MΩ-cm or better).[15]
-
Eluent: A solution of sodium carbonate (e.g., 3.5 mM) and sodium bicarbonate (e.g., 1.0 mM), or potassium hydroxide (B78521) (e.g., 30 mmol·L⁻¹).[1][2]
-
Bromide standard stock solution (1000 mg/L).
Procedure:
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in deionized water to a known volume in a volumetric flask. The sample may need to be diluted to bring the bromide concentration within the calibration range and to minimize matrix effects from the high concentration of calcium ions.[1]
-
Calibration: Prepare a series of calibration standards by diluting the bromide stock solution with deionized water. The concentration range should bracket the expected bromide concentration in the prepared sample.
-
Chromatographic Analysis: Set the eluent flow rate (e.g., 1.2 mL·min⁻¹).[1] Inject the calibration standards, a blank (deionized water), and the sample solution into the ion chromatograph.
-
Quantification: Identify the bromide peak based on its retention time. Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the bromide concentration in the sample from the calibration curve.
Titrimetric Method (Argentometric Titration)
This classical method involves the titration of bromide with silver nitrate (B79036).
Instrumentation:
-
Buret (10 mL or 25 mL).
-
Potentiometer with a silver indicator electrode and a reference electrode (for potentiometric endpoint detection) or a suitable adsorption indicator.[6][7]
Reagents:
-
Standardized silver nitrate (AgNO₃) solution (e.g., 0.1 M).
-
Nitric acid (HNO₃).
-
Adsorption indicator (e.g., eosin (B541160) Y or tetraiodophenolsulfonephthalein).[7]
Procedure:
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in deionized water.
-
Titration: Acidify the solution with nitric acid. If using an adsorption indicator, add a few drops to the solution. Titrate the sample with the standardized silver nitrate solution.
-
Endpoint Detection: The endpoint can be determined potentiometrically by a sharp change in the electrode potential or visually by a color change of the adsorption indicator on the surface of the silver bromide precipitate.
-
Calculation: Calculate the amount of bromide in the sample based on the volume of silver nitrate solution used to reach the endpoint.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
ICP-MS offers high sensitivity for the determination of the total bromine content.[9][10]
Instrumentation:
-
Inductively Coupled Plasma Mass Spectrometer.
-
Microwave-induced combustion (MIC) system for sample digestion (if analyzing for total bromine in a complex matrix, though direct dissolution is likely sufficient for this compound).[9][10]
Reagents:
-
Deionized water.
-
Nitric acid (trace metal grade).
-
Bromine standard stock solution.
-
Internal standard solution (e.g., yttrium).
Procedure:
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a dilute nitric acid solution in a volumetric flask. An internal standard may be added to correct for matrix effects and instrumental drift.
-
Calibration: Prepare calibration standards by diluting the bromine stock solution in the same dilute nitric acid matrix.
-
Analysis: Introduce the blank, calibration standards, and sample solution into the ICP-MS. The instrument will measure the intensity of the bromine isotopes (m/z 79 and 81).
-
Quantification: Generate a calibration curve by plotting the intensity ratios of the bromine isotopes to the internal standard against the standard concentrations. Calculate the bromine concentration in the sample from this curve.
Visualized Workflow and Logic
The following diagrams illustrate the general workflow for bromide determination and the logical relationship between the analytical methods.
References
- 1. cenam.mx [cenam.mx]
- 2. hess.copernicus.org [hess.copernicus.org]
- 3. researchgate.net [researchgate.net]
- 4. NEMI Method Summary - 320.1 [nemi.gov]
- 5. nemi.gov [nemi.gov]
- 6. Potentiometric titration of chloride and bromide in the presence of each other | Metrohm [metrohm.com]
- 7. US5212098A - Bromide ion determination - Google Patents [patents.google.com]
- 8. Determination of bromide, bromate and other anions with ion chromatography and an inductively coupled plasma mass spectrometer as element-specific detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bromine and iodine determination in active pharmaceutical ingredients by ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. webqc.org [webqc.org]
- 12. epa.gov [epa.gov]
- 13. researchgate.net [researchgate.net]
- 14. chemimpex.com [chemimpex.com]
- 15. lcms.cz [lcms.cz]
A Comparative Guide to Lewis Acid Catalysis: Calcium Bromide Dihydrate vs. Traditional Alternatives in the Biginelli Reaction
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is a critical decision in the synthesis of pharmacologically relevant compounds. This guide provides an objective comparison of the performance of calcium bromide dihydrate (CaBr₂·2H₂O) against other common Lewis acids—aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂)—in the context of the Biginelli reaction, a cornerstone multicomponent reaction for the synthesis of dihydropyrimidinones (DHPMs).
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793), yielding DHPMs, which are precursors to a wide range of biologically active molecules. The efficiency of this reaction is often dictated by the choice of catalyst. While traditional Lewis acids like AlCl₃, FeCl₃, and ZnCl₂ have been widely employed, milder and more environmentally benign catalysts such as this compound are gaining attention. This guide presents a data-driven comparison of these catalysts, supported by detailed experimental protocols and mechanistic insights.
Performance Comparison of Lewis Acid Catalysts in the Biginelli Reaction
The catalytic efficacy of CaBr₂·2H₂O, AlCl₃, FeCl₃, and ZnCl₂ in the Biginelli reaction, using the model reaction of benzaldehyde (B42025), ethyl acetoacetate (B1235776), and urea, is summarized in the table below. It is important to note that the reaction conditions, particularly the use of microwave irradiation for calcium bromide, significantly influence the outcomes.
| Catalyst | Catalyst Loading (mol%) | Reaction Time | Yield (%) | Reaction Conditions | Reference |
| CaBr₂·2H₂O | 2 | 2 min | 94 | Microwave (400W), Solvent-free | [1] |
| AlCl₃ + KI | 10 | 6 h | 98 | Reflux in Acetonitrile (B52724) | [2] |
| FeCl₃·6H₂O | 30 | Not Specified | 80 | Reflux in Acetonitrile | [3] |
| ZnCl₂ | 10 | 3 h | 14 | Reflux in Ethanol (B145695) | [4] |
| ZnCl₂ | Not Specified | 20-35 sec | High | Microwave, Solvent-free | [5] |
Key Observations:
-
This compound (CaBr₂·2H₂O): Under microwave irradiation, CaBr₂·2H₂O demonstrates exceptional efficiency, affording a high yield in a remarkably short reaction time with a low catalyst loading.[1] This highlights its potential as a potent catalyst under energy-efficient conditions.
-
Aluminum Chloride (AlCl₃): In combination with potassium iodide, AlCl₃ is a highly effective catalyst under conventional heating, yielding an almost quantitative conversion.[2] However, AlCl₃ is known for its moisture sensitivity and can be harsh on sensitive functional groups.
-
Ferric Chloride (FeCl₃): FeCl₃ provides good yields, although it may require a higher catalyst loading compared to other Lewis acids.[3] It is generally considered a more moderate and less moisture-sensitive alternative to AlCl₃.
-
Zinc Chloride (ZnCl₂): The performance of ZnCl₂ appears to be highly dependent on the reaction conditions. While it shows low efficacy under conventional reflux in ethanol, its activity is significantly enhanced under microwave and solvent-free conditions.[4][5]
Experimental Protocols
Detailed methodologies for the Biginelli reaction using each of the compared Lewis acids are provided below.
This compound Catalyzed Synthesis (Microwave-Assisted)
General Procedure: A mixture of an aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea or thiourea (1 mmol), and calcium bromide (0.02 mmol, 2 mol%) is placed in a reaction flask and stirred well. The flask is then placed in a microwave oven and irradiated at 400W for 2 minutes. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is cooled and 20 mL of ice-cold water is added, causing the solid product to precipitate. The solid is then filtered under suction, washed with water, and dried. The pure product can be obtained by recrystallization from ethanol.[1]
Aluminum Chloride Catalyzed Synthesis (Conventional Heating)
General Procedure: To a mixture of acetophenone (B1666503) (5.0 mmol) and AlCl₃ + KI (0.5 mmol, 10 mol%) in acetonitrile (25 mL), benzaldehyde (5.0 mmol) and urea (7.5 mmol) are added. The reaction mixture is then refluxed until the reaction is complete, as monitored by TLC. After completion, the mixture is cooled to room temperature and poured into ice-cold water. The crude product that precipitates is filtered and purified by recrystallization from ethanol.[2]
Ferric Chloride Catalyzed Synthesis (Conventional Heating)
General Procedure: A mixture of an aldehyde (1 equivalent), a β-dicarbonyl compound (1 equivalent), urea or thiourea (1.5 equivalents), and FeCl₃·6H₂O (30 mol%) in acetonitrile is refluxed. The reaction progress is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is purified by column chromatography to yield the desired dihydropyrimidinone.[3]
Zinc Chloride Catalyzed Synthesis (Conventional Heating)
General Procedure: A mixture of benzaldehyde (1 equivalent), urea (1.1 equivalents), ethyl acetoacetate (1.2 equivalents), and ZnCl₂ (10 mol%) in ethanol (20 mL) is refluxed for 3 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the solvent is evaporated. The residue is then purified to obtain the dihydropyrimidinone product.[4]
Mechanistic Pathway and Experimental Workflow
The generally accepted mechanism for the Lewis acid-catalyzed Biginelli reaction proceeds through the formation of an N-acyliminium ion intermediate. The Lewis acid activates the aldehyde, facilitating its condensation with urea. The resulting intermediate is then attacked by the enol form of the β-ketoester, followed by cyclization and dehydration to afford the final dihydropyrimidinone product.
The signaling pathway below illustrates the key steps in the formation of the dihydropyrimidinone product.
Conclusion
This comparative guide demonstrates that while traditional Lewis acids like AlCl₃ and FeCl₃ are effective catalysts for the Biginelli reaction under conventional heating, this compound emerges as a highly efficient and rapid catalyst under microwave-assisted, solvent-free conditions. The choice of catalyst should therefore be guided by the desired reaction conditions, substrate sensitivity, and environmental considerations. For rapid, high-yield synthesis with minimal environmental impact, this compound under microwave irradiation presents a compelling alternative to traditional Lewis acids. Further research into the application of this compound under conventional heating and in various solvents could provide a more comprehensive understanding of its catalytic potential.
References
- 1. revues.imist.ma [revues.imist.ma]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. ias.ac.in [ias.ac.in]
- 4. deanfrancispress.com [deanfrancispress.com]
- 5. [PDF] One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones/-thiones Catalyzed by Zinc Chloride: An Improved Procedure for the Biginelli Reaction Using Microwaves under Solvent-Free Condition. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Quantitative Analysis of Calcium Ions in CaBr₂·2H₂O Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantitative determination of calcium ions (Ca²⁺) in calcium bromide dihydrate (CaBr₂·2H₂O) samples. Accurate quantification of calcium is crucial in various research, development, and quality control processes within the pharmaceutical and chemical industries. This document details and contrasts the performance of the most common and effective techniques, supported by experimental protocols and data.
Overview of Analytical Methods
The selection of an appropriate analytical method for calcium ion quantification depends on factors such as required accuracy and precision, sample throughput, cost, and the availability of instrumentation. The primary methods discussed in this guide are:
-
Complexometric Titration with EDTA: A classical and widely used volumetric method.
-
Atomic Absorption Spectrometry (AAS): An instrumental technique for determining the concentration of specific metal elements.
-
UV-Vis Spectrophotometry: A method based on the absorption of light by a colored complex of the calcium ion.
Method Comparison
The following table summarizes the key performance characteristics of each method for the analysis of calcium in CaBr₂·2H₂O.
| Parameter | Complexometric Titration with EDTA | Atomic Absorption Spectrometry (AAS) | UV-Vis Spectrophotometry |
| Principle | Volumetric analysis based on the formation of a stable complex between Ca²⁺ and EDTA. | Measurement of the absorption of light by free calcium atoms in a flame. | Measurement of the absorbance of a colored complex formed between Ca²⁺ and a specific reagent. |
| Accuracy | High | Very High | Moderate to High |
| Precision | High (RSD < 1%) | Very High (RSD < 2%) | Good (RSD < 5%) |
| Limit of Detection | ~10⁻³ M | ~10⁻⁶ M (ppm) | ~10⁻⁵ M |
| Sample Throughput | Low to Moderate | High | High |
| Cost per Sample | Low | High | Low to Moderate |
| Interferences | Other metal ions (e.g., Mg²⁺, Fe³⁺, Al³⁺) can interfere but can be masked or controlled by pH adjustment.[1][2] | Chemical and ionization interferences can occur, often mitigated by using a releasing agent like lanthanum.[3] | Formation of colored complexes with other metal ions can interfere. |
| Primary Application | Routine quality control, standardization of solutions. | Trace element analysis, high-accuracy determinations. | High-throughput screening, routine analysis where high accuracy is not paramount. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below.
Complexometric Titration with EDTA
This method relies on the reaction of calcium ions with ethylenediaminetetraacetic acid (EDTA), a hexadentate ligand, to form a stable, colorless complex.[4] The endpoint of the titration is detected using a metal ion indicator that changes color when it is displaced from the calcium ion by EDTA.[5][6]
Experimental Workflow:
Figure 1: Workflow for the complexometric titration of calcium ions with EDTA.
Reagents and Equipment:
-
Standardized 0.01 M EDTA solution
-
1 M Sodium Hydroxide (NaOH) solution[1]
-
Murexide indicator (ground with NaCl)[1]
-
Analytical balance, burette, pipette, Erlenmeyer flasks, volumetric flasks
-
Deionized water
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.4 g of the CaBr₂·2H₂O sample. Dissolve it in deionized water and quantitatively transfer it to a 100 mL volumetric flask. Dilute to the mark with deionized water and mix thoroughly.
-
Titration: Pipette a 20.00 mL aliquot of the sample solution into a 250 mL Erlenmeyer flask.
-
Add approximately 80 mL of deionized water.
-
Add 10 mL of 1 M NaOH solution to raise the pH to 12-13.[1] This is crucial to ensure a sharp endpoint and to precipitate any interfering magnesium ions as Mg(OH)₂.[2]
-
Add a small amount (a pinch) of the murexide indicator mixture. The solution should turn a pink/red color.
-
Titrate the sample with the standardized 0.01 M EDTA solution until the color changes from pink to a distinct violet/purple at the endpoint.[1]
-
Record the volume of EDTA solution used.
-
Repeat the titration at least two more times for precision.
Calculation: The concentration of Ca²⁺ in the original sample can be calculated using the following formula:
Molarity of Ca²⁺ = (M_EDTA × V_EDTA) / V_sample
Where:
-
M_EDTA is the molarity of the standard EDTA solution.
-
V_EDTA is the volume of EDTA solution used in the titration (in L).
-
V_sample is the volume of the sample aliquot (in L).
Atomic Absorption Spectrometry (AAS)
AAS is a highly sensitive technique that measures the absorption of light by free atoms in the gaseous state.[3] For calcium analysis, the sample is aspirated into a flame, where it is atomized. A hollow cathode lamp emitting light at a wavelength specific to calcium is passed through the flame, and the amount of light absorbed is proportional to the calcium concentration.
Experimental Workflow:
Figure 2: Workflow for the AAS determination of calcium ions.
Reagents and Equipment:
-
Calcium standard solution (1000 ppm)
-
Lanthanum chloride solution (releasing agent)[3]
-
Deionized water
-
Atomic Absorption Spectrometer with a calcium hollow cathode lamp
-
Air-acetylene flame[3]
-
Volumetric flasks and pipettes
Procedure:
-
Standard Preparation: Prepare a series of calcium calibration standards (e.g., 0, 2, 4, 6, 8 mg/L) by diluting a stock calcium solution.[3] To each standard, add a sufficient amount of lanthanum chloride solution to prevent chemical interferences.
-
Sample Preparation: Prepare a dilute solution of the CaBr₂·2H₂O sample, ensuring the final concentration falls within the range of the calibration standards. Add the same concentration of lanthanum chloride solution as used in the standards.
-
Instrument Setup: Set up the AAS instrument according to the manufacturer's instructions for calcium analysis. The typical wavelength for calcium is 422.7 nm.[3]
-
Measurement: Aspirate the blank, standards, and sample solution into the flame and record the absorbance readings.
-
Analysis: Plot a calibration curve of absorbance versus the concentration of the standards. Determine the concentration of calcium in the sample solution from the calibration curve.
UV-Vis Spectrophotometry
This method involves the reaction of calcium ions with a chromogenic agent to form a colored complex. The intensity of the color, which is proportional to the calcium concentration, is measured using a UV-Vis spectrophotometer. O-cresolphthalein complexone (o-CPC) is a common reagent for this purpose.[7]
Experimental Workflow:
Figure 3: Workflow for the UV-Vis spectrophotometric determination of calcium ions.
Reagents and Equipment:
-
Calcium standard solution
-
O-cresolphthalein complexone (o-CPC) reagent
-
Buffer solution (to maintain optimal pH for color development)
-
UV-Vis Spectrophotometer
-
Cuvettes, volumetric flasks, and pipettes
Procedure:
-
Standard and Sample Preparation: Prepare a series of calcium standards and a diluted sample solution of CaBr₂·2H₂O in a suitable concentration range.
-
Color Development: To a fixed volume of each standard and the sample, add the o-CPC reagent and the buffer solution. Allow the mixture to stand for a specified time for the color to develop fully.
-
Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance for the calcium-o-CPC complex (typically around 575 nm).[7]
-
Analysis: Construct a calibration curve by plotting absorbance against the concentration of the standards. Use the curve to determine the calcium concentration in the sample.
Conclusion
The choice of method for the quantitative analysis of calcium in CaBr₂·2H₂O samples should be guided by the specific requirements of the analysis.
-
Complexometric titration with EDTA is a reliable, cost-effective, and accurate method suitable for routine quality control where high sample throughput is not a primary concern.
-
Atomic Absorption Spectrometry offers superior sensitivity and is the method of choice for trace-level quantification or when very high accuracy is required.
-
UV-Vis Spectrophotometry provides a rapid and high-throughput alternative, making it suitable for screening large numbers of samples where slightly lower accuracy and precision are acceptable.
For most applications involving the analysis of bulk CaBr₂·2H₂O, complexometric titration with EDTA provides an excellent balance of accuracy, precision, and cost-effectiveness.
References
- 1. titrations.info [titrations.info]
- 2. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 3. Calcium- Determination by AAS | OIV [oiv.int]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. canterbury.ac.nz [canterbury.ac.nz]
- 6. researchgate.net [researchgate.net]
- 7. Rapid method for screening of both calcium and magnesium chelation with comparison of 21 known metal chelators - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Environmental Impact of Calcium Bromide Dihydrate Versus Alternative Salts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the environmental impact of calcium bromide dihydrate against common alternative salts: sodium chloride, potassium chloride, calcium chloride, and magnesium chloride. The assessment is based on a comprehensive review of available data on aquatic and soil toxicity, biodegradability, bioaccumulation potential, and the carbon footprint associated with production. All quantitative data is summarized in clear, comparative tables, and detailed experimental protocols for key toxicity tests are provided.
Executive Summary
This compound presents a nuanced environmental profile when compared to its alternatives. While data on its soil toxicity and carbon footprint are less comprehensive than for more common salts, available information on its aquatic toxicity suggests a moderate impact. Alternative salts like sodium chloride and potassium chloride have well-documented environmental effects, particularly concerning soil and water salinization. Calcium chloride and magnesium chloride are also widely studied, with their environmental performance varying based on the specific application and environmental setting. This guide aims to equip researchers and professionals with the data necessary to make informed decisions regarding the selection of salts in their applications, balancing performance with environmental stewardship.
Comparative Environmental Impact Data
The following tables summarize the available quantitative data for the environmental impact of this compound and its alternatives.
Table 1: Aquatic Toxicity Data
| Salt | Organism | Test Duration | LC50/EC50 (mg/L) |
| This compound | Daphnia magna (Water Flea) | 48 hours | > 100[1] |
| Daphnia magna (Water Flea) | 48 hours | > 100 (OECD 202)[2] | |
| Sodium Chloride | Daphnia magna (Water Flea) | 48 hours | 1,023 - 2,184[3] |
| Pimephales promelas (Fathead Minnow) | 96 hours | 6,570[3] | |
| Oncorhynchus mykiss (Rainbow Trout) | 96 hours | 5,560 - 12,946 | |
| Potassium Chloride | Daphnia magna (Water Flea) | 48 hours | 196[4] |
| Pimephales promelas (Fathead Minnow) | 96 hours | 2,010 | |
| Oncorhynchus mykiss (Rainbow Trout) | 96 hours | 1,770 | |
| Calcium Chloride | Daphnia magna (Water Flea) | 48 hours | 52[5] |
| Lepomis macrochirus (Bluegill) | 96 hours | 10,650[5] | |
| Pimephales promelas (Fathead Minnow) | 96 hours | 4,630[6] | |
| Magnesium Chloride | Daphnia magna (Water Flea) | 48 hours | 548.4[7] |
| Pimephales promelas (Fathead Minnow) | 96 hours | 2,119.3[8] | |
| Oncorhynchus mykiss (Rainbow Trout) | 96 hours | 1,400 (as 1.4% solution) |
Table 2: Soil Toxicity and Other Environmental Parameters
| Salt | Soil Toxicity (EC50/LC50) | Biodegradability | Bioaccumulation Potential | Carbon Footprint (kg CO2 eq. / kg of product) |
| This compound | Data not available | Readily biodegradable | Unlikely to bioaccumulate | Data not available |
| Sodium Chloride | Earthworm (Pontodrilus litoralis): Survival affected by salinity >30 ppt[9] | Not applicable (inorganic) | Does not bioaccumulate | Varies with production method (e.g., solution mining vs. rock salt) |
| Potassium Chloride | Reduces soil microbial activity at concentrations >400 mg/dm³[10][11] | Not applicable (inorganic) | Does not bioaccumulate | 0.455 (per ton of K2O)[12] |
| Calcium Chloride | Armadillidium vulgare (Pill Bug): 16% mortality at 1 mM concentration[13][14] | Not applicable (inorganic) | Does not bioaccumulate | ~0.854 (for laboratory grade)[15] |
| Magnesium Chloride | Folsomia candida (Springtail): No effect at 1420.33 mg/kg soil dw | Not applicable (inorganic) | Does not bioaccumulate | 5.3 - 14.0 (depending on production process and by-product credits) |
Experimental Protocols
The toxicity data presented in this guide are primarily derived from standardized test protocols developed by the Organisation for Economic Co-operation and Development (OECD). Below are detailed summaries of the key experimental methodologies.
OECD 202: Daphnia sp. Acute Immobilisation Test
This test assesses the acute toxicity of a substance to Daphnia magna (water flea).[13]
-
Test Organism: Young daphnids, less than 24 hours old at the start of the test.
-
Test Substance Preparation: The test substance is dissolved in a suitable medium to create a range of at least five concentrations.
-
Test Procedure:
-
At least 20 daphnids, divided into four groups of five, are exposed to each test concentration and a control.
-
The daphnids are placed in test vessels containing at least 2 mL of the test solution per animal.
-
The exposure period is 48 hours.
-
-
Endpoint: The number of immobilized daphnids (those that are unable to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours. The EC50 (the concentration that causes immobilization in 50% of the daphnids) at 48 hours is then calculated.[13]
OECD 208: Terrestrial Plant Test: Seedling Emergence and Seedling Growth Test
This test evaluates the effects of a substance on the emergence and early growth of terrestrial plants.[12]
-
Test Organism: Seeds of at least two plant species (one monocot and one dicot) are typically used. Common species include oat, ryegrass, cucumber, and radish.
-
Test Substance Application: The test substance is either incorporated into the soil or applied to the soil surface.
-
Test Procedure:
-
Seeds are planted in pots containing the treated soil.
-
The test is conducted for 14 to 21 days after 50% of the seedlings in the control group have emerged.
-
Throughout the test, environmental conditions such as temperature, humidity, and light are controlled.[12]
-
-
Endpoints: The primary endpoints measured are seedling emergence, shoot height, and shoot dry weight. Visual signs of phytotoxicity are also recorded. From this data, the EC50 (the concentration that causes a 50% reduction in a given endpoint compared to the control) can be determined.
Visualization of the Environmental Impact Assessment Process
The following diagram illustrates the logical workflow of a typical environmental impact assessment for a chemical substance.
Caption: Workflow for Environmental Impact Assessment of Chemicals.
Conclusion
The selection of an appropriate salt for any application requires a careful consideration of its environmental implications. This guide provides a comparative overview to aid in this decision-making process. While this compound shows moderate aquatic toxicity, significant data gaps remain for its soil toxicity and carbon footprint. The alternative salts, while more extensively studied, each present their own set of environmental challenges, primarily related to salinization and, in some cases, the energy intensity of their production. For professionals in research and drug development, understanding these trade-offs is crucial for developing sustainable practices and minimizing the environmental impact of their work. Further research into the life cycle impacts of all these substances is warranted to enable more comprehensive and definitive environmental assessments.
References
- 1. Effects of Salinity on Earthworms and the Product During Vermicomposting of Kitchen Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chimia.ch [chimia.ch]
- 3. Responses to salinity in the littoral earthworm genus Pontodrilus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. blog.storemasta.com.au [blog.storemasta.com.au]
- 6. Bromine & the Circular Economy - BSEF [bsef.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Information toolkit - ECHA [echa.europa.eu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. e3s-conferences.org [e3s-conferences.org]
- 13. Effects of metals on earthworm life cycles: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ecs-env.com [ecs-env.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Density-Concentration Models for Calcium Bromide Dihydrate Solutions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of theoretical models and experimental data for determining the density of calcium bromide dihydrate (CaBr₂·2H₂O) solutions. Accurate density-concentration relationships are crucial in various scientific and industrial applications, including formulation development, quality control, and process engineering. This document outlines established theoretical models, presents available experimental data for their validation, and details the experimental protocols for accurate density measurements.
Theoretical Frameworks for Density Prediction
The density of electrolyte solutions, such as aqueous calcium bromide, can be predicted using several theoretical and empirical models. These models vary in their complexity and the number of parameters required.
1. Pitzer Model:
The Pitzer model is a rigorous thermodynamic framework used to describe the behavior of electrolyte solutions over a wide range of concentrations.[1] It accounts for the complex ionic interactions in concentrated solutions, going beyond the limitations of the Debye-Hückel theory. The model expresses the excess Gibbs free energy of the solution as a virial expansion, with parameters that characterize the interactions between ions and the solvent.[1] Pitzer's equations can be used to calculate various thermodynamic properties, including the apparent molar volume, from which the solution density can be derived.
The key parameters in the Pitzer model are the ion-interaction parameters (β⁽⁰⁾, β⁽¹⁾, and Cᵞ) which are specific to each electrolyte and are determined from experimental data. For calcium bromide, these parameters have been evaluated and are available in the literature, particularly at 25°C.
2. Empirical Models:
Simpler, empirical models often provide a sufficiently accurate estimation of density for practical purposes. These models typically express the density as a polynomial function of the concentration. A common form of such an equation is:
ρ = ρ₀ + Ac + Bc¹·⁵ + Cc² + ...
where:
-
ρ is the density of the solution
-
ρ₀ is the density of the pure solvent
-
c is the concentration of the solute
-
A, B, and C are empirical parameters determined by fitting the equation to experimental data.
While less theoretically grounded than the Pitzer model, these empirical equations can be highly accurate within the concentration and temperature range for which they were developed.
Experimental Validation Data
The validation of any density-concentration model relies on accurate experimental data. While a comprehensive, publicly available dataset for this compound solutions across a wide range of concentrations and temperatures is not readily found in a single source, data from various sources can be compiled for comparison. The following table summarizes some of the reported density values for calcium bromide solutions at specific concentrations.
| Concentration (% w/w) | Temperature (°C) | Density (g/cm³) | Reference |
| 52 | 20 | 1.70 | [2][3] |
| 52 | 25 | 1.70 - 1.73 | [4] |
| Saturated | Not Specified | 1.61 | [5] |
Note: The dihydrate form of calcium bromide (CaBr₂·2H₂O) has a molar mass of 235.98 g/mol .[6] A 52% (w/w) solution of anhydrous CaBr₂ (molar mass 199.89 g/mol ) corresponds to a specific molar concentration.
Experimental Protocols for Density Determination
Accurate measurement of solution density is paramount for model validation and quality control. Two common and precise methods are detailed below.
Oscillating U-Tube Densitometry
This modern and widely used technique offers high precision and requires a small sample volume. The principle is based on measuring the change in the resonant frequency of a U-shaped tube when it is filled with the sample liquid.
Methodology (based on ASTM D4052):
-
Calibration: The instrument is calibrated using two standards of known density, typically dry air and deionized water.
-
Sample Introduction: A small volume (typically 1-2 mL) of the calcium bromide solution is injected into the clean, dry U-tube, ensuring no air bubbles are present.
-
Temperature Equilibration: The instrument's built-in Peltier thermostat brings the sample to the desired measurement temperature and maintains it with high stability.
-
Frequency Measurement: The instrument excites the U-tube into oscillation and measures the resonant frequency.
-
Density Calculation: The instrument's software automatically calculates the density of the solution based on the measured frequency and the calibration data.
Pycnometry
The pycnometer method is a classical and highly accurate gravimetric method for determining the density of liquids. It involves accurately weighing a specific volume of the liquid.
Methodology:
-
Pycnometer Preparation: A pycnometer (a glass flask with a precisely known volume) is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance.
-
Filling with Deionized Water: The pycnometer is filled with deionized water, and its mass is measured at a known temperature. The exact volume of the pycnometer is then calculated using the known density of water at that temperature.
-
Filling with Sample Solution: The pycnometer is emptied, dried, and then filled with the calcium bromide solution. Care is taken to avoid air bubbles.
-
Mass Measurement: The mass of the pycnometer filled with the sample solution is accurately measured at a controlled temperature.
-
Density Calculation: The density of the calcium bromide solution is calculated by dividing the mass of the solution by the previously determined volume of the pycnometer.
Validation Workflow
The process of validating a density-concentration model involves a systematic comparison of the model's predictions with experimental measurements.
Caption: Workflow for the validation of density-concentration models.
This guide provides a foundational understanding of the theoretical models and experimental procedures for the validation of density-concentration relationships of this compound solutions. For professionals in research and drug development, the selection of an appropriate model and the adherence to rigorous experimental protocols are essential for ensuring the accuracy and reliability of their work.
References
A Comparative Guide to the Thermal Stability of Calcium Bromide and Sodium Bromide Brines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal stability of calcium bromide (CaBr₂) and sodium bromide (NaBr) brines, essential components in various industrial and research applications. The following sections present quantitative data, detailed experimental protocols, and visual representations to facilitate a comprehensive understanding of their performance under different thermal conditions.
Introduction
Calcium bromide and sodium bromide brines are widely utilized as high-density, solids-free fluids in applications ranging from oil and gas exploration to chemical synthesis and as heat transfer media. Their thermal stability is a critical performance parameter, dictating their suitability for use in high-temperature and high-pressure environments. This guide compares these two brines based on key thermal stability indicators, including crystallization temperature and decomposition characteristics.
Data Presentation
The thermal properties of calcium bromide and sodium bromide brines are influenced by their concentration, which is often expressed as density. The following tables summarize key quantitative data for each brine.
Table 1: Properties of Calcium Bromide Brine
| Property | Value | Conditions |
| Density Range | 8.4 - 15.3 lb/gal (1007 - 1833 kg/m ³) | Standard Temperature and Pressure |
| Crystallization Temperature | -12 °C (10 °F) | at 14.2 lb/gal (1702 kg/m ³) |
| Crystallization Temperature | 14 °C (57 °F) | at 14.9 lb/gal (1785 g/ml) |
| Eutectic Point | -38 °C (-37 °F) | at approx. 13.2 lb/gal (1.58 g/ml) |
| Thermal Stability Limit | Up to 260 °C (500 °F) | General operational limit |
| Decomposition Temperature | >700 °C | For anhydrous CaBr₂ |
Table 2: Properties of Sodium Bromide Brine
| Property | Value | Conditions |
| Density Range | 8.4 - 12.8 lb/gal (1007 - 1534 kg/m ³) | Standard Temperature and Pressure |
| Crystallization Temperature | approx. 0 °C (33 °F) | at 12.5 lb/gal (1498 kg/m ³) |
| Eutectic Temperature | 244.8 K (-28.35 °C) | Eutectic composition of 39.7 wt% NaBr |
| Thermal Stability | Considered excellent for high-temperature environments | General statement |
| Decomposition | Emits toxic fumes of bromine and sodium oxide | Upon heating to decomposition |
Experimental Protocols
The data presented in this guide are determined using standardized and advanced analytical techniques. The primary methodologies are outlined below.
Determination of Crystallization Temperature
The crystallization temperature of brines is a critical parameter for their application, especially in environments with fluctuating temperatures. The American Petroleum Institute's Recommended Practice 13J (API RP 13J) provides standardized procedures for testing heavy brines.[1][2][3]
Key Crystallization Temperatures:
-
First Crystal to Appear (FCTA): The temperature at which the first salt crystals become visible as the brine is cooled.[4]
-
True Crystallization Temperature (TCT): The maximum temperature reached due to the exothermic nature of crystallization after it has been initiated.[4]
-
Last Crystal to Dissolve (LCTD): The temperature at which the last salt crystal dissolves as the brine is warmed.[4]
Experimental Workflow for Crystallization Temperature Measurement (based on API RP 13J):
Thermal Decomposition Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to evaluate the thermal stability and decomposition of materials.
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the temperature at which a brine begins to lose water or decompose. For instance, a TGA study on calcium bromide hexahydrate focused on its dehydration process.[4]
-
Differential Scanning Calorimetry (DSC): Measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC can detect phase transitions such as melting and crystallization. Crystallization of halide brines is an exothermic process that can be detected by DSC.[2] Pressurized DSC (HPDSC) is a specialized technique used to measure the pressurized crystallization temperature (PCT) of brines.[2] DSC has been used to determine the eutectic temperature and composition of sodium bromide-water systems.[3]
Comparative Analysis of Thermal Stability
The thermal stability of a brine is a measure of its resistance to chemical decomposition or undesirable physical changes (like crystallization) when subjected to heat.
Key Findings:
-
Density and Crystallization: Calcium bromide brines can be formulated to significantly higher densities than sodium bromide brines.[5] This is a critical advantage in applications requiring high-density fluids for pressure control. Furthermore, at higher densities, calcium bromide brines generally exhibit lower crystallization temperatures compared to sodium bromide brines, providing a wider operational window in colder environments.[5] The eutectic point of calcium bromide brine is also significantly lower than that of sodium bromide brine.[2][3]
-
High-Temperature Stability: Calcium bromide is noted for its excellent thermal stability, with operational limits reported up to 260 °C (500 °F).[6] This high thermal stability is attributed to the strong hydration shells around the Ca²⁺ and Br⁻ ions, which resist thermal degradation.[6] While sodium bromide is also considered to have good thermal stability suitable for high-temperature environments, quantitative upper limits are less clearly defined in the available literature.[7][8][9]
-
Decomposition: Anhydrous calcium bromide has a very high decomposition temperature. In contrast, sodium bromide, when heated to decomposition, is reported to emit toxic fumes of bromine and sodium oxide.[10]
Conclusion
Based on the available experimental data, calcium bromide brines demonstrate superior thermal stability compared to sodium bromide brines, particularly in demanding applications. The key advantages of calcium bromide include its ability to achieve higher densities, its lower crystallization temperatures at these higher densities, and a higher overall thermal stability limit. These properties make calcium bromide a more robust choice for high-temperature and high-pressure environments where reliable performance is critical. Sodium bromide remains a viable option for applications with less stringent density and temperature requirements. The selection between the two should be based on the specific operational parameters and performance needs of the intended application.
References
- 1. ThermoML:Thermochim. Acta 2018, 670, 178-183 [trc.nist.gov]
- 2. Combatting brine crystallisation | Oilfield Technology [oilfieldtechnology.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aade.org [aade.org]
- 6. crecompany.com [crecompany.com]
- 7. v6-file.globalso.com [v6-file.globalso.com]
- 8. icl-industrialproducts.com [icl-industrialproducts.com]
- 9. rockchemicalsinc.com [rockchemicalsinc.com]
- 10. Sodium Bromide Brine - NaBr Solution - UNIBROM [unibromcorp.com]
Safety Operating Guide
Proper Disposal of Calcium bromide dihydrate: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. Proper management of chemical waste, such as Calcium bromide dihydrate, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the well-being of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. It can cause serious eye irritation and damage, as well as skin and respiratory tract irritation.[1][2] Ingestion may lead to severe digestive tract irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Personal Protective Equipment (PPE) Summary
| Protection Type | Specification | Rationale |
| Eye Protection | Goggles meeting European standard EN 166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[3][4] | To prevent severe eye irritation and damage from dust or splashes.[1][3][4] |
| Hand Protection | Protective gloves.[3][5] | To prevent skin irritation upon contact.[1] |
| Body Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[3] | To avoid contact with skin. |
| Respiratory Protection | Not required under normal use with adequate ventilation. For large spills or in confined areas, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[3] | To prevent respiratory tract irritation from dust inhalation.[1][2] |
Facilities that store or use this compound should be equipped with an eyewash station and a safety shower.[1][3]
Step-by-Step Disposal Protocol
Disposal of this compound must be conducted in a manner that is consistent with federal, state, and local regulations.[6] Chemical waste generators are responsible for correctly classifying waste and ensuring its proper disposal.[4]
Small Spills and Residue Management
For minor spills or cleaning of empty containers, follow these steps:
-
Ensure Adequate Ventilation: Work in a well-ventilated area to minimize dust inhalation.[1]
-
Contain the Spill: Prevent the spread of the solid material. Avoid generating dust.[1] If appropriate, moisten the material slightly to prevent it from becoming airborne.[7]
-
Collect the Material: Carefully sweep or vacuum the spilled material and place it into a suitable, labeled, and closed container for disposal.[1][7]
-
Clean the Area: Wash the spill area with plenty of water.[7]
-
Dispose of Contaminated Materials: Any materials used for cleanup, such as paper towels or wipes, should be placed in the same waste container.
Bulk Quantity Disposal
Disposing of larger quantities of this compound requires a more structured approach:
-
Waste Characterization: Determine if the waste is classified as hazardous according to local, regional, and national regulations.[4]
-
Packaging and Labeling: Place the this compound waste in a suitable, sealed, and clearly labeled container.
-
Professional Disposal: It is highly recommended to work with a professional, licensed, and insured chemical waste disposal company.[8] These companies are equipped to handle and dispose of chemical waste in accordance with all regulations.[8]
-
Do Not Discharge to Drains: this compound should not be allowed to enter drains or waterways as it can contribute to bromide contamination, posing a risk to aquatic life.[2][5]
Disposal Decision Workflow
The following flowchart illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision flowchart for this compound disposal.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. What are the side effects of Calcium bromide? [synapse.patsnap.com]
- 3. fishersci.fi [fishersci.fi]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Calcium bromide | CAS#:7789-41-5 | Chemsrc [chemsrc.com]
- 7. echemi.com [echemi.com]
- 8. wfxcchemical.com [wfxcchemical.com]
Personal protective equipment for handling Calcium bromide dihydrate
Essential Safety and Handling of Calcium Bromide Dihydrate
For researchers, scientists, and drug development professionals, ensuring safe laboratory practices is paramount. This guide provides immediate safety and logistical information for handling this compound, including personal protective equipment (PPE) recommendations, operational protocols, and disposal considerations.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure.[1] The following table summarizes the recommended PPE for different routes of exposure.
| Route of Exposure | Recommended Personal Protective Equipment (PPE) | Regulatory Standards/Notes |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles.[2][3] A face shield may also be necessary.[4] | Should comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3] |
| Skin Protection | Wear appropriate protective gloves to prevent skin exposure.[2][3][5] Protective clothing should also be worn.[1][2][3] | Gloves must be inspected prior to use and disposed of properly after handling.[4][6] The type of protective equipment should be selected based on the concentration and amount of the hazardous substance at the specific workplace.[6] |
| Respiratory Protection | Use a particulate filter respirator adapted to the airborne concentration of the substance, especially if dust is generated.[5] Local exhaust ventilation is recommended.[5] | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[2][3] A NIOSH/MSHA approved respirator is recommended if exposure limits are exceeded or irritation occurs.[7] |
Occupational Exposure Limits: It is important to note that specific occupational exposure limits (e.g., TLV, PEL) for this compound have not been established by major regulatory agencies.[8] Therefore, it is essential to handle this chemical with care, minimizing dust generation and accumulation.[2]
Experimental Protocol: Preparation of an Aqueous Calcium Bromide Solution
This protocol outlines the steps for safely preparing a 1M aqueous solution of this compound in a laboratory setting.
Materials:
-
This compound (solid)
-
Deionized water
-
Beaker
-
Graduated cylinder
-
Magnetic stir bar and stir plate
-
Spatula
-
Weighing paper or boat
-
Volumetric flask
-
Appropriate PPE (safety goggles, lab coat, gloves)
Procedure:
-
Preparation:
-
Ensure the work area is clean and free of clutter.
-
Set up a magnetic stir plate in a well-ventilated area or a fume hood.
-
Don the appropriate personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.
-
-
Weighing the Solute:
-
Place a weighing boat on an analytical balance and tare it.
-
Carefully weigh the required amount of this compound using a clean spatula. Avoid creating dust.
-
-
Dissolution:
-
Measure the desired volume of deionized water using a graduated cylinder.
-
Pour approximately half of the measured deionized water into a beaker containing a magnetic stir bar.
-
Place the beaker on the magnetic stir plate and start stirring at a moderate speed.
-
Slowly add the weighed this compound to the stirring water. Calcium bromide is soluble in water.[2]
-
Allow the solid to dissolve completely.
-
-
Final Volume Adjustment:
-
Once the solid is fully dissolved, carefully transfer the solution to a volumetric flask of the appropriate size.
-
Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure all the solute is transferred.
-
Add deionized water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.
-
-
Storage and Labeling:
-
Transfer the prepared solution to a clean, clearly labeled storage bottle.
-
The label should include the chemical name (Calcium Bromide Solution), concentration (1M), date of preparation, and your initials.
-
Store in a cool, dry, well-ventilated area away from incompatible substances like strong acids.[2]
-
Emergency Response: this compound Spill
In the event of a spill, follow these procedures to ensure safety and proper cleanup.
Caption: Workflow for handling a this compound spill.
Disposal Plan
Chemical waste generators must determine if a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations for complete and accurate classification.[9] For disposal of this compound, it is recommended to offer surplus and non-recyclable solutions to a licensed disposal company.[4][6] Do not let the product enter drains.[4][6]
References
- 1. toptionchemical.com [toptionchemical.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. Calcium bromide | CAS#:7789-41-5 | Chemsrc [chemsrc.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. CDC - CALCIUM BROMIDE - International Chemical Safety Cards - NIOSH [medbox.iiab.me]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
